molecular formula C12H16ClNO3 B067583 Tert-butyl 5-chloro-2-hydroxybenzylcarbamate CAS No. 195517-88-5

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Cat. No.: B067583
CAS No.: 195517-88-5
M. Wt: 257.71 g/mol
InChI Key: IEXNKDQSZTYMTI-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a high-purity chemical intermediate of significant value in synthetic organic and medicinal chemistry. Its core structure integrates a carbamate protecting group, a phenolic hydroxyl group, and a chloro substituent on an aromatic ring, making it a versatile building block for the construction of more complex molecules. This compound is primarily employed in the synthesis of potential active pharmaceutical ingredients (APIs), particularly in the development of novel kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The tert-butyloxycarbonyl (Boc) group effectively protects the amine functionality during synthetic sequences, allowing for selective reactions at other molecular sites, such as the halogenated aromatic ring which is amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The free phenolic hydroxyl group can serve as a hydrogen-bond donor or be further functionalized. Researchers utilize this compound to explore structure-activity relationships (SAR) and to generate compound libraries for high-throughput screening. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and support rigorous research applications.

Properties

IUPAC Name

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNKDQSZTYMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462006
Record name N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195517-88-5
Record name N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical guide for the synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a valuable intermediate in pharmaceutical and organic chemistry. The proposed pathway is a robust, two-step process commencing with the commercially available 5-chloro-2-hydroxybenzaldehyde. The synthesis involves an initial reductive amination to form the key intermediate, 2-(aminomethyl)-4-chlorophenol, followed by a standard N-protection using di-tert-butyl dicarbonate (Boc)₂O. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind the selection of specific reagents and conditions to ensure high yield and purity.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a halogenated phenolic ring, a common motif in bioactive compounds, and a Boc-protected benzylamine. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions[1][2]. This makes the title compound an ideal building block, allowing for selective modification at other positions of the molecule before deprotection and further functionalization of the benzylamine. This guide presents a reliable and scalable synthetic strategy, emphasizing procedural safety, efficiency, and mechanistic understanding.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the carbamate C-N bond or the benzylic C-N bond.

G Target This compound Disconnect_CN_Boc C-N (Carbamate) Target->Disconnect_CN_Boc Path A Disconnect_CN_Benzyl C-N (Benzylic) Target->Disconnect_CN_Benzyl Path B Amine 2-(aminomethyl)-4-chlorophenol Disconnect_CN_Boc->Amine Boc_Anhydride (Boc)₂O Disconnect_CN_Boc->Boc_Anhydride Aldehyde 5-chloro-2-hydroxybenzaldehyde Amine->Aldehyde Ammonia NH₃ Amine->Ammonia

Caption: Retrosynthetic analysis of the target compound.

Disconnecting the carbamate C-N bond (Path A) is the most strategically sound approach. This leads to the key intermediate 2-(aminomethyl)-4-chlorophenol and a Boc-donating reagent like di-tert-butyl dicarbonate. The intermediate amine can, in turn, be synthesized from 5-chloro-2-hydroxybenzaldehyde via reductive amination. This forward strategy is advantageous because it utilizes common, high-yielding reactions and readily available starting materials.

The chosen forward synthesis pathway is therefore:

  • Reductive Amination: Conversion of 5-chloro-2-hydroxybenzaldehyde to 2-(aminomethyl)-4-chlorophenol.

  • N-Boc Protection: Protection of the resulting primary amine to yield the final product.

SynthesisWorkflow Start 5-chloro-2- hydroxybenzaldehyde Intermediate 2-(aminomethyl)-4-chlorophenol Start->Intermediate Reductive Amination (NH₃, NaBH(OAc)₃) Product Tert-butyl 5-chloro-2- hydroxybenzylcarbamate Intermediate->Product N-Boc Protection ((Boc)₂O, Base)

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 2-(aminomethyl)-4-chlorophenol via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion[3]. This one-pot procedure is often more efficient than methods requiring the isolation of the intermediate imine.

Rationale for Reagent Selection
  • Starting Material: 5-chloro-2-hydroxybenzaldehyde is a commercially available solid with a melting point of 102-103 °C, making it easy to handle and weigh accurately[4].

  • Amine Source: A solution of ammonia in methanol or ammonium acetate can be used as the nitrogen source.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike sodium borohydride, it is mild enough not to reduce the starting aldehyde. It is also more selective and less toxic than sodium cyanoborohydride, reacting preferentially with the protonated imine intermediate over the carbonyl group[3]. Acetic acid is often used as a catalyst to facilitate imine formation.

Caption: Reductive amination of 5-chloro-2-hydroxybenzaldehyde.

Experimental Protocol
  • To a stirred solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) in a round-bottom flask, add ammonium acetate (approx. 10 eq).

  • Add glacial acetic acid (1-2 eq) to the mixture to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-4-chlorophenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: N-Boc Protection of 2-(aminomethyl)-4-chlorophenol

The final step involves the protection of the primary amine with a Boc group. This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O)[5][6].

Rationale for Reagent Selection
  • Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection. It is a stable solid and the reaction byproducts (tert-butanol and CO₂) are volatile and easily removed[5].

  • Base: A base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide is used to deprotonate the ammonium salt formed during the reaction, regenerating the nucleophilic free amine and driving the reaction to completion[5][6].

  • Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent[2].

Caption: N-Boc protection of the intermediate amine.

Experimental Protocol
  • Dissolve the crude 2-(aminomethyl)-4-chlorophenol (1.0 eq) in a suitable solvent such as THF or DCM in a round-bottom flask.

  • Add a base, such as triethylamine (1.5 eq), to the solution and stir.

  • To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography to yield this compound as a white to off-white solid[7].

Data Summary and Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValueSource
Chemical Name This compound-
CAS Number 195517-88-5[7][8]
Molecular Formula C₁₂H₁₆ClNO₃[8]
Molecular Weight 257.71 g/mol [7][8]
Appearance White to off-white solid[7]
Melting Point 124-126 °C[7]
Expected ¹H NMR Peaks corresponding to tert-butyl, methylene, aromatic, hydroxyl, and amine protons.-
Expected Mass Spec [M+H]⁺ at m/z 258.08-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the reductive amination of 5-chloro-2-hydroxybenzaldehyde, followed by the N-Boc protection of the resulting 2-(aminomethyl)-4-chlorophenol. This pathway is characterized by its use of standard, well-understood reactions, mild conditions, and commercially available starting materials, making it suitable for both laboratory-scale synthesis and potential scale-up operations in drug development and chemical research.

References

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • Google Patents. CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

  • National Institutes of Health. 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone. [Link]

  • ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • National Institutes of Health. 5-Chloro-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS No. 195517-88-5). Designed for professionals in research and drug development, this document moves beyond a simple recitation of data, offering insights into the experimental causality and strategic importance of each property. We detail the compound's chemical identity, present key physical data in a structured format, and provide validated, step-by-step protocols for essential analytical procedures including solubility determination and chromatographic purity assessment. The integration of theoretical principles with practical methodologies aims to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this compound in a laboratory setting.

Chemical Identity and Structural Elucidation

This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and an N-Boc protected benzylamine. This unique combination of functional groups dictates its chemical reactivity, stability, and intermolecular interactions, which are fundamental to its application in chemical synthesis and medicinal chemistry.

The unambiguous identification of this compound relies on a combination of its structural formula and unique chemical identifiers.

  • IUPAC Name: tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate[1][2]

  • CAS Number: 195517-88-5[1][2][3]

  • Molecular Formula: C₁₂H₁₆ClNO₃[1][2]

  • Molecular Weight: 257.71 g/mol [1]

  • InChI Key: IEXNKDQSZTYMTI-UHFFFAOYSA-N[1][2]

The structure features a 1,2,4-trisubstituted benzene ring, which acts as the core scaffold. The phenolic hydroxyl (-OH) group at position 2 and the carbamate side chain create opportunities for hydrogen bonding, while the chloro-substituent at position 5 influences the electronic properties of the aromatic ring and the overall lipophilicity.

Core Physicochemical Properties

A compound's physical properties are the bedrock of its practical application, influencing everything from reaction kinetics to formulation and bioavailability. The following table summarizes the most critical physicochemical data for this compound. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides a valuable estimation but lacks the validation of empirical measurement.

PropertyValueData TypeSource
Physical Form SolidExperimental[2]
Melting Point 124-126 °CExperimental[3]
Boiling Point 397.1 ± 32.0 °CPredicted[3]
Density 1.2 ± 0.1 g/cm³Predicted[3]
pKa (Phenolic OH)9.21 ± 0.43Predicted[3]

Expert Insight: The experimental melting point of 124-126 °C indicates a crystalline solid with a moderate lattice energy.[3] The predicted pKa of 9.21 is characteristic of a substituted phenol; this acidity is critical, as it dictates the compound's ionization state in physiological and experimental pH ranges, directly impacting its solubility and membrane permeability.[3]

Solubility Profile and Determination

Solubility is a paramount parameter in drug development, governing absorption and distribution. The presence of both a polar phenolic hydroxyl group and a nonpolar N-Boc benzyl group suggests that this compound will exhibit moderate solubility in a range of solvents. A comprehensive solubility assessment is therefore essential.

Expected Solubility:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in lower alcohols like methanol and ethanol.

  • Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and dichloromethane.

  • Poor Solubility: Expected in nonpolar solvents like hexanes and in aqueous solutions at neutral pH. The phenolic group will allow for enhanced solubility in aqueous base (e.g., 1M NaOH) due to deprotonation to the corresponding phenoxide.

Workflow for Experimental Solubility Determination

The following diagram and protocol outline a robust workflow for quantifying the solubility of the compound.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of test solvent prep1->prep2 Solvent Addition equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 Begin Equilibration equil2 Visually confirm undissolved solid remains equil1->equil2 Check for Saturation analysis1 Centrifuge to pellet solid equil2->analysis1 Sample Ready analysis2 Extract clear supernatant analysis1->analysis2 Separation analysis3 Dilute aliquot with mobile phase analysis2->analysis3 Prepare for HPLC analysis4 Quantify by HPLC-UV vs. calibration curve analysis3->analysis4 Injection

Caption: Workflow for Shake-Flask Solubility Assay.

Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

  • Preparation of Stock Standard: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) for HPLC calibration.

  • Sample Preparation: Add an excess amount of this compound (e.g., ~5 mg) to several vials. The excess is critical to ensure a saturated solution is achieved.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration in the original supernatant by back-calculation, which represents the compound's solubility.

Spectroscopic and Chromatographic Characterization

While specific experimental spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectral features. This theoretical analysis is indispensable for confirming the identity and purity of newly synthesized batches.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR):

    • tert-Butyl Protons: A sharp, intense singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

    • Benzyl CH₂: A doublet around δ 4.2-4.4 ppm, coupled to the adjacent N-H proton.

    • Carbamate N-H: A broad triplet (or broad singlet) around δ 5.0-5.5 ppm. Its position and multiplicity can be concentration and solvent dependent.

    • Aromatic Protons: Three protons in the aromatic region (δ 6.8-7.3 ppm) are expected. Due to the substitution pattern, they will appear as a doublet, a doublet of doublets, and another doublet, reflecting their respective ortho- and meta-couplings.

    • Phenolic O-H: A broad singlet, whose chemical shift is highly variable (δ 5-10 ppm) depending on solvent, concentration, and temperature. Can be confirmed by D₂O exchange.

  • ¹³C NMR (Carbon NMR):

    • tert-Butyl Carbons: Two signals are expected: a quaternary carbon around δ 80 ppm and the three equivalent methyl carbons around δ 28 ppm.

    • Benzyl CH₂: A signal around δ 40-45 ppm.

    • Carbamate Carbonyl: A signal in the δ 155-157 ppm region.

    • Aromatic Carbons: Six distinct signals are expected between δ 115-160 ppm. The carbon bearing the -OH group (C2) will be the most downfield, while the carbon bearing the chlorine (C5) will also be significantly shifted.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

  • O-H Stretch (Phenol): A broad absorption band in the region of 3200-3500 cm⁻¹.

  • N-H Stretch (Carbamate): A moderate, sharp peak around 3350-3450 cm⁻¹.

  • C-H Stretches (Alkyl): Absorptions just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=C Stretches (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): In an Electron Ionization (EI) experiment, the molecular ion peak would be expected at m/z 257. A characteristic M+2 peak at m/z 259, with approximately one-third the intensity of the M⁺ peak, would be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive marker for a monochlorinated compound.

  • Fragmentation: Key fragmentation pathways would include the loss of the tert-butyl group ([M-57]⁺) and cleavage of the benzyl C-N bond.

D. High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is the definitive technique for assessing the purity of non-volatile organic compounds. A well-designed method can separate the target compound from starting materials, by-products, and degradation products.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: System Suitability cluster_run Phase 3: Sample Analysis dev1 Select Column (e.g., C18, 4.6x150mm) dev2 Screen Mobile Phases (ACN/H₂O vs MeOH/H₂O) dev3 Optimize Gradient & Flow Rate dev4 Set UV Detection λ (e.g., 280 nm) val1 Inject Standard Solution (5x Replicates) dev4->val1 Method Finalized val2 Check Retention Time RSD (<1%) val3 Check Peak Area RSD (<2%) run1 Prepare Sample Solution (~0.5 mg/mL) val3->run1 System OK run2 Inject Sample run3 Integrate Peaks run4 Calculate Purity (% Area)

Caption: HPLC Purity Assessment Workflow.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is an excellent starting point due to the compound's moderate polarity.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier is crucial for protonating the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.

    • Solvent B: Acetonitrile (ACN) with 0.1% of the same acid.

  • Detection: The substituted benzene ring serves as a strong chromophore. A detection wavelength (λ) between 270-285 nm should provide excellent sensitivity.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks detected. Purity is typically reported as area percent, calculated by dividing the area of the main peak by the total area of all peaks.

Expert Insight: The choice of a C18 column and an ACN/Water mobile phase is a robust starting point for many pharmaceutical compounds.[2][4] The gradient elution is designed to first elute any highly polar impurities before ramping up the organic content to elute the main compound and any more lipophilic impurities.

Stability and Storage Recommendations

Proper storage is vital to maintain the integrity of the compound.

  • Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.[5]

  • Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent potential oxidation of the phenolic hydroxyl group.[5]

  • Light: Protect from light, as phenolic compounds can be susceptible to photodegradation.[5]

  • Chemical Incompatibility: Avoid strong oxidizing agents and strong bases, which could deprotect the carbamate or deprotonate the phenol, respectively.

Conclusion

This guide has systematically detailed the essential physicochemical and analytical properties of this compound. The compound is a crystalline solid with a melting point of 124-126 °C and a predicted pKa of 9.21. Its structural features, including the phenolic hydroxyl, N-Boc protecting group, and chlorinated aromatic ring, have been analyzed to predict its spectral characteristics and inform the development of robust analytical methodologies. The provided protocols for solubility and HPLC purity assessment serve as a practical foundation for researchers, ensuring data quality and reproducibility. A thorough understanding of these properties is the cornerstone of successful research and development involving this versatile chemical entity.

References

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Blum, A. (n.d.). CAS 195517-88-5 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-chloro-5-fluorophenyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[3][6][7]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of.... Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H16ClNO3, 1 gram. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Characterization of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document details its molecular structure, synthesis, and in-depth characterization using a suite of modern analytical techniques. By integrating expert insights with robust scientific data, this guide serves as an essential resource for professionals requiring a thorough understanding of this compound for research and development applications.

Introduction

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine and a chlorinated phenolic ring, making it a valuable building block for the synthesis of complex pharmaceutical agents. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other sites of the molecule. This guide will provide a detailed exploration of its molecular characteristics, the rationale behind the chosen analytical methods, and the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is fundamental to predicting the reactivity and behavior of this compound in chemical transformations.

  • Molecular Formula: C₁₂H₁₆ClNO₃[2]

  • Molecular Weight: 257.71 g/mol [2]

  • IUPAC Name: tert-butyl (5-chloro-2-hydroxybenzyl)carbamate[2]

  • CAS Number: 195517-88-5[2]

Caption: Chemical structure of this compound.

Synthesis Overview

The synthesis of this compound typically involves a multi-step sequence. A common synthetic route begins with the formylation of 4-chlorophenol to produce 5-chloro-2-hydroxybenzaldehyde. This aldehyde then undergoes reductive amination to yield 2-(aminomethyl)-4-chlorophenol. The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the title compound.

synthesis_workflow start 4-Chlorophenol step1 Formylation (e.g., Duff Reaction) start->step1 intermediate1 5-Chloro-2-hydroxybenzaldehyde step1->intermediate1 step2 Reductive Amination intermediate1->step2 intermediate2 2-(Aminomethyl)-4-chlorophenol step2->intermediate2 step3 Boc Protection ((Boc)₂O, Base) intermediate2->step3 product This compound step3->product

Caption: A generalized synthetic workflow for the preparation of the title compound.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is crucial for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution.

Expertise & Experience: The choice of a suitable deuterated solvent is critical for obtaining a high-quality spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons (phenolic -OH and amide -NH).

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.8Broad singlet1HAr-OH
~7.3Triplet1HN-H
~7.1-7.2Multiplet2HAr-H
~6.8Doublet1HAr-H
~4.1Doublet2H-CH₂-
~1.4Singlet9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~155C=O (carbamate)
~154Ar-C-OH
~128-116Aromatic Carbons
~78-C(CH₃)₃
~39-CH₂-
~28-C(CH₃)₃

Trustworthiness: The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like COSY and HSQC, provides a highly reliable method for structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to produce a prominent protonated molecular ion [M+H]⁺ in the positive ion mode.

Expected Data:

  • [M+H]⁺: m/z 258.08

  • Isotopic Pattern: The presence of a single chlorine atom will result in a characteristic [M+2]+H]⁺ peak at m/z 260.08 with an intensity of approximately one-third of the [M+H]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 (broad)O-H and N-H stretchPhenol and Amide
2975-2850C-H stretchAliphatic
~1680C=O stretchCarbamate
~1520N-H bendAmide
~1250C-O stretchCarbamate
~820C-Cl stretchAryl chloride

Trustworthiness: The distinct absorption bands for the hydroxyl, amide, and carbonyl groups provide strong evidence for the presence of the key functional moieties within the molecule.

Experimental Protocols

NMR Sample Preparation

Objective: To prepare a sample for NMR analysis. Methodology:

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • The sample is now ready for analysis in the NMR spectrometer.

Mass Spectrometry Sample Preparation

Objective: To prepare a sample for ESI-MS analysis. Methodology:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • The diluted sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor in the synthesis of various biologically active molecules. The protected aminomethyl phenol core is found in a range of compounds explored for different therapeutic targets. The tert-butyl group, in particular, is a common feature in many drugs, where it can enhance potency or improve metabolic stability.[3] This building block is particularly useful in the construction of libraries of compounds for screening in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The synergistic use of NMR, MS, and IR spectroscopy provides a robust and reliable means of confirming the identity and purity of this important synthetic intermediate. The information presented herein is intended to support researchers and scientists in their efforts to utilize this compound effectively in the pursuit of new therapeutic agents.

References

  • Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). t-BUTYL CARBAZATE. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • MDPI. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

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Spectroscopic Characterization of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following guide is structured to not only present the predicted data but also to explain the underlying principles and experimental considerations essential for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction

This compound is a molecule that incorporates several key functional groups: a Boc-protected amine, a hydroxyl group, and a chlorinated aromatic ring. This combination of features makes it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (hydroxyl and amine N-H) as it can facilitate their observation.[1]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[1] The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Singlet (broad)1HAr-OH The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding and exchange.
~7.2-7.4Multiplet3HAr-H The three protons on the aromatic ring will exhibit splitting patterns dictated by their coupling to each other. The exact shifts will be influenced by the electron-withdrawing chlorine and the electron-donating hydroxyl and carbamate groups.
~4.9-5.2Triplet or Broad Singlet1HNH The carbamate proton's chemical shift and multiplicity can vary. It may appear as a triplet if coupled to the adjacent methylene protons, or as a broad singlet due to quadrupolar broadening from the nitrogen atom and potential hydrogen bonding.
~4.3-4.5Doublet2HCH₂ -NHThese benzylic protons are adjacent to the carbamate nitrogen and will be split by the N-H proton, appearing as a doublet. Their chemical shift is downfield due to the proximity of the aromatic ring and the nitrogen atom.
1.45Singlet9HC(CH₃ )₃The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[2]
B. ¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Parameters: A proton-decoupled ¹³C NMR spectrum should be acquired. Typical parameters on a 100 MHz spectrometer (for a 400 MHz ¹H instrument) would include a 45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is generally required.[1]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~156C =OThe carbonyl carbon of the carbamate group is expected to be significantly downfield.
~150-155Ar-C -OHThe aromatic carbon attached to the hydroxyl group will be shifted downfield due to the oxygen's deshielding effect.
~125-135Ar-C -Cl & Ar-C -HThe aromatic carbons will appear in this region. The carbon bearing the chlorine atom will be influenced by its electronegativity.
~120-125Ar-C -CH₂The aromatic carbon attached to the benzyl group.
~80C (CH₃)₃The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc group.[2]
~45C H₂-NHThe benzylic carbon will be in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring.
~28C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[2]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr is recorded first and automatically subtracted from the sample spectrum.[1]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadO-H StretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
~3300MediumN-H StretchThe carbamate N-H stretch is expected in this region.
3000-2850Medium-WeakC-H Stretch (sp³)These are the stretches of the tert-butyl and methylene C-H bonds.
~1700StrongC=O StretchThe carbonyl stretch of the carbamate is a very strong and characteristic absorption.
1600-1450MediumC=C Stretch (aromatic)These absorptions are characteristic of the aromatic ring.
~1250 & ~1160StrongC-O StretchThese are characteristic stretches for the carbamate group.
~1100-1000MediumC-N StretchThe stretching vibration of the carbon-nitrogen bond.
~800-600Medium-StrongC-Cl StretchThe carbon-chlorine bond stretch is expected in the fingerprint region.[3]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Analysis: The mass spectrum should be acquired in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (275.72 g/mol ).

Predicted MS Data:

m/zAssignmentRationale
276.08[M+H]⁺The protonated molecular ion. The presence of a chlorine atom will result in an isotopic peak at m/z 278.08 with an intensity of approximately one-third of the [M+H]⁺ peak, which is a definitive indicator of a single chlorine atom.
220.05[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds.
176.02[M+H - Boc]⁺Loss of the entire Boc group.
142.02[HO-C₆H₃Cl-CH₂]⁺Further fragmentation leading to the benzyl fragment.

IV. Experimental Workflows

The following diagrams illustrate the logical flow for the spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

nmr_workflow cluster_1h ¹H NMR cluster_13c ¹³C NMR start Prepare Sample in Deuterated Solvent H1_Acquire Acquire ¹H Spectrum start->H1_Acquire C13_Acquire Acquire Proton-Decoupled ¹³C Spectrum start->C13_Acquire H1_Process Process FID (FT, Phasing, Baseline Correction) H1_Acquire->H1_Process H1_Analyze Analyze Chemical Shifts, Integration, & Coupling H1_Process->H1_Analyze end Assign Protons & Carbons to Structure H1_Analyze->end C13_Process Process FID C13_Acquire->C13_Process C13_Analyze Analyze Chemical Shifts C13_Process->C13_Analyze C13_Analyze->end

Caption: Detailed workflow for NMR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The predicted data, based on the analysis of structurally similar compounds, serves as a reliable benchmark for experimental results.

References

  • Supporting Information for an unspecified reaction, providing NMR data for various tert-butyl carbamates.
  • "Efficient solventless technique for Boc-protection of hydrazines and amines" - Semantic Scholar. This article describes spectroscopic methods for Boc-protected compounds.
  • "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives" - NIH. This paper includes experimental sections with general procedures for reactions and characterization.
  • "Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas" - The Royal Society of Chemistry. Details experimental procedures and NMR data for N-Boc protected compounds. Available from: [Link]

  • "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis" - Der Pharma Chemica. Discusses the characterization of N-Boc products by IR, NMR, and mass spectroscopy. Available from: [Link]

  • "tert-Butyl carbamate" - NIST WebBook. Provides IR and mass spectrum data for tert-butyl carbamate. Available from: [Link]

  • "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities" - UT Southwestern Medical Center. A useful reference for identifying solvent peaks in NMR spectra. Available from: [Link]

  • "Figure S1. 1 H NMR spectrum of..." - ResearchGate. Example of an NMR spectrum for a complex molecule containing a tert-butyl group. Available from: [Link]

  • "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst" - SciSpace. Discusses the use and deprotection of the Boc group. Available from: [Link]

  • "tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase". Provides 1H NMR chemical shifts for tert-butyl carbamate. Available from: [Link]

  • "5-tert-Butyl-2-hydroxybenzaldehyde" - NIST WebBook. Provides data for a structurally related aldehyde. Available from: [Link]

  • "Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase" - ResearchGate. Discusses the IR spectroscopy of the tert-butyl group. Available from: [Link]

  • "Tert-butyl carbamate derivative and preparation method and application thereof" - Google Patents. Provides NMR and MS data for a related tert-butyl carbamate derivative.
  • "infrared spectrum of 2-chloro-2-methylpropane" - Doc Brown's Chemistry. Provides information on the C-Cl stretch in IR spectroscopy. Available from: [Link]

  • "5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde" - PubChem. Provides information on a related compound. Available from: [Link]

  • "Tert-butyl (2-chloro-5-fluorophenyl)carbamate" - PubChem. Provides information on a related halogenated carbamate. Available from: [Link]

  • "Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates" - ChemRxiv. Describes the characterization of related compounds by IR and NMR. Available from: [Link]

  • "Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate" - NIH. Describes the synthesis of a related compound. Available from: [Link]

  • "Benzene, tert-butyl-" - NIST WebBook. Provides IR spectrum for tert-butylbenzene. Available from: [Link]

  • "Tert-butyl cyclohexylcarbamate, N-methyl-" - SpectraBase. Provides 13C NMR chemical shifts for a related carbamate. Available from: [Link]

  • "tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate" - PubChem. Provides information on a related compound. Available from: [Link]

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Solubility and Stability of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility and stability characteristics of tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and the analytical methodologies required for accurate quantification. The insights presented herein are grounded in established scientific principles and regulatory guidelines to support researchers and drug development professionals in their work with this compound.

Introduction

This compound is an organic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) group. Its structure, which incorporates a phenolic hydroxyl group and a chlorinated aromatic ring, makes it a versatile building block in medicinal chemistry. The Boc protecting group is widely used in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions[1]. The overall solubility and stability of this molecule dictate its handling, storage, reaction optimization, and its potential behavior in physiological environments. This guide serves as a comprehensive resource for characterizing these critical attributes.

Compound Profile:

  • IUPAC Name: tert-butyl (5-chloro-2-hydroxybenzyl)carbamate[2]

  • CAS Number: 195517-88-5[2]

  • Molecular Formula: C₁₂H₁₆ClNO₃[2]

  • Molecular Weight: 257.71 g/mol [2]

  • Structure: Chemical structure of this compound

Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability, manufacturability, and formulation feasibility.[3] It is defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium. For drug development, two types of solubility are often considered: kinetic and thermodynamic.[4] This guide focuses on thermodynamic solubility, which represents the true equilibrium state and is most relevant for late-stage development.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of solvents is chosen to represent a range of polarities and functionalities commonly encountered in synthesis, purification, and formulation. This includes polar protic solvents (e.g., Methanol, Ethanol), polar aprotic solvents (e.g., Acetonitrile, DMSO, THF), and non-polar solvents (e.g., Dichloromethane, Toluene).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[5]

Methodology:

  • Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of a selected solvent. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[6]

  • Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method (as described in Section 4.0) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

Solubility Determination Workflow

The following diagram illustrates the workflow for determining thermodynamic solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 quant1 Withdraw aliquot of supernatant sep2->quant1 quant2 Dilute sample into known range quant1->quant2 quant3 Analyze via validated HPLC method quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative profile can be inferred from its structure. The presence of polar hydroxyl and carbamate groups suggests some solubility in polar solvents, while the non-polar tert-butyl and chlorobenzyl moieties imply solubility in organic solvents like dichloromethane.

Solvent Class Solvent Expected Solubility Rationale
Polar Protic Methanol, EthanolModerateHydrogen bonding with -OH and -NH groups.
WaterVery LowDominated by large non-polar regions.
Polar Aprotic DMSO, THF, AcetonitrileHigh to ModerateGood dipole-dipole interactions.
Non-Polar Dichloromethane (DCM)High"Like dissolves like" principle for the organic backbone.[7]
Toluene, HexanesLow to Very LowInsufficient polarity to dissolve the polar functional groups.

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development.[8] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), are performed to identify potential degradation products and establish degradation pathways.[8][9] This helps in developing stability-indicating analytical methods.[10] Carbamates can be susceptible to hydrolysis, particularly at non-neutral pH.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To achieve 5-20% degradation of the parent compound to ensure that major degradants are formed without complete destruction of the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. The carbamate linkage is often highly susceptible to base-catalyzed hydrolysis.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.[8]

    • Thermal Degradation: Store the stock solution (and the solid compound) in an oven at an elevated temperature (e.g., 80 °C) for a set period.[9]

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Treatment: At each time point, withdraw a sample. Neutralize the acidic and basic samples before dilution.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of potential degradation products.

Forced Degradation Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

Caption: General Workflow for a Forced Degradation Study.

Predicted Degradation Pathways

The primary points of instability in this compound are the Boc-protecting group and the benzyl C-N bond.

  • Acid-Catalyzed Deprotection: The most probable degradation pathway under acidic conditions is the cleavage of the tert-butyl carbamate group to yield 2-(aminomethyl)-4-chlorophenol, isobutylene, and carbon dioxide. This is a standard deprotection strategy for Boc groups.[1][11]

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, hydrolysis of the carbamate ester linkage could occur, though this is generally less facile than acid-catalyzed deprotection for Boc groups.

  • Oxidation: The phenolic ring and benzylic position are susceptible to oxidation, potentially leading to the formation of corresponding aldehydes, ketones, or quinone-type structures.

Caption: Predicted Acid-Catalyzed Degradation Pathway.

Summary of Expected Stability
Stress Condition Expected Stability Likely Degradation Products
Acidic (0.1 M HCl, 80°C) Labile 2-(aminomethyl)-4-chlorophenol
Basic (0.1 M NaOH, 40°C) Moderately Stable Potential hydrolysis products, parent compound may be largely intact under mild conditions.
Oxidative (3% H₂O₂) Potentially Labile Oxidized aromatic ring or benzylic position products.
Thermal (80°C) Likely Stable Thermal deprotection of Boc groups can occur, but often requires higher temperatures.[12]
Photolytic (ICH Q1B) Likely Stable The chromophore may absorb UV light, but significant degradation is not guaranteed without a specific photosensitive moiety.

Analytical Methodologies

A robust analytical method is essential for accurately quantifying the compound in both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[10]

Recommended HPLC Method

This method is a starting point and should be fully validated according to ICH Q2(R1) guidelines.

  • Instrumentation: HPLC system with a UV/PDA detector and ideally coupled to a Mass Spectrometer (LC-MS) for peak identification.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over 15-20 minutes. This ensures the elution of the parent compound and both polar and non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the compound (e.g., ~220 nm and ~280 nm, determined by UV scan).

  • Injection Volume: 10 µL.

Conclusion

This compound is expected to exhibit good solubility in common polar aprotic and non-polar organic solvents but limited solubility in aqueous media. The primary liability in its chemical structure is the N-Boc protecting group, which is susceptible to cleavage under acidic conditions, defining its principal degradation pathway. The compound is anticipated to be relatively stable under neutral, oxidative, and photolytic conditions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability profile, ensuring data quality and supporting successful drug development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
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  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Bakhtiar, R., et al. (2024, April 13). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. NIH.
  • Perchat, N., et al. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. NIH PMC.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
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  • Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Zhang, H., et al. (2012, February 4). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed.
  • Boumoud, B., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
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Unveiling the Enigma: A Technical Guide to the Potential Mechanism of Action of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential mechanism of action of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a scientifically grounded hypothesis, supported by detailed experimental protocols and a robust analytical framework. Our central thesis posits that this compound functions as a prodrug, undergoing bioactivation to elicit its biological effects.

Part 1: The Prodrug Postulate: A Latent Warrior

This compound is a molecule of interest due to its structural similarity to compounds with known biological activities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the benzylamine is a key feature that suggests a latent therapeutic potential. The Boc group is renowned in organic synthesis for its stability under a wide range of conditions, yet its susceptibility to cleavage under acidic conditions is a well-documented and frequently exploited characteristic[1][2]. This chemical duality forms the cornerstone of our hypothesis: this compound is designed to remain inert until it encounters a specific physiological environment, such as the acidic milieu of a tumor microenvironment or within cellular lysosomes, whereupon it releases its active payload.

Part 2: The Activation Cascade: A Chemical Perspective

The bioactivation of our subject compound is predicated on the acid-labile nature of the Boc-carbamate linkage. The generally accepted mechanism for the deprotection of Boc-protected amines involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation. This process yields a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine[2][3].

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound", fillcolor="#F1F3F4"]; Protonation [label="Protonated Carbamate", fillcolor="#F1F3F4"]; Fragmentation [label="Carbamic Acid Intermediate + Tert-butyl Cation", fillcolor="#F1F3F4"]; Decarboxylation [label="5-chloro-2-aminomethylphenol (Active Compound) + CO2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label="+ H+ (Acidic Environment)"]; Protonation -> Fragmentation [label="Spontaneous Cleavage"]; Fragmentation -> Decarboxylation [label="Decarboxylation"]; } केंदot Caption: Proposed bioactivation of this compound.

This acid-catalyzed cleavage is not merely a theoretical construct; it is a robust and predictable chemical transformation. The generation of gaseous byproducts, isobutene (from the tert-butyl cation) and CO2, provides a strong thermodynamic driving force for the reaction, ensuring its efficient progression once initiated[2].

Part 3: The Unmasked Effector: Exploring the Biological Landscape of 5-chloro-2-aminomethylphenol

Upon deprotection, the putative active metabolite, 5-chloro-2-aminomethylphenol, is liberated. The biological activity of this unmasked effector can be inferred from the known properties of structurally analogous compounds. The 5-chloro-2-hydroxyphenyl moiety is a common scaffold in molecules with diverse pharmacological effects, including antimicrobial and enzyme-inhibiting properties[4][5][6].

Potential Antimicrobial Activity

A significant body of research highlights the antimicrobial potential of compounds containing the 5-chloro-2-hydroxybenzyl scaffold. For instance, derivatives of 5-chloro-2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated activity against a range of microbial pathogens, including mycobacteria, bacteria, and fungi[4]. Similarly, sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid have been shown to possess antibacterial and antimycobacterial properties[5][6].

The proposed mechanism for this antimicrobial action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. The phenolic hydroxyl group and the aminomethyl substituent are likely key pharmacophoric features contributing to these interactions.

Potential Enzyme Inhibition

Beyond its antimicrobial potential, the 5-chloro-2-aminomethylphenol metabolite may act as an inhibitor of specific host or pathogen enzymes. For example, derivatives of 4-hydroxybenzaldehyde have been investigated as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in the GABA shunt pathway[7]. The structural similarity of our putative active metabolite to these known inhibitors suggests that it could potentially modulate neurotransmitter metabolism or other enzymatic pathways.

The mechanism of enzyme inhibition could be competitive, non-competitive, or irreversible, depending on the specific interactions between the inhibitor and the enzyme's active or allosteric sites. The chloro and hydroxyl substituents on the aromatic ring, along with the aminomethyl group, would play a crucial role in defining the binding affinity and specificity.

dot graph "Potential_Biological_Targets" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Active_Metabolite [label="5-chloro-2-aminomethylphenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target1 [label="Microbial Cell Membranes", fillcolor="#FBBC05"]; Target2 [label="Essential Microbial Enzymes", fillcolor="#FBBC05"]; Target3 [label="Host/Pathogen Enzymes\n(e.g., GABA-T, SSADH)", fillcolor="#FBBC05"]; Effect1 [label="Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect2 [label="Inhibition of Microbial Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect3 [label="Modulation of Metabolic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Active_Metabolite -> Target1; Active_Metabolite -> Target2; Active_Metabolite -> Target3; Target1 -> Effect1; Target2 -> Effect2; Target3 -> Effect3; } केंदot Caption: Potential biological targets of the active metabolite.

Part 4: A Roadmap for Validation: Experimental Protocols

To substantiate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, providing a clear and logical path to test our central hypothesis.

Protocol 1: In Vitro Boc Deprotection Assay

Objective: To confirm the acid-catalyzed release of 5-chloro-2-aminomethylphenol from the parent compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate the compound in a series of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5) to simulate physiological and acidic intracellular conditions.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each reaction mixture.

  • Quench the reaction by neutralizing the pH.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of 5-chloro-2-aminomethylphenol.

Data Presentation:

pHTime (hours)Parent Compound (%)Active Metabolite (%)
7.401000
7.424
5.501000
5.524
4.501000
4.524
Protocol 2: Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the parent compound and its putative active metabolite.

Methodology:

  • Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound and 5-chloro-2-aminomethylphenol against a panel of clinically relevant bacteria and fungi.

  • Conduct the assay in both standard neutral pH media and acidified media (e.g., pH 5.5) to assess the impact of pH on the activity of the parent compound.

  • Include appropriate positive (e.g., ciprofloxacin, fluconazole) and negative (vehicle control) controls.

Data Presentation:

CompoundOrganismMIC (µg/mL) at pH 7.4MIC (µg/mL) at pH 5.5
Parent CompoundS. aureus
Active MetaboliteS. aureus
Parent CompoundE. coli
Active MetaboliteE. coli
Parent CompoundC. albicans
Active MetaboliteC. albicans
Protocol 3: In Vitro Enzyme Inhibition Assay

Objective: To assess the inhibitory potential of the parent compound and its active metabolite against a selected enzyme target (e.g., GABA-T).

Methodology:

  • Utilize a commercially available or in-house developed enzyme activity assay for the target enzyme.

  • Determine the IC50 values for both this compound and 5-chloro-2-aminomethylphenol.

  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (competitive, non-competitive, etc.) for the active compound.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
Parent CompoundGABA-T
Active MetaboliteGABA-T

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Hypothesis:\nProdrug Activation", fillcolor="#F1F3F4"]; Protocol1 [label="Protocol 1:\nIn Vitro Boc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol2 [label="Protocol 2:\nAntimicrobial Susceptibility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol3 [label="Protocol 3:\nEnzyme Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Mechanism Elucidation", fillcolor="#FBBC05"];

// Edges Start -> Protocol1; Start -> Protocol2; Start -> Protocol3; Protocol1 -> Data_Analysis; Protocol2 -> Data_Analysis; Protocol3 -> Data_Analysis; Data_Analysis -> Conclusion; } केंदot Caption: A logical workflow for experimental validation.

Part 5: Synthesizing the Evidence and Charting the Course Forward

The experimental data generated from the protocols outlined above will provide a comprehensive picture of the potential mechanism of action of this compound. If the parent compound demonstrates enhanced activity in acidic conditions and the active metabolite shows potent biological effects, this would strongly support our prodrug hypothesis. Conversely, if the parent compound is active irrespective of pH, an alternative mechanism of action would need to be considered.

Future research should focus on identifying the specific molecular targets of the active metabolite using techniques such as affinity chromatography, proteomics, and genetic screens. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential and pharmacokinetic profile of this promising compound.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). RSC Advances. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2016-01-27). Molecules. [Link]

  • Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012-02-28). European Journal of Medicinal Chemistry. [Link]

  • Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. ResearchGate. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • tert.-BUTYL CHLORIDE. Organic Syntheses. [Link]

  • Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • Cytotoxicity and Bioactivation Mechanism of Benzyl 2-chloro-1,1,2-trifluoroethyl Sulfide and Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl Sulfide. (1988-08-01). Chemical Research in Toxicology. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

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The Strategic Utility of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic deployment of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate has emerged as a versatile and highly valuable scaffold, offering a unique combination of functionalities that can be orthogonally manipulated to achieve desired synthetic outcomes. This technical guide provides an in-depth exploration of this building block, from its synthesis and characterization to its application in the construction of biologically active molecules. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights into its practical application, aimed at researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Multifunctional Building Block

This compound, with the chemical formula C₁₂H₁₆ClNO₃, is a bifunctional organic molecule that incorporates a Boc-protected aminomethyl group and a hydroxyl group on a chlorinated benzene ring. This specific arrangement of functional groups makes it a powerful tool in multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the primary amine, allowing for the unmasking of this nucleophilic center at a desired stage of the synthesis under acidic conditions. The phenolic hydroxyl group, ortho to the aminomethyl substituent, offers a handle for various transformations, including etherification and esterification, and its acidity can be modulated by the electron-withdrawing chloro substituent at the para position. The chlorine atom on the aromatic ring not only influences the electronic properties of the molecule but also provides a potential site for cross-coupling reactions.

This guide will illuminate the synthesis of this key intermediate, its detailed spectroscopic characterization, and its strategic application in the synthesis of more complex molecules, with a particular focus on its relevance in the development of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 5-chloro-2-hydroxybenzaldehyde.

Synthetic Workflow

The overall synthetic strategy involves a reductive amination of the starting aldehyde to form the corresponding benzylamine, followed by the protection of the amine with a Boc group.

Synthetic Workflow start 5-Chloro-2-hydroxybenzaldehyde intermediate 2-(Aminomethyl)-5-chlorophenol start->intermediate Reductive Amination product This compound intermediate->product Boc Protection

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Reductive Amination of 5-Chloro-2-hydroxybenzaldehyde

This procedure outlines the conversion of the aldehyde to the corresponding primary amine.

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) in methanol, add ammonium acetate (10 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-(aminomethyl)-5-chlorophenol, which can often be used in the next step without further purification.

Step 2: Boc Protection of 2-(Aminomethyl)-5-chlorophenol

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl group.[1][2]

Materials:

  • 2-(Aminomethyl)-5-chlorophenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(aminomethyl)-5-chlorophenol (1.0 equiv) in THF or DCM.

  • Add triethylamine (1.2 equiv) or an equivalent amount of aqueous NaOH.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Spectroscopic Characterization

The structural integrity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 1: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Singlet around 1.45 ppm (9H, -C(CH₃)₃); Singlet around 4.3 ppm (2H, -CH₂-); Aromatic protons in the range of 6.7-7.2 ppm; Broad singlet for the -OH proton (concentration dependent); Broad singlet for the -NH proton around 5.0 ppm.
¹³C NMR Signal around 28 ppm (-C(CH₃)₃); Signal around 40 ppm (-CH₂-); Signal around 80 ppm (-C(CH₃)₃); Aromatic carbons between 115-155 ppm; Carbonyl carbon around 156 ppm.
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3500); N-H stretch (~3350); C-H stretches (~2980); C=O stretch of carbamate (~1680-1700); N-H bend (~1520); C-O stretch (~1160).
Mass Spec. [M+H]⁺, [M+Na]⁺, and fragments corresponding to the loss of the Boc group or tert-butyl group.

Applications in Organic Synthesis and Drug Development

The strategic positioning of the protected amine and the phenolic hydroxyl group makes this compound a versatile intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.

Synthesis of Substituted Benzylamines and Phenols

The orthogonal nature of the Boc and phenolic hydroxyl groups allows for selective manipulation. The hydroxyl group can be alkylated or acylated under basic conditions without affecting the Boc-protected amine. Conversely, the Boc group can be removed under acidic conditions to liberate the primary amine, leaving the phenol intact for subsequent reactions.

Case Study: Synthesis of Lacosamide Analogs

While not a direct precursor, tert-butyl carbamate derivatives are crucial in the synthesis of anticonvulsant drugs like Lacosamide. A patent describes a synthetic route where a Boc-protected amino acid derivative is a key intermediate.[3] This highlights the importance of Boc-protected amino functionalities in the synthesis of chiral drugs. The title compound can be envisioned as a building block for analogs of various bioactive molecules where a substituted benzylamine moiety is required.

Potential in the Development of Kinase Inhibitors and CXCR4 Antagonists

Many kinase inhibitors and CXCR4 antagonists feature substituted aromatic and heteroaromatic scaffolds. The chloro-substituted phenyl ring of this compound can serve as a platform for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The deprotected aminomethyl group can act as a key pharmacophoric element or as a linker to connect different fragments of a molecule.[4][5]

Potential_Applications main_compound This compound application1 Kinase Inhibitors main_compound->application1 Scaffold for Cross-Coupling application2 CXCR4 Antagonists main_compound->application2 Introduction of Substituted Benzylamine Moiety application3 Other Bioactive Molecules main_compound->application3 Versatile Intermediate

Caption: Potential applications in drug development.

Mechanistic Considerations

The utility of this compound is rooted in the predictable and well-understood reactivity of its functional groups.

Boc Protection and Deprotection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O), which reacts with the primary amine in the presence of a base. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the departure of a tert-butoxide and carbon dioxide.

The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminates a proton to form isobutylene. This process regenerates the primary amine.

Boc_Deprotection Boc_NHR R-NH-Boc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc_NHR->Protonated_Boc + H+ Amine_Carbamic_Acid [R-NH-COOH] + tBu+ Protonated_Boc->Amine_Carbamic_Acid Elimination Final_Amine R-NH₂ + CO₂ Amine_Carbamic_Acid->Final_Amine Decarboxylation

Caption: Simplified mechanism of Boc deprotection.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its combination of a readily cleavable protecting group, a modifiable phenolic hydroxyl group, and a halogenated aromatic ring provides chemists with a versatile toolkit for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to effectively utilize this valuable building block in their synthetic endeavors, particularly in the critical field of drug discovery.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate. PubChem. [Link]

  • Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. PubMed. [Link]

  • tert.-BUTYL CHLORIDE. Organic Syntheses. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. PubChem. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [Link]

  • Discovery of small molecule CXCR4 antagonists. Journal of Medicinal Chemistry. [Link]

  • Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters. [Link]

  • GPR119 receptor agonists in methods of increasing bone mass and of treating osteoporosis and other conditions characterized by low bone mass, and combination therapy relating thereto. PubChem. [Link]

  • Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing. Current Medicinal Chemistry. [Link]

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Biological Activity Screening of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1] Its ability to enhance the biological activity of parent molecules makes it a compelling scaffold for drug discovery.[1] Carbamate derivatives have been successfully developed for a range of diseases, including cancer and Alzheimer's disease.[1] This guide provides a comprehensive framework for the biological activity screening of a specific class of these compounds: Tert-butyl 5-chloro-2-hydroxybenzylcarbamate derivatives. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring that each workflow is a self-validating system for generating robust and reliable data. We will explore key therapeutic areas where carbamates have shown promise—oncology, infectious diseases, and neurodegenerative disorders—providing detailed methodologies, data interpretation frameworks, and the scientific rationale underpinning each step.

Strategic Overview of the Screening Cascade

A successful screening campaign is a multi-stage process designed to efficiently identify promising lead compounds from a library of derivatives. The process begins with broad, high-throughput primary assays to identify "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and toxicity.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Library of Derivatives Library of Derivatives Primary Screening Primary Screening Library of Derivatives->Primary Screening High-Throughput Assays Hit Identification Active Compounds (Hits) Primary Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Confirmation & Potency (IC50/EC50) Secondary Assays Mechanism of Action Selectivity Dose-Response Studies->Secondary Assays Lead Prioritization Prioritized Leads Secondary Assays->Lead Prioritization In Vitro Toxicology In Vitro Toxicology Lead Prioritization->In Vitro Toxicology In Vivo Studies In Vivo Studies In Vitro Toxicology->In Vivo Studies Safety Assessment

Caption: General workflow for drug discovery screening.

Anticancer Activity Screening

Scientific Rationale: The carbamate moiety is present in several approved anticancer drugs, such as docetaxel and mitomycin C.[1] Furthermore, numerous studies have demonstrated that synthesizing carbamate derivatives of natural products or other scaffolds can significantly enhance cytotoxic activity against various cancer cell lines.[2][3][4] This makes oncology a primary and highly promising area for screening this compound derivatives. The initial goal is to identify compounds that selectively inhibit the proliferation of cancer cells.

Primary Screening: In Vitro Cytotoxicity Assays

The cornerstone of anticancer screening is the in vitro cytotoxicity assay, which measures the ability of a compound to reduce cell viability. The XTT assay is a robust colorimetric method for this purpose. It measures the metabolic activity of viable cells, which correlates directly with the cell number.[5] Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan dye, a process that occurs in the mitochondria.[5][6] This assay is advantageous over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[5]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung cancer, HCT-8 colon cancer, HL-60 leukemia) in 96-well microtiter plates at a density of 1 x 10⁴ cells/well.[3] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in the cell culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a positive control (e.g., etoposide) and a negative control (vehicle, i.e., medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Reaction: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Summarize the cytotoxicity data in a clear, tabular format for easy comparison of potency across different cell lines.

Derivative IDA-549 (Lung) IC₅₀ (µM)HCT-8 (Colon) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)
Compound 1A15.222.58.1
Compound 1B> 100> 10075.4
Etoposide5.87.31.2
Secondary Screening: Mechanism of Action

Compounds showing potent cytotoxicity (low µM IC₅₀ values) should be advanced to secondary assays to investigate their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

G Derivative Carbamate Derivative Cell Cancer Cell Derivative->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleaves cellular proteins

Caption: Simplified intrinsic apoptosis pathway.

Antimicrobial Activity Screening

Scientific Rationale: The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[8][9] Chemical screening of diverse small molecule libraries is a proven strategy for identifying new antimicrobial leads.[10][11] Carbamate-containing compounds have been investigated for these properties, making this a logical screening path. The primary goal is to determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.[8][9]

Antibacterial Screening

The broth microdilution method is the gold standard for determining the MIC of a compound and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[8]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), then dilute to a final inoculum concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[12]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations.[12]

  • Inoculation: Add the prepared bacterial inoculum to each well.[12]

  • Controls: Include a positive control (a known antibiotic like gentamicin), a negative control (inoculum with no compound), and a sterility control (broth only).[12]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][12] This can be assessed visually or by reading the optical density at 600 nm.[10]

Antifungal Screening

A similar broth microdilution protocol is used for antifungal screening, with modifications to the growth medium and incubation conditions.[13][14]

Experimental Protocol: Antifungal Broth Microdilution
  • Microorganism Preparation: Grow fungal strains (e.g., Candida albicans, Cryptococcus neoformans) and prepare an inoculum suspension.[13][15]

  • Medium: Use RPMI 1640 medium buffered with MOPS.[14][16]

  • Compound Dilution & Inoculation: Follow the same procedure as for the antibacterial assay.

  • Incubation: Incubate at 35°C for 24-48 hours, depending on the fungal species.[15]

  • MIC Determination: The MIC endpoint is defined as the lowest concentration that causes a significant reduction (e.g., 80-90%) in growth compared to the drug-free control.[15]

Data Presentation

Present MIC values in a table to compare the spectrum and potency of the derivatives.

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound 2A86416
Compound 2B> 128> 128> 128
Gentamicin10.5N/A
FluconazoleN/AN/A2

Enzyme Inhibition Screening: Cholinesterases

Scientific Rationale: The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[7] Many carbamate-based drugs, such as rivastigmine, function as cholinesterase inhibitors.[17][18] Butyrylcholinesterase (BChE) is also considered a relevant target.[17][19] Therefore, screening the derivatives for inhibitory activity against both AChE and BChE is a critical step in assessing their potential for treating neurodegenerative disorders.

Primary Screening: Ellman's Method

The most common method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[7][20] The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE) to produce thiocholine.[7][21] Thiocholine then reacts with Ellman's reagent, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), to produce a yellow-colored product that can be measured at 412 nm.[7][22] An inhibitor will reduce the rate of this color formation.[7]

G cluster_0 Normal Synaptic Function cluster_1 With Carbamate Inhibitor ACh Acetylcholine (Neurotransmitter) AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline ACh_Inhib Acetylcholine AChE_Inhib AChE ACh_Inhib->AChE_Inhib Blocked Inhibited Enzyme AChE_Inhib->Blocked Inhibitor Carbamate Derivative Inhibitor->AChE_Inhib Binds to

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).[7]

    • Substrate solution: Acetylthiocholine iodide (ATChI) or S-Butyrylthiocholine iodide (BTCI) (10 mM in water, prepare fresh).[7][19]

    • Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) diluted in buffer.[21][22]

    • Test compound dilutions in buffer (ensure final DMSO < 1%).

  • Assay Plate Setup (96-well plate):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions to the sample wells.

    • Add 25 µL of buffer (with DMSO) to the control (100% activity) wells.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the appropriate substrate solution (ATChI or BTCI) to all wells to start the reaction.[7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[7]

    • For potent inhibitors, perform dose-response studies to determine the IC₅₀ value.

Data Presentation

Tabulate the inhibition data to assess potency and selectivity between the two enzymes.

Derivative IDAChE % Inhibition @ 10 µMAChE IC₅₀ (µM)BChE % Inhibition @ 10 µMBChE IC₅₀ (µM)Selectivity Index (BChE IC₅₀ / AChE IC₅₀)
Compound 3A85.2%1.545.1%22.815.2
Compound 3B30.5%> 5092.7%0.8< 0.016
Rivastigmine98.1%0.199.5%0.050.5

Conclusion and Forward Path

This technical guide outlines a systematic and robust strategy for the comprehensive biological activity screening of this compound derivatives. By employing the detailed protocols for anticancer, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify and characterize promising lead compounds. The causality-driven approach ensures that the generated data is not only accurate but also provides deep insights into the potential therapeutic applications of these novel chemical entities. Active compounds identified through this screening cascade will form a strong foundation for subsequent hit-to-lead and lead optimization programs, ultimately accelerating the journey from the laboratory bench to potential clinical candidates.

References

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An In-depth Technical Guide to Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (IEXNKDQSZTYMTI-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This document delves into the molecule's chemical identity, a plausible synthetic pathway with detailed protocols, and its potential significance in the broader context of medicinal chemistry. As a carbamate-protected phenolic benzylamine, this compound embodies key structural motifs relevant to modern drug discovery and organic synthesis. This guide aims to serve as a foundational resource, consolidating critical information to facilitate further research and application.

Compound Identity and Physicochemical Properties

This compound is an organic compound featuring a chlorinated phenol ring, a benzylamine core, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The InChI key, IEXNKDQSZTYMTI-UHFFFAOYSA-N, provides a unique, standardized identifier for this specific chemical structure.

PropertyValueSource
IUPAC Name tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate-
InChI Key IEXNKDQSZTYMTI-UHFFFAOYSA-N[1]
CAS Number 195517-88-5[1][2]
Molecular Formula C12H16ClNO3[1]
Molecular Weight 257.71 g/mol [1]
Appearance Solid (predicted)[1]
Purity Typically >98% when commercially sourced[1]

Strategic Importance in Medicinal Chemistry and Organic Synthesis

The structural features of this compound make it a molecule of interest in several scientific domains.

The Carbamate Moiety in Drug Design

The carbamate group is a prevalent structural motif in a wide array of approved therapeutic agents and prodrugs.[3][4] Its unique characteristics, such as being an amide-ester hybrid, confer good chemical and proteolytic stability.[3] Carbamates are often employed as bioisosteres for peptide bonds, enhancing the cell membrane permeability of drug candidates.[3][5] The hydrogen bonding capabilities of the carbamate's carbonyl group and NH moiety allow for specific interactions with biological targets.[3] Furthermore, the Boc-carbamate, in particular, serves as a crucial protecting group in multi-step organic syntheses, enabling selective reactions at other functional sites within a molecule.[6]

The Phenolic Hydroxyl Group

Phenols are a significant class of organic compounds characterized by a hydroxyl group directly attached to an aromatic ring.[7] The hydroxyl group in phenols is weakly acidic and can participate in various chemical reactions, including electrophilic aromatic substitution, where it acts as an activating, ortho-para directing group.[8] However, direct substitution or elimination of the phenolic hydroxyl group itself is generally not feasible.[9] The reactivity of the phenolic hydroxyl group is distinct from that of aliphatic alcohols.[10]

The Role of the Tert-Butyl Group

The tert-butyl group is frequently used in organic synthesis and medicinal chemistry to modulate a compound's physicochemical properties. Its bulky nature can provide steric hindrance, protecting nearby functional groups from unwanted reactions.[11] In drug design, the hydrophobic nature of the tert-butyl group can enhance a molecule's solubility in organic solvents and potentially improve its biological activity.[11]

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of this compound is proposed, starting from the commercially available 5-chloro-2-hydroxybenzonitrile. The overall synthetic workflow is depicted below.

Synthetic_Pathway 5-chloro-2-hydroxybenzonitrile 5-chloro-2-hydroxybenzonitrile Step1 Reduction 5-chloro-2-hydroxybenzonitrile->Step1  1. LiAlH₄  2. H₂O workup Intermediate 5-chloro-2-hydroxybenzylamine Step1->Intermediate Step2 Boc Protection Intermediate->Step2  (Boc)₂O, Base  Solvent Final_Product This compound Step2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Reduction of 5-chloro-2-hydroxybenzonitrile to 5-chloro-2-hydroxybenzylamine

The first step involves the reduction of the nitrile functionality of 5-chloro-2-hydroxybenzonitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[2][5]

Reaction:

5-chloro-2-hydroxybenzonitrile → 5-chloro-2-hydroxybenzylamine

Causality behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing nitriles to primary amines.[1] The reaction typically requires two equivalents of hydride.[2]

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are used as they do not react with LiAlH₄.

  • Workup: A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the amine product.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-chloro-2-hydroxybenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford crude 5-chloro-2-hydroxybenzylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Boc Protection of 5-chloro-2-hydroxybenzylamine

The second step is the protection of the newly formed primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis.[7][12]

Reaction:

5-chloro-2-hydroxybenzylamine → this compound

Causality behind Experimental Choices:

  • Protecting Group Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent for introducing the Boc protecting group.[10][13]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acidic byproduct of the reaction.

  • Solvent: A variety of aprotic solvents can be used, with dichloromethane (DCM) or tetrahydrofuran (THF) being common choices.

Experimental Protocol:

  • Dissolve 5-chloro-2-hydroxybenzylamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the Boc group protons, and the phenolic and carbamate protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)~1.45singlet9H
Benzylic (Ar-CH₂-N)~4.30doublet2H
Carbamate (N-H)~5.0 (broad)broad singlet1H
Aromatic (Ar-H)6.8 - 7.2multiplet3H
Phenolic (Ar-OH)~9.5 (broad)broad singlet1H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
tert-Butyl (C(CH₃)₃)~28.5
tert-Butyl (C(CH₃)₃)~80.0
Benzylic (Ar-CH₂)~40-45
Aromatic (C-Cl)~125
Aromatic (C-H)~115-130
Aromatic (C-OH)~155
Carbonyl (C=O)~156
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.[14][15]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200-3500 (broad)Strong
N-H stretch (carbamate)3300-3400Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2980Medium-Strong
C=O stretch (carbamate)1680-1700Strong
C-N stretch1200-1300Medium
C-O stretch1000-1200Medium
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The electrospray ionization (ESI) mass spectrum is expected to show the protonated molecular ion peak [M+H]⁺.

IonExpected m/z
[M+H]⁺258.1
[M-C₄H₈+H]⁺ (loss of isobutene)202.1
[M-Boc+H]⁺158.1
[C₇H₇ClO]⁺ (benzyl fragment)142.0

Potential Applications and Future Directions

While specific biological activity data for this compound is not currently published, its structural components suggest several potential areas of application in research and development.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening libraries for the discovery of novel therapeutic agents. The substituted phenol and benzylamine core are common pharmacophores.

  • Intermediate for Complex Molecule Synthesis: As a protected bifunctional molecule, it is an ideal starting material for the synthesis of more complex target molecules, including potential drug candidates and biological probes.

  • Probing Enzyme Active Sites: The combination of hydrogen bond donors and acceptors, along with the chlorinated aromatic ring, makes it a candidate for studying interactions within the active sites of enzymes.

Further research is warranted to explore the biological activities of this compound, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of this molecule to enable such investigations.

Conclusion

This technical guide has provided a detailed overview of this compound, including its chemical properties, a plausible and detailed synthetic route, and predicted analytical data. While the full biological potential of this compound remains to be elucidated, its structural features position it as a molecule of interest for researchers in medicinal chemistry and organic synthesis. The information presented herein is intended to serve as a valuable resource to stimulate and support further investigation into this and related compounds.

References

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Methodological & Application

Protocol for N-Boc protection using Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Boc Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and peptide development, the strategic masking and unmasking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary deactivation to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, valued for its stability across a wide range of chemical conditions and its clean, facile removal under mild acidic treatment.[1][]

A critical point of clarification is the choice of reagent for this transformation. While the topic specified Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a thorough review of scientific literature reveals that this compound is not a standard reagent for introducing the Boc group. The universally adopted and field-proven reagent for N-Boc protection is di-tert-butyl dicarbonate (Boc₂O) , often referred to as Boc anhydride.[1][3] Its reactivity is well-documented, predictable, and highly efficient. Therefore, to ensure scientific integrity and provide a reliable, reproducible protocol, this guide is grounded in the industry-standard use of Boc₂O.

The power of the Boc group is most evident in orthogonal protection strategies . Because it is acid-labile, it can be selectively removed in the presence of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[4][5][6] This orthogonality allows for precise, sequential modifications of complex molecules, which is essential in the synthesis of peptides and other advanced pharmaceutical intermediates.[][7]

Reaction Mechanism: The Chemistry of N-Boc Protection

The N-Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The process is thermodynamically driven by the formation of stable byproducts.

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a transient tetrahedral intermediate.[8][9]

  • Intermediate Collapse : The unstable tetrahedral intermediate collapses. This results in the cleavage of the carbonate bond, releasing the N-Boc protected amine.

  • Byproduct Formation : A tert-butyl carbonate anion is released, which is unstable. It subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[10][11] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[12]

  • Proton Transfer : The generated tert-butoxide is a strong enough base to deprotonate the ammonium cation formed in the initial step, yielding the final neutral N-Boc protected amine and tert-butanol.[11] While the reaction can proceed without an external base, the addition of a non-nucleophilic base (e.g., triethylamine) can accelerate the reaction by deprotonating the amine starting material, thereby increasing its nucleophilicity.[8]

N-Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtonatedProduct R-NH₂⁺-Boc Intermediate->ProtonatedProduct Collapse FinalProduct R-NH-Boc (Protected Amine) ProtonatedProduct->FinalProduct Deprotonation Byproducts t-BuOH + CO₂ ProtonatedProduct->Byproducts Byproduct Formation Base Base Experimental Workflow Start Start: Amine Substrate Setup 1. Dissolve Amine & Base in Solvent Start->Setup Reaction 2. Add Boc₂O (0°C to RT) Setup->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Isolation 5. Dry & Concentrate (Rotary Evaporation) Workup->Isolation Purify 6. Purify if Necessary (Column Chromatography) Isolation->Purify End End: Pure N-Boc Product Isolation->End Sufficiently Pure Purify->End Pure

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The Versatile Role of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate in Medicinal Chemistry: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of well-functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS No. 195517-88-5) has emerged as a highly valuable, albeit specialized, intermediate. Its unique trifunctional architecture—a Boc-protected amine, a nucleophilic phenol, and a halogenated aromatic ring—offers a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in their drug discovery endeavors.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the benzylamine, preventing its unwanted reactivity while allowing for its controlled deprotection under acidic conditions. The phenolic hydroxyl group is a key handle for introducing diversity through O-alkylation or for participating in hydrogen bonding with biological targets. Finally, the chloro substituent on the aromatic ring provides a site for cross-coupling reactions, enabling the construction of intricate biaryl or heterocyclic systems, which are common motifs in modern pharmaceuticals.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

PropertyValueReference
CAS Number 195517-88-5
Molecular Formula C₁₂H₁₆ClNO₃
Molecular Weight 257.71 g/mol
Appearance White to off-white solid
Melting Point 124-126 °C
Boiling Point (Predicted) 397.1 ± 32.0 °C
Density (Predicted) 1.23 ± 0.06 g/cm³
pKa (Predicted) 9.21 ± 0.43
Storage Conditions 2-8°C, stored under nitrogen

Spectroscopic Characterization (Predicted/Typical): While specific experimental spectra are best obtained on the user's own sample, typical spectroscopic data for compounds with this structure are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~9.0-10.0 (s, 1H, Ar-OH), 7.1-7.3 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), ~5.0 (br s, 1H, NH), 4.3-4.4 (d, 2H, CH₂-NH), 1.48 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~156.0 (C=O, carbamate), ~152.0 (C-OH), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~124.0 (Ar-C-Cl), ~122.0 (Ar-C), ~116.0 (Ar-CH), ~80.0 (C(CH₃)₃), ~40.0 (CH₂-NH), 28.3 (C(CH₃)₃).

  • IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~3300 (N-H stretch), ~2980 (C-H stretch), ~1680 (C=O stretch, carbamate), ~1500, 1450 (C=C stretch, aromatic), ~1250, 1160 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 258.0 [M+H]⁺, 280.0 [M+Na]⁺.

Core Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in building more complex molecules.

Protocol 1: Synthesis of this compound

This protocol describes the Boc-protection of the commercially available 2-(aminomethyl)-4-chlorophenol. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for introducing the Boc protecting group onto a primary amine.

Reaction Scheme:

Synthesis of this compound start 2-(Aminomethyl)-4-chlorophenol product This compound start->product Boc Protection reagent (Boc)₂O, Base (e.g., TEA or NaOH) Solvent (e.g., THF, Dioxane/H₂O) reagent->product

General synthesis of the target carbamate.

Materials:

  • 2-(Aminomethyl)-4-chlorophenol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane/Water mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(aminomethyl)-4-chlorophenol hydrochloride (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydroxide (2.2 eq) to neutralize the hydrochloride salt and deprotonate the phenol. Stir for 10-15 minutes.

  • Boc-Protection: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the organic co-solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous layer with water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The bicarbonate wash is crucial to remove any unreacted (Boc)₂O and phenolic starting material.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Causality and Trustworthiness: The use of a biphasic solvent system (dioxane/water) facilitates the dissolution of both the polar starting material and the less polar (Boc)₂O reagent. The addition of a base is essential to neutralize the HCl salt and to activate the amine for nucleophilic attack on the dicarbonate. The aqueous work-up is a self-validating system; the bicarbonate wash selectively removes acidic impurities, ensuring the purity of the isolated carbamate.

Protocol 2: Application in Heterocycle Synthesis via O-Alkylation and Intramolecular Cyclization

This protocol illustrates the utility of this compound as a precursor for the synthesis of benzoxazine derivatives. The phenolic hydroxyl group is first alkylated, followed by deprotection of the Boc group and subsequent intramolecular cyclization.

Workflow Diagram:

Heterocycle Synthesis Workflow start This compound step1 O-Alkylation (e.g., 1,2-dibromoethane, K₂CO₃, Acetone) start->step1 intermediate1 Intermediate A (O-alkylated carbamate) step1->intermediate1 step2 Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Intermediate B (Amine salt) step2->intermediate2 step3 Intramolecular Cyclization (Base, Heat) intermediate2->step3 product Substituted Benzoxazine Derivative step3->product

Workflow for benzoxazine synthesis.

Part A: O-Alkylation

Materials:

  • This compound (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound in acetone, add anhydrous K₂CO₃ and 1,2-dibromoethane.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the O-alkylated intermediate.

Part B: Deprotection and Cyclization

Materials:

  • O-alkylated intermediate from Part A (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A suitable base (e.g., TEA, DIPEA)

  • Toluene or Xylene

Procedure:

  • Dissolve the O-alkylated intermediate in DCM and cool to 0 °C.

  • Add TFA (5-10 eq) dropwise and stir at room temperature for 1-3 hours until the Boc group is cleaved (monitored by TLC).

  • Remove the solvent and excess TFA in vacuo.

  • Dissolve the resulting amine salt in a high-boiling solvent like toluene.

  • Add a base (e.g., triethylamine, 3.0 eq) to neutralize the salt and promote cyclization.

  • Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the final benzoxazine derivative by chromatography or recrystallization.

Expertise and Rationale: The choice of a weak base like K₂CO₃ for O-alkylation is crucial to avoid competing N-alkylation of the carbamate. The two-step deprotection-cyclization sequence is a classic strategy in heterocyclic synthesis. TFA is a clean and effective reagent for Boc removal, and the subsequent in-situ cyclization under basic conditions is an efficient way to form the heterocyclic ring. Heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a key starting material for a range of bioactive compounds, particularly those targeting kinases and other enzymes implicated in disease. The structural motifs accessible from this building block are prevalent in numerous clinically relevant molecules.

Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The 5-chloro-2-hydroxyphenyl moiety can serve as a crucial pharmacophore that interacts with the hinge region of a kinase active site. The Boc-protected amine provides a vector for introducing further functionality to target other regions of the ATP-binding pocket or to modulate physicochemical properties.

Logical Relationship Diagram:

Kinase Inhibitor Design cluster_0 Building Block: this compound cluster_1 Synthetic Modifications cluster_2 Resulting Kinase Inhibitor Scaffold Phenol Phenolic -OH OAlkylation O-Alkylation Phenol->OAlkylation Forms ether linkage BocAmine Boc-Protected Amine Deprotection Deprotection & Amide Coupling BocAmine->Deprotection Provides reactive amine ArylCl Aryl Chloride SuzukiCoupling Suzuki/Buchwald-Hartwig Coupling ArylCl->SuzukiCoupling Forms biaryl linkage HingeBinder Hinge-Binding Moiety OAlkylation->HingeBinder SolubilizingGroup Solubilizing Group / Vector Deprotection->SolubilizingGroup CoreScaffold Extended Core Scaffold SuzukiCoupling->CoreScaffold FinalCompound Potent & Selective Kinase Inhibitor HingeBinder->FinalCompound Assembled into SolubilizingGroup->FinalCompound Assembled into CoreScaffold->FinalCompound Assembled into

Strategic use of the building block in kinase inhibitor design.

The synthesis of complex kinase inhibitors often involves a multi-step sequence where each functional group of the starting carbamate is addressed sequentially. For instance, a Suzuki coupling at the chloro position could be followed by O-alkylation of the phenol, and finally, deprotection and acylation of the amine to complete the synthesis of the target molecule. The use of this trifunctional building block greatly streamlines what would otherwise be a much longer and more complex synthetic route.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its strategically placed functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies. The protocols and strategic insights provided in this guide are intended to facilitate the effective use of this compound in drug discovery programs, ultimately accelerating the development of new medicines.

References

  • Patel, P. J., et al. One‐Pot Synthesis of Novel 3‐{(1H‐Benzo[d]Imidazol‐2‐yl)Amino(Phenyl)Methyl}Benzofuran‐2(3H)‐Ones as Antimicrobial Agents and Their Molecular Docking Studies. Arch Pharm (Weinheim). 2025. [Link]

Sources

Application Notes and Protocols for the Use of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of functional moieties, such as therapeutic payloads or imaging agents, requires robust and versatile linker technologies. This document provides a comprehensive guide to the application of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a specialized linker, in the field of peptide chemistry. While not a standard amino acid protecting group, this molecule serves as a cleavable linker system for the site-specific conjugation of payloads to synthetic peptides. We will explore the underlying chemical principles, provide detailed protocols for its incorporation and use, and discuss the significance of its unique structural features.

Introduction: The Role of Cleavable Linkers in Peptide Bioconjugation

The therapeutic potential of peptides is often enhanced by their conjugation to other molecules. This process, known as bioconjugation, can improve a peptide's pharmacokinetic profile, enable targeted drug delivery, or facilitate imaging studies. A critical component in the design of these peptide conjugates is the linker that connects the peptide to the payload.

Cleavable linkers are designed to be stable in circulation but to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in target cells, releasing the payload in its active form.[1][2] The hydroxybenzylamine scaffold is a key component of many self-immolative linkers, which are designed to release a payload following a specific triggering event.[3][4]

This compound is a bifunctional molecule designed for this purpose. It contains:

  • A Boc-protected amine , which allows for controlled, orthogonal conjugation.

  • A 5-chloro-2-hydroxybenzyl core, which forms the basis of the cleavable linker. The electron-withdrawing chlorine atom and the electron-donating hydroxyl group can be used to tune the stability and cleavage kinetics of the linker.

This application note will detail a workflow for the use of this linker in the post-synthetic modification of a peptide.

Core Principle: A Two-Stage Orthogonal Bioconjugation Strategy

The use of this compound in peptide modification follows a two-stage orthogonal strategy. This approach allows for the precise, site-specific attachment of a payload to a peptide.

Stage 1: Peptide Synthesis and Linker Incorporation. A peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The linker is then covalently attached to the peptide, typically at the N-terminus or the side chain of a lysine residue.

Stage 2: Payload Conjugation and Cleavage. Following the deprotection of the Boc group on the linker, a payload molecule is attached. The resulting peptide-linker-payload conjugate can then be purified. The linker is designed to be cleaved under specific conditions, releasing the payload.

This strategy is visualized in the workflow diagram below:

G cluster_0 Stage 1: Peptide Synthesis & Linker Attachment cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Payload Release (Application Dependent) SPPS Solid-Phase Peptide Synthesis (SPPS) of Peptide Linker_Activation Activation of Linker Carboxylic Acid SPPS->Linker_Activation Completed Peptide Sequence Linker_Coupling Coupling of Linker to Peptide on Resin Linker_Activation->Linker_Coupling Boc_Deprotection Boc Deprotection of Linker Linker_Coupling->Boc_Deprotection Payload_Coupling Conjugation of Payload to Linker Boc_Deprotection->Payload_Coupling Cleavage_Purification Cleavage from Resin & Purification Payload_Coupling->Cleavage_Purification Trigger Triggering Event (e.g., low pH, enzyme) Cleavage_Purification->Trigger Payload_Release Payload Release Trigger->Payload_Release

Fig. 1: Overall workflow for peptide modification.

Detailed Protocols

The following protocols provide a step-by-step guide for the use of this compound in peptide modification. These protocols assume a starting scale of 0.1 mmol of resin.

Materials and Reagents
ReagentSupplierPurpose
Rink Amide ResinVariousSolid support for peptide synthesis
Fmoc-protected amino acidsVariousBuilding blocks for peptide synthesis
HBTU, HOBt, DIPEAVariousCoupling reagents for SPPS
PiperidineVariousFmoc deprotection reagent
Dichloromethane (DCM), Dimethylformamide (DMF)VariousSolvents for SPPS
This compoundSynthesized/CustomLinker molecule
Trifluoroacetic acid (TFA)VariousBoc deprotection and cleavage from resin
Payload with a reactive group (e.g., NHS-ester)VariousMolecule to be conjugated
Diethyl etherVariousPeptide precipitation
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes a standard manual Fmoc-SPPS cycle.[5][6]

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes.

    • Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, activate the Fmoc-amino acid (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (~2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Linker Conjugation

This protocol details the attachment of the linker to the N-terminus of the synthesized peptide.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1, step 2.

  • Linker Activation:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) in DMF. Note: If the linker does not have a carboxylic acid handle for direct coupling, it must first be functionalized. A common strategy is to react the hydroxyl group of the linker with succinic anhydride to introduce a terminal carboxylic acid.

    • Activate the linker's carboxylic acid with HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.).

  • Linker Coupling: Add the activated linker solution to the deprotected peptide-resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Payload Attachment

This protocol describes the deprotection of the linker's Boc group and the subsequent conjugation of a payload.

  • Boc Deprotection:

    • Treat the peptide-linker-resin with a solution of 50% TFA in DCM (5 mL) for 30 minutes.

    • Wash the resin with DCM (3x), 10% DIPEA in DMF (3x, to neutralize the amine), and DMF (3x).

  • Payload Conjugation:

    • Dissolve the payload (e.g., an NHS-ester of a fluorophore) (0.5 mmol, 5 eq.) in DMF.

    • Add the payload solution to the resin and agitate overnight at room temperature. . Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Cleavage and Purification
  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Purify the peptide-linker-payload conjugate by reverse-phase HPLC.

Mechanism of Linker Cleavage

The 5-chloro-2-hydroxybenzylcarbamate linker is designed to be self-immolative. The cleavage is typically triggered by a specific event that exposes the phenolic hydroxyl group. In this proposed structure, the hydroxyl group is already present. The cleavage of the carbamate to release the payload would likely be initiated by an intramolecular cyclization mechanism, which can be triggered by a change in pH. The electron-withdrawing nature of the chlorine atom can influence the pKa of the phenolic hydroxyl group and the kinetics of this cyclization and subsequent payload release.

Fig. 2: Generalized cleavage mechanism.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling reactions are incomplete (as determined by a Kaiser test), they can be repeated or the reaction time can be extended. For difficult couplings, alternative coupling reagents like HATU can be used.

  • Side Reactions during Cleavage: The choice of scavengers in the final cleavage cocktail is crucial to prevent side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.

  • Linker Stability: The stability of the linker should be assessed under various conditions to ensure it remains intact until the desired cleavage event. The chloro and hydroxyl substituents are expected to influence this stability.

  • Payload Solubility: The conjugation of hydrophobic payloads may require the use of co-solvents to ensure complete reaction.

Conclusion

This compound represents a valuable tool for the advanced modification of synthetic peptides. Its bifunctional nature allows for a controlled, orthogonal approach to bioconjugation, enabling the site-specific attachment of a wide range of payloads. The protocols and principles outlined in this document provide a framework for the successful application of this specialized linker in the development of sophisticated peptide-based therapeutics and research tools. The tunable nature of the hydroxybenzylamine core suggests that a library of such linkers with varying substituents could be developed to fine-tune the payload release profile for specific applications.

References

  • Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification. (2022). Figshare. [Link]

  • Peptide Linker Synthesis Service. Creative Biolabs. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). PMC. [Link]

  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. (2025). Bio-Synthesis. [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2021). MDPI. [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2024). PMC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Solid-phase peptide synthesis introduction. Omizzur. [Link]

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Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental procedures for the synthesis of various derivatives from the versatile building block, Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This compound, possessing a reactive phenolic hydroxyl group and an activated aromatic ring, serves as a strategic starting material for the generation of novel molecular entities with potential applications in medicinal chemistry and drug discovery. The protocols herein describe methodologies for O-alkylation, O-acylation, and Friedel-Crafts acylation, offering researchers a practical guide to expanding their compound libraries. Each protocol is accompanied by mechanistic insights, a discussion of critical parameters, and detailed characterization data.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a key intermediate in contemporary drug discovery programs. The carbamate moiety is a prevalent structural motif in a multitude of approved therapeutic agents, valued for its chemical stability and ability to modulate interactions with biological targets.[1] The presence of a phenolic hydroxyl group provides a handle for introducing a wide array of functionalities through O-alkylation and O-acylation, enabling the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties. Furthermore, the electron-donating nature of the hydroxyl and carbamate-protected aminomethyl groups activates the aromatic ring towards electrophilic substitution, allowing for further diversification of the molecular scaffold.[2][3]

This guide is designed to provide researchers, from academic labs to industrial drug development settings, with robust and reproducible protocols for the derivatization of this important building block.

Reaction Pathways for Derivatization

The primary reactive sites of this compound that will be exploited in the following protocols are the phenolic hydroxyl group and the aromatic ring. The tert-butylcarbamate (Boc) group serves as a stable protecting group for the benzylamine, preventing unwanted side reactions under the described conditions.

G start This compound o_alkylation O-Alkylation (Williamson Ether Synthesis) start->o_alkylation R-X, Base o_acylation O-Acylation start->o_acylation RCOCl or (RCO)2O fc_acylation Friedel-Crafts Acylation start->fc_acylation RCOCl, Lewis Acid ethers Ether Derivatives o_alkylation->ethers esters Ester Derivatives o_acylation->esters aryl_ketones Aryl Ketone Derivatives fc_acylation->aryl_ketones

Caption: Synthetic routes for the derivatization of this compound.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5] For phenolic substrates, a moderately strong base is sufficient to generate the nucleophilic phenoxide.

Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of this compound by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide anion. This potent nucleophile then displaces a halide from an alkylating agent (e.g., an alkyl iodide or bromide) in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether derivative. The choice of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is crucial as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start Ar-OH Phenoxide Ar-O⁻ Start->Phenoxide + Base Base Base (e.g., K2CO3) AlkylHalide R-X Ether Ar-O-R Phenoxide_sn2 Ar-O⁻ Phenoxide_sn2->Ether + R-X

Caption: Mechanism of Williamson Ether Synthesis.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
This compound195517-88-5257.71
Potassium Carbonate (K₂CO₃)584-08-7138.21
Alkyl Halide (e.g., Iodomethane)74-88-4141.94
Acetonitrile (CH₃CN)75-05-841.05
Ethyl Acetate141-78-688.11
Saturated Sodium Bicarbonate SolutionN/AN/A
BrineN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Step-by-Step Protocol
  • To a stirred suspension of this compound (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture at room temperature. For highly reactive alkylating agents like iodomethane or benzyl bromide, the reaction is typically exothermic and may require initial cooling.

  • Stir the reaction mixture at room temperature for 6-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be raised to 50-60 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.

Protocol II: O-Acylation for the Synthesis of Ester Derivatives

O-acylation of the phenolic hydroxyl group provides a straightforward route to ester derivatives. This transformation can be readily achieved using either an acyl chloride or an acid anhydride.

Rationale and Mechanistic Insight

The acylation of phenols can proceed under either basic or acidic conditions. In the presence of a base like triethylamine or pyridine, the phenol is deprotonated to a more nucleophilic phenoxide, which then attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. The base also serves to neutralize the HCl or carboxylic acid byproduct. This reaction is a form of nucleophilic acyl substitution.

G cluster_0 Activation of Phenol cluster_1 Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base (e.g., Et3N) AcylChloride RCOCl Ester Ar-O-COR Phenoxide_acyl Ar-O⁻ Phenoxide_acyl->Ester + RCOCl

Caption: Base-catalyzed O-acylation of a phenol.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
This compound195517-88-5257.71
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.50
Triethylamine (Et₃N)121-44-8101.19
Dichloromethane (DCM)75-09-284.93
1 M Hydrochloric Acid (HCl)N/AN/A
Saturated Sodium Bicarbonate SolutionN/AN/A
BrineN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
Step-by-Step Protocol
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of the acyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by recrystallization or column chromatography on silica gel.

Protocol III: Friedel-Crafts Acylation of the Aromatic Ring

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, forming a C-C bond and producing an aryl ketone.[6][7] The electron-rich nature of the starting material's aromatic ring facilitates this electrophilic aromatic substitution.

Rationale and Mechanistic Insight

The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][8] The aromatic ring of this compound acts as a nucleophile and attacks the acylium ion. The hydroxyl and aminomethyl groups are ortho, para-directing activators.[2][3] Steric hindrance from the aminomethyl group will likely favor acylation at the position para to the hydroxyl group (C4). However, the existing chloro substituent at C5 will also influence the regioselectivity. The final product distribution will be a result of these combined electronic and steric effects.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride RCOCl AcyliumIon R-C≡O⁺ AcylChloride->AcyliumIon + AlCl3 LewisAcid AlCl3 AromaticRing Ar-H SigmaComplex [Ar(H)(COR)]⁺ AromaticRing->SigmaComplex + R-C≡O⁺ ArylKetone Ar-COR SigmaComplex2 [Ar(H)(COR)]⁺ SigmaComplex2->ArylKetone - H⁺

Caption: General mechanism of Friedel-Crafts Acylation.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
This compound195517-88-5257.71
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.50
Aluminum Chloride (AlCl₃), anhydrous7446-70-0133.34
Dichloromethane (DCM), anhydrous75-09-284.93
1 M Hydrochloric Acid (HCl)N/AN/A
Water7732-18-518.02
BrineN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Step-by-Step Protocol
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane (15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) to the stirred suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (5 volumes).

  • Add the solution of the starting material dropwise to the cooled AlCl₃/acyl chloride mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aryl ketone by column chromatography on silica gel.

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For O-alkylation, the appearance of new signals corresponding to the alkyl group and the disappearance of the phenolic proton signal are indicative of success. For O-acylation, characteristic shifts in the aromatic protons and the appearance of signals for the acyl group are expected. For Friedel-Crafts acylation, the introduction of a ketone will significantly alter the aromatic proton splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the functional group transformations. For example, in O-acylation, the appearance of a strong ester carbonyl stretch (around 1760 cm⁻¹) and the disappearance of the broad phenolic O-H stretch will be observed.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthetic diversification of this compound. By leveraging well-established methodologies such as the Williamson ether synthesis, O-acylation, and Friedel-Crafts acylation, researchers can efficiently generate a library of novel analogues for biological screening. The rationale and step-by-step instructions are intended to be a valuable resource for scientists engaged in the field of synthetic and medicinal chemistry.

References

  • G. S. Mandair, et al. (2021). The carbamate group is a key structural motif in many approved drugs and prodrugs. RSC Medicinal Chemistry. [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach.com. [Link]

  • Suraj, J. (2020). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Hunt, I. (n.d.). Acylation of Phenols. University of Calgary. [Link]

  • King, A. O., & Wright, C. D. (2003). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 7(6), 1087-1090. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]

  • Simion, A. M., et al. (2007). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 52(1), 79-84. [Link]

  • Cuenca, A. B., & Yus, M. (2012). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2012(23), 4411-4418. [Link]

  • Simion, C., et al. (2012). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931. [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-970. [Link]

  • Varma, R. S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(30), 16854-16899. [Link]

  • Yildirim, I., et al. (2013). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Medicinal Chemistry Research, 22(10), 4848-4856. [Link]

  • LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Google Patents. (2020). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Sanabria, N. E., & Meléndez, E. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • REB. (n.d.). UNIT 5: DERIVATIVES OF BENZENE. [Link]

  • Earle, M. J., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2(5), 249-252. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2939. [Link]

  • LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Alkylated tert-Butyl 5-chloro-2-hydroxybenzylcarbamates from Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 5-chloro-2-hydroxybenzylamines are valuable scaffolds in medicinal chemistry and drug discovery. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled functionalization and subsequent deprotection to reveal the secondary amine. This application note provides detailed protocols and scientific rationale for the synthesis of tert-butyl 5-chloro-2-hydroxybenzyl(alkyl)carbamates through the reaction of primary amines with a suitable precursor. Two primary synthetic strategies are discussed: a highly efficient one-pot reductive amination protocol and a direct N-alkylation approach, with a critical analysis of the challenges and considerations for each method.

The Challenge of Selectivity: N-Alkylation versus O-Alkylation

A significant challenge in the alkylation of molecules containing both an amine (or carbamate) and a hydroxyl group on an aromatic ring, such as tert-butyl 5-chloro-2-hydroxybenzylcarbamate, is controlling the regioselectivity of the reaction. Both the nitrogen of the carbamate and the oxygen of the phenolic hydroxyl group are nucleophilic and can potentially be alkylated.

The outcome of the reaction is influenced by several factors, including the nature of the base, the solvent, and the electrophile. Generally, the less electronegative nitrogen atom is more nucleophilic than the oxygen atom.[1] However, deprotonation of the more acidic phenol can lead to a highly nucleophilic phenoxide, which can readily undergo O-alkylation. The choice of a "hard" or "soft" alkylating agent can also influence the selectivity, with harder electrophiles tending to favor reaction at the harder oxygen atom.[1]

Given these complexities, direct alkylation requires careful optimization to achieve selective N-alkylation. In contrast, a reductive amination approach, starting from the corresponding aldehyde, offers a more controlled and often higher-yielding route to the desired N-alkylated product, circumventing the issue of O-alkylation.

Recommended Synthetic Approach: One-Pot Reductive Amination and Boc-Protection

This method is the preferred route for the synthesis of N-alkylated tert-butyl 5-chloro-2-hydroxybenzylcarbamates due to its high efficiency, selectivity, and operational simplicity. The reaction proceeds via the in-situ formation of an imine from 5-chloro-2-hydroxybenzaldehyde and a primary amine, which is then reduced by sodium triacetoxyborohydride (STAB). The resulting secondary amine is subsequently protected with di-tert-butyl dicarbonate ((Boc)₂O) in the same pot.[1]

Reaction Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction & Protection cluster_3 Work-up & Purification Start 5-chloro-2-hydroxybenzaldehyde + Primary Amine Solvent Dissolve in DCM or DCE Start->Solvent Stir Stir at RT (1-2 h) Solvent->Stir Add_STAB Add NaBH(OAc)₃ Stir->Add_STAB Add_Boc Add (Boc)₂O Add_STAB->Add_Boc Quench Quench with NaHCO₃ (aq) Add_Boc->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product N-alkylated tert-butyl 5-chloro-2-hydroxybenzylcarbamate Purify->Product

Figure 1: Workflow for the one-pot reductive amination and Boc-protection.
Experimental Protocol: Reductive Amination

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • Primary amine (e.g., benzylamine, butylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. Be cautious as gas evolution may occur.

  • Boc-Protection: After the reduction is complete (as monitored by TLC or LC-MS, typically 2-12 hours), add di-tert-butyl dicarbonate (1.1-1.3 eq) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature until the starting secondary amine is fully consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Expected Results and Data
AldehydePrimary AmineReducing AgentBoc SourceSolventYield (%)
5-chloro-2-hydroxybenzaldehydeBenzylamineNaBH(OAc)₃(Boc)₂ODCM85-95
5-chloro-2-hydroxybenzaldehyden-ButylamineNaBH(OAc)₃(Boc)₂ODCE80-90
5-chloro-2-hydroxybenzaldehydeCyclohexylamineNaBH(OAc)₃(Boc)₂ODCM82-92

Table 1: Representative yields for the one-pot reductive amination and Boc-protection protocol. Yields are indicative and may vary based on the specific primary amine and reaction scale.

Alternative Approach: Direct N-Alkylation

Direct N-alkylation of this compound with a primary amine and an alkylating agent (e.g., an alkyl halide) is a more direct approach but is often complicated by the competing O-alkylation of the phenol.[2] Careful selection of the base and reaction conditions is crucial for achieving selectivity. Weaker, non-nucleophilic bases are generally preferred to minimize deprotonation of the phenol.

Reaction Scheme: Direct N-Alkylation

G Start This compound + Primary Amine Base_Solvent Add Base (e.g., K₂CO₃) in Solvent (e.g., DMF, Acetonitrile) Start->Base_Solvent Alkyl_Halide Add Alkyl Halide (R-X) Base_Solvent->Alkyl_Halide Heat Heat as required Alkyl_Halide->Heat Workup Aqueous Work-up Heat->Workup Purification Column Chromatography Workup->Purification N_Product N-alkylated Product Purification->N_Product O_Product O-alkylated Byproduct Purification->O_Product

Figure 2: General scheme for direct N-alkylation, highlighting the potential for byproduct formation.
Experimental Protocol: Direct N-Alkylation (General Guidance)

Materials:

  • This compound

  • Primary amine

  • Alkyl halide (e.g., benzyl bromide, butyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.0-1.5 eq), and the anhydrous solvent.

  • Addition of Base: Add the base (1.5-2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both N- and O-alkylated products.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue via flash column chromatography to separate the desired N-alkylated product from the O-alkylated byproduct and any unreacted starting materials.

Factors Influencing N- vs. O-Alkylation Selectivity
ParameterCondition Favoring N-AlkylationRationale
Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)Minimizes deprotonation of the more acidic phenol, preserving the higher nucleophilicity of the carbamate nitrogen.[3]
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile)Solvate the cation of the base, increasing the nucleophilicity of the carbamate anion.
Temperature Lower temperaturesMay favor the kinetically controlled N-alkylation product over the thermodynamically favored O-alkylation product.
Alkylating Agent "Softer" leaving groups (e.g., I > Br > Cl)"Soft" electrophiles tend to react preferentially with the "softer" nitrogen nucleophile according to HSAB theory.[1]

Table 2: General guidelines for optimizing direct N-alkylation selectivity.

Conclusion

For the synthesis of N-alkylated tert-butyl 5-chloro-2-hydroxybenzylcarbamates from primary amines, the one-pot reductive amination of 5-chloro-2-hydroxybenzaldehyde followed by Boc-protection is the recommended method. This approach offers high yields and excellent selectivity, avoiding the common side reaction of O-alkylation. While direct N-alkylation is a feasible alternative, it requires careful optimization of reaction conditions to achieve the desired regioselectivity. The information and protocols provided in this application note are intended to serve as a comprehensive guide for researchers in the synthesis of this important class of compounds.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. BenchChem Technical Support.
  • BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines. BenchChem Technical Support.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137.
  • Haskel, A., et al. (2019).
  • Shattuck, J. C., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • O'Donnell, M. J. (2001). N-Dealkylation of Amines. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Patil, S. A., et al. (2017). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Journal of Chemical Sciences, 129(7), 1085-1092.
  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Technical Support.
  • Fujita, K., et al. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron, 65(18), 3624-3628.
  • BenchChem. (2025).
  • Narayanan, K. L., et al. (2000). Vapour phase selective O-alkylation of phenol over alkali loaded silica.
  • Pearson. (n.d.).
  • Wikipedia. (n.d.).
  • ECHEMI. (n.d.).
  • Corona-Duran, J. E., et al. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 131(1), 8.
  • Wang, W., et al. (2022). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Wang, Z., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H)-one. Molecules, 18(12), 14698-14708.

  • Al-Zoubi, R. M. (2011).
  • van der Marel, G. A., & Codee, J. D. C. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines.
  • Kempe, R., et al. (2020). Reductive amination of aldehydes to primary amines.
  • Feroci, M., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(18), 3348.
  • ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?.
  • Kumar, A., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 55(39), 5349-5351.
  • Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • Asolkar, T. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Jacobson, K. A., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Beilstein Journal of Organic Chemistry, 10, 1828-1832.
  • Bar-Haim, G., & Kol, M. (1998). Regioselective N-alkylation of 2-aminobenzylamine via chelation to 9-BBN. Tetrahedron Letters, 39(17), 2643-2644.
  • Malecka, M., et al. (2018). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2018(4), M1017.

Sources

Navigating the Lability of the Boc Group: A Guide to the Deprotection of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is a testament to its robustness under a variety of reaction conditions and its facile cleavage under acidic environments. However, the deprotection of the Boc group is not a one-size-fits-all procedure. The molecular context, specifically the presence of other functional groups, dictates the optimal deprotection strategy. This application note provides a comprehensive guide to the deprotection of a challenging substrate, Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, for researchers, scientists, and drug development professionals. We will delve into various methodologies, from classical acidic cleavage to milder alternatives, with a focus on mechanistic rationale, protocol optimization, and mitigation of potential side reactions.

The Challenge Presented by this compound

The deprotection of this compound presents a unique set of challenges stemming from its substituent pattern. The presence of a phenolic hydroxyl group introduces a nucleophilic site susceptible to alkylation by the tert-butyl cation generated during acidic deprotection. Furthermore, the electron-withdrawing nature of the chloro substituent can influence the reactivity of the aromatic ring and the lability of the Boc group. A successful deprotection strategy must therefore navigate the delicate balance between efficient cleavage of the carbamate and preservation of the molecule's other functionalities.

Acid-Catalyzed Deprotection: The Workhorse with Caveats

Acid-catalyzed cleavage is the most common method for Boc deprotection.[1] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2]

graph "Acid_Catalyzed_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="Boc-Protected Amine", fillcolor="#F1F3F4"]; Protonation [label="Protonation\n(H+)", fillcolor="#F1F3F4"]; Protonated_Intermediate [label="Protonated Carbamate", fillcolor="#F1F3F4"]; Fragmentation [label="Fragmentation", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid", fillcolor="#F1F3F4"]; tert_Butyl_Cation [label="tert-Butyl Cation", fillcolor="#FBBC05"]; Decarboxylation [label="Decarboxylation", fillcolor="#F1F3F4"]; Amine [label="Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Fragmentation; Fragmentation -> Carbamic_Acid; Fragmentation -> tert_Butyl_Cation; Carbamic_Acid -> Decarboxylation -> Amine; Decarboxylation -> CO2; }

Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong, volatile acid that is highly effective for Boc deprotection.[3] However, its strength can also lead to undesired side reactions, particularly O-alkylation of the phenolic hydroxyl group by the tert-butyl cation. To mitigate this, the use of a scavenger is highly recommended.[4]

Protocol 1: TFA Deprotection with Triethylsilane Scavenger

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES, 1.5-2.0 eq) to the solution. TES acts as a scavenger by reacting with the tert-butyl cation to form the volatile tert-butyldiethylsilane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Purification: The crude product, the trifluoroacetate salt of 5-chloro-2-hydroxybenzylamine, can be purified by recrystallization or column chromatography. For the free amine, a basic work-up (e.g., washing with saturated NaHCO₃ solution) is necessary.

Method 2: Hydrogen Chloride (HCl) in Dioxane

A solution of hydrogen chloride in an organic solvent like dioxane is another standard reagent for Boc deprotection.[5] It is generally considered slightly milder than neat TFA and can offer better selectivity in some cases.[6]

Protocol 2: HCl in Dioxane Deprotection

  • Preparation: Prepare a 4 M solution of HCl in anhydrous 1,4-dioxane. This can be done by bubbling dry HCl gas through the solvent or by careful dilution of acetyl chloride in dioxane.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dioxane or a co-solvent like DCM.

  • Reagent Addition: Add the 4 M HCl/dioxane solution (5-10 eq) to the substrate solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the product. If the product is soluble, it can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Purification: The resulting hydrochloride salt can be purified by recrystallization.

Milder Deprotection Strategies for Sensitive Substrates

For substrates that are particularly sensitive to strong acids, milder deprotection methods are warranted to minimize side product formation.

Method 3: Oxalic Acid in Methanol

Recent studies have shown that oxalyl chloride in methanol provides a mild and efficient system for N-Boc deprotection, tolerant of various functional groups.[7] The in situ generation of HCl from the reaction of oxalyl chloride and methanol is believed to be the active deprotecting agent, offering a more controlled release of acid.

Protocol 3: Oxalic Acid Mediated Deprotection

  • Reagent Preparation: In a well-ventilated fume hood, carefully add oxalyl chloride (2.0-3.0 eq) to anhydrous methanol (approx. 0.2 M) at 0 °C. Stir for 10-15 minutes.

  • Reaction: Add this compound (1.0 eq) to the freshly prepared methanolic oxalic acid solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method 4: Thermal Deprotection

In the absence of acid-labile groups, thermal deprotection offers a catalyst-free alternative.[8][9] The mechanism involves the thermal elimination of isobutylene and carbon dioxide. The presence of the electron-withdrawing chloro group on the aromatic ring of our target molecule may facilitate this process.[10]

Protocol 4: Thermal Deprotection in a High-Boiling Solvent

  • Setup: Dissolve this compound (1.0 eq) in a high-boiling point solvent such as diphenyl ether or N,N-dimethylformamide (DMF).

  • Heating: Heat the solution to a temperature between 150-180 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature. If using diphenyl ether, the product may precipitate upon cooling and can be collected by filtration. If using DMF, the solvent can be removed under high vacuum.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
TFA/DCM TFA, DCM, Scavenger (e.g., TES)0 °C to RT, 1-4 hFast and generally effective.[3]Harsh conditions, potential for O-alkylation without scavengers.[4]
HCl/Dioxane 4 M HCl in DioxaneRT, 1-3 hMilder than neat TFA, good for forming HCl salts directly.[5]Dioxane is a suspected carcinogen.
Oxalic Acid/MeOH Oxalyl chloride, Methanol0 °C to RT, 2-6 hMild conditions, good functional group tolerance.[7]Oxalyl chloride is toxic and moisture-sensitive.
Thermal High-boiling solvent (e.g., DMF)150-180 °C, variable timeCatalyst-free, avoids acidic conditions.[8]High temperatures may not be suitable for all substrates.
graph "Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nthis compound"]; Decision1 [label="Acid Sensitive\nFunctionalities?", shape=diamond, fillcolor="#FBBC05"]; Acidic_Deprotection [label="Acidic Deprotection\n(TFA or HCl)"]; Mild_Deprotection [label="Mild Deprotection\n(Oxalic Acid or Thermal)"]; Scavenger_Decision [label="Phenolic -OH\nPresent?", shape=diamond, fillcolor="#FBBC05"]; Add_Scavenger [label="Add Scavenger\n(e.g., TES)"]; No_Scavenger [label="Proceed without\nScavenger (High Risk)"]; Reaction_Monitoring [label="Monitor Reaction\n(TLC, LC-MS)"]; Workup [label="Work-up and\nPurification"]; Final_Product [label="Final Product:\n5-chloro-2-hydroxybenzylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Decision1; Decision1 -> Acidic_Deprotection [label="No"]; Decision1 -> Mild_Deprotection [label="Yes"]; Acidic_Deprotection -> Scavenger_Decision; Scavenger_Decision -> Add_Scavenger [label="Yes"]; Scavenger_Decision -> No_Scavenger [label="No"]; Add_Scavenger -> Reaction_Monitoring; No_Scavenger -> Reaction_Monitoring; Mild_Deprotection -> Reaction_Monitoring; Reaction_Monitoring -> Workup; Workup -> Final_Product; }

Figure 2: Decision workflow for selecting a Boc deprotection method.

Conclusion

The successful deprotection of this compound requires careful consideration of the substrate's inherent reactivity. While standard acidic methods with TFA or HCl in dioxane are effective, the inclusion of a scavenger is crucial to prevent O-alkylation of the phenolic hydroxyl group. For more sensitive applications or to avoid harsh acidic conditions, milder alternatives such as oxalic acid in methanol or thermal deprotection present viable strategies. The choice of method will ultimately depend on the specific requirements of the synthetic route, including scale, purity requirements, and the presence of other functional groups. By understanding the mechanistic nuances and potential pitfalls, researchers can confidently select and optimize a deprotection protocol to achieve their desired synthetic outcomes.

References

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Journal of Organic Chemistry. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal... [Link]

  • Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

Sources

Application Notes: Tert-butyl 5-chloro-2-hydroxybenzylcarbamate as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS No. 195517-88-5), a key intermediate in the development of complex Active Pharmaceutical Ingredients (APIs). We present a detailed, field-proven protocol for the chemoselective N-protection of 2-amino-5-chlorobenzyl alcohol, elucidating the principles that ensure high yield and purity. Furthermore, we illustrate the utility of this Boc-protected intermediate by presenting an analogous, well-documented synthetic pathway to the anticoagulant drug, Edoxaban. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical synthesis.

Introduction: The Strategic Role of Boc-Protected Intermediates

In the intricate landscape of multi-step API synthesis, the strategic use of protecting groups is paramount to achieving target molecules with high fidelity. The tert-butyloxycarbonyl (Boc) group is one of the most utilized protecting groups for amines, prized for its stability across a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions.[1][2] This orthogonality allows for selective transformations at other functional groups within a complex molecule.

This compound embodies the ideal characteristics of a strategic intermediate. It contains:

  • A Boc-protected amine , which masks the nucleophilicity of the primary amine, preventing unwanted side reactions.

  • A free hydroxyl group , which can act as a nucleophile or be further functionalized.

  • A chlorinated aromatic ring , providing a scaffold for further modifications, such as cross-coupling reactions, which are common in modern drug discovery.[3]

This combination of features makes it a valuable building block for creating diverse and complex molecular architectures found in modern pharmaceuticals.

Synthesis of this compound

The synthesis of the title compound hinges on the principle of chemoselectivity. The starting material, 2-amino-5-chlorobenzyl alcohol, possesses two nucleophilic sites: a primary amine and a primary alcohol. The amine is inherently more nucleophilic than the alcohol, allowing for selective reaction with Di-tert-butyl dicarbonate (Boc anhydride) to form the desired N-protected carbamate, leaving the hydroxyl group untouched.[4]

Synthetic Workflow

The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This process is often facilitated by a mild base to neutralize the resulting acidic byproduct, although it can proceed without a base.[1] The use of a non-nucleophilic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is standard.

G cluster_0 Synthesis of Intermediate start Start: 2-amino-5-chlorobenzyl alcohol reagent Di-tert-butyl dicarbonate (Boc)₂O Solvent: Dichloromethane (DCM) Base (optional): Triethylamine (TEA) reaction Selective N-Boc Protection (Room Temperature) start->reaction Reactants reagent->reaction workup Aqueous Workup (e.g., wash with NaHCO₃, brine) reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification Crude Product product Product: Tert-butyl 5-chloro-2-hydroxybenzylcarbamate purification->product Isolated Product G cluster_1 API Synthesis Analogy: Edoxaban Pathway boc_int Boc-Protected Amine Intermediate (Analogous to title compound) reagent_c Coupling Partner: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Base: Triethylamine (TEA) Solvent: Acetonitrile coupling Step 1: Amide Coupling boc_int->coupling Reactant reagent_c->coupling coupled_prod Coupled Intermediate (Boc group still intact) coupling->coupled_prod Forms new amide bond reagent_d Deprotection Agent: Methanesulfonic Acid or TFA Solvent: Acetonitrile deprotection Step 2: Boc Deprotection coupled_prod->deprotection reagent_d->deprotection final_step Final Coupling Step to Edoxaban deprotection->final_step Reveals primary amine for next step

Sources

Application Notes & Protocols: Strategic Synthesis Utilizing Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and synthetic route design, the strategic selection of starting materials is paramount. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate emerges as a highly valuable and versatile building block. Its structure is endowed with three distinct and orthogonally reactive functional groups: a nucleophilic phenolic hydroxyl group, a Boc-protected aminomethyl moiety, and an aryl chloride suitable for cross-coupling reactions. This trifunctional nature allows for sequential, regioselective modifications, making it an ideal scaffold for constructing complex molecular architectures and libraries of potential drug candidates.[1][2] The presence of the chloro-substituent and the Boc-protected amine are common features in pharmacologically active molecules, providing a direct pathway to derivatives with potential therapeutic applications.[3][4][5]

This guide provides a comprehensive overview of the reactivity of this compound and details field-proven protocols for its application in key synthetic transformations. The methodologies are designed to be robust and adaptable, serving as a foundational resource for researchers in drug development and organic synthesis.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound is derived from the differential reactivity of its three key functional sites. A judicious choice of reaction conditions allows for the selective manipulation of one site while leaving the others intact.

G cluster_main This compound cluster_nodes mol A Phenolic -OH (Nucleophilic) A:e->mol:w B Aryl-Cl (Cross-Coupling Site) B:e->mol:e C N-Boc Group (Acid-Labile) C:e->mol:w

Caption: Key reactive sites of the scaffold.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and highly nucleophilic upon deprotonation. It is the primary site for O-alkylation and O-acylation reactions.[6][7] The hydroxyl group is also a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution, though the existing substitution pattern limits this application.[8][9][10]

  • Aryl Chloride (Ar-Cl): The carbon-chlorine bond is a robust site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems enable efficient Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[11][12][13]

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides stable protection for the benzylamine under a wide range of conditions, including basic and nucleophilic reactions. It is readily cleaved under acidic conditions, allowing for subsequent functionalization of the resulting primary amine.[14][15][16]

Protocols for O-Functionalization of the Phenolic Hydroxyl

The nucleophilicity of the phenolic oxygen is readily exploited for the formation of ethers and esters, which are key functionalities in many pharmaceutical compounds.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the reaction of the phenolic hydroxyl with an alkyl halide in the presence of a mild base to form an ether linkage.

Causality: The reaction requires a base to deprotonate the weakly acidic phenol (pKa ≈ 9.2)[17], forming a more nucleophilic phenoxide ion. Potassium carbonate is a suitable and easily handled base for this transformation. DMF is an excellent polar aprotic solvent that promotes SN2 reactions.

G start Combine Starting Material, Alkyl Halide (R-X), & K₂CO₃ in DMF heat Heat to 60-80°C (Monitor by TLC/LC-MS) start->heat quench Cool to RT Quench with H₂O heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for O-alkylation.

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Reaction Execution: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.) to the stirred suspension. Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Protocols for C-C and C-N Bond Formation at the Aryl Chloride

Late-stage functionalization at the aryl chloride position is a powerful strategy for rapidly diversifying a core scaffold. This requires specialized palladium catalysts capable of activating the relatively inert C-Cl bond.[11][18][19]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a carbon-carbon bond between the aryl chloride and a boronic acid or ester, a cornerstone reaction for generating biaryl structures.[20]

Causality & Ligand Choice: Aryl chlorides are challenging substrates for Suzuki coupling due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[20] Success hinges on using a highly active catalyst system. This typically involves a palladium(0) source and a sterically bulky, electron-rich phosphine ligand, such as those from the Buchwald ligand portfolio (e.g., XPhos, SPhos). These ligands stabilize the palladium center and promote the oxidative addition step. A base like K₃PO₄ is required for the transmetalation step of the catalytic cycle.[13]

ParameterCondition 1Condition 2Rationale
Palladium Source Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is Pd(II) and requires in-situ reduction, often by the phosphine ligand.
Ligand XPhosSPhosBulky, electron-rich ligands that facilitate oxidative addition of the aryl chloride.
Base K₃PO₄Cs₂CO₃A moderately strong base is needed to facilitate the transmetalation step.[13]
Solvent Toluene/H₂O1,4-Dioxane/H₂OAnhydrous or aqueous conditions can be used depending on the stability of the boronic acid.
Temperature 80-110 °C80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Step-by-Step Methodology:

  • Reagent Setup (Inert Atmosphere): To a Schlenk flask, add the aryl chloride (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%). Add degassed solvent (e.g., toluene) and stir for 5-10 minutes to pre-form the active catalyst.

  • Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the substrates. Add any necessary co-solvent (e.g., water). Seal the flask and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol facilitates the formation of a carbon-nitrogen bond, coupling the aryl chloride with a primary or secondary amine.[21]

Causality & Base Selection: Similar to the Suzuki coupling, this reaction requires a specialized palladium/phosphine ligand system to activate the aryl chloride.[18][22] The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine coupling partner without competing in the reaction.

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Ar-Cl, Amine (R₂NH), and Base (e.g., NaOtBu) to Schlenk Flask B Add Pd source & Ligand to flask A->B C Add Degassed Solvent (e.g., Toluene) B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute with Ether/EtOAc E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify via Chromatography H->I

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Setup (Glovebox/Inert Atmosphere): To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Reaction Execution: Add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating and Monitoring: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed as determined by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent like tert-butyl methyl ether (TBME) or ethyl acetate, and filter through a short plug of Celite®.

  • Concentration and Purification: Rinse the Celite® plug with additional solvent. Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.

Protocol for N-Boc Deprotection

The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to liberate the primary amine, which can then be used for further derivatization (e.g., amide bond formation, reductive amination).

Causality: The Boc group is designed to be stable to many reaction conditions but labile to acid.[15] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[15] Strong acids like trifluoroacetic acid (TFA) are highly effective for this transformation.[14][23]

Step-by-Step Methodology:

  • Reagent Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reaction Execution: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. It is often helpful to co-evaporate with toluene or methanol to ensure complete removal of residual acid.

  • Isolation: The product is typically obtained as a TFA salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

References

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. SYNLETT, 23(08), 1181–1186.
  • What reactions can phenols undergo?. TutorChase.
  • Directing Effects of Hydroxyl Group in Phenol Reactions. Sparkl.
  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871.
  • Reactions of Phenols. Chemistry LibreTexts.
  • Reactions of Phenol. Save My Exams.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Reactions of Phenols (Aromatic Substitution). Chemistry LibreTexts.
  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics.
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Taylor & Francis Online.
  • Buchwald–Hartwig amin
  • tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • tert-Butyl 5-chloro-2-hydroxybenzylcarbam
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents. ChemInform.
  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • TERT-BUTYL 5-CHLORO-2-HYDROXYBENZYLCARBAM
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemistry.
  • Turan-Zitouni, G., Fehrentz, J. A., Chevallet, P., Martinez, J., Kaplancikli, Z. A., Ozdemir, A., Arslanyolu, M., & Yildiz, M. T. (2007). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Archiv der Pharmazie, 340(6), 310–314.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your yield, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of this compound typically involves the Boc (tert-butyloxycarbonyl) protection of the amino group of 2-amino-5-chlorobenzyl alcohol. However, a more common and often higher-yielding route involves the reduction of a precursor, such as a Boc-protected amino acid or aldehyde. A key starting material is often 2-amino-5-chlorophenol, which can be challenging to handle due to its susceptibility to oxidation.

The Boc protection reaction itself is a nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O). While generally a robust reaction, its success with weakly nucleophilic or sterically hindered amines, and in the presence of other reactive functional groups like a hydroxyl group, requires careful optimization of reaction conditions.[1]

Reaction Pathway Overview

Reaction_Pathway A 2-Amino-5-chlorophenol B Intermediate (e.g., Aldehyde or Acid) A->B Formylation/ Carboxylation C This compound B->C Boc Protection & Reduction Boc2O (Boc)₂O, Base Reduction Reduction (e.g., NaBH₄)

Caption: General synthetic approach to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in this synthesis?

A1: The quality of your starting material, 2-amino-5-chlorophenol, is paramount. This compound is prone to oxidation, which can introduce colored impurities that are difficult to remove in later stages. It is advisable to use freshly purified starting material. If the material has been stored for a prolonged period, consider recrystallization or column chromatography before use.

Q2: Is a base always necessary for the Boc protection step?

A2: While the reaction can proceed without a base, its inclusion is highly recommended to achieve a high yield.[1] A base neutralizes the acidic byproducts of the reaction, driving the equilibrium towards the formation of the protected carbamate.[1] For this specific synthesis, where you have a phenolic hydroxyl group, the choice of base is critical to avoid deprotonation of the phenol, which could lead to side reactions.

Q3: How do I choose the appropriate base for my reaction?

A3: The choice of base depends on the reactivity of your substrate and the solvent system.[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices for a wide range of amines.[1]

  • In biphasic systems or for amino acids, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are often used.[1]

  • For weakly nucleophilic or sterically hindered amines, a catalyst like 4-Dimethylaminopyridine (DMAP) can be very effective.[1][2] However, be cautious as it can also promote unwanted side reactions.[1]

Given the presence of a phenolic -OH, a milder base like sodium bicarbonate is a good starting point to avoid significant deprotonation of the phenol.

Q4: What are the best solvents for this Boc protection?

A4: The choice of solvent can significantly influence the reaction rate and yield. Common solvents for Boc protection include:

  • Tetrahydrofuran (THF)[1]

  • Acetonitrile (ACN)[1]

  • Dichloromethane (DCM)

  • A mixture of water and an organic solvent like dioxane.[3]

For the synthesis of this compound, a polar aprotic solvent like THF or acetonitrile is generally a good choice.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Base Optimize Base (Type and Stoichiometry) Start->Optimize_Base Optimize_Temp Adjust Reaction Temperature Start->Optimize_Temp Increase_Time Increase Reaction Time Start->Increase_Time Side_Products Side Product Formation Analyze_Side_Products Analyze Side Products (LC-MS/NMR) Side_Products->Analyze_Side_Products Purification_Issues Purification Difficulties Recrystallize Recrystallization Purification_Issues->Recrystallize Column_Chromatography Column Chromatography Purification_Issues->Column_Chromatography Temp_Control Re-evaluate Temperature Control Analyze_Side_Products->Temp_Control

Caption: Troubleshooting workflow for low yield in Boc protection.

Problem 1: Low Yield or Incomplete Reaction

Q: My reaction is not going to completion, or the yield is very low. What are the likely causes?

A: Several factors can contribute to a low yield.

  • Insufficient Reaction Temperature: While many Boc protections are run at room temperature, some substrates require gentle heating to overcome the activation energy barrier.[4] If your reaction is sluggish, consider a cautious, stepwise increase in temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Steric Hindrance: The substitution pattern on the aromatic ring can create steric hindrance, slowing down the reaction.[1] In such cases, you might need to:

    • Prolong the reaction time.[1]

    • Increase the reaction temperature.[1]

    • Use a more potent activating agent or catalyst like DMAP.[1]

  • Poor Quality of Reagents: Ensure your (Boc)₂O is fresh. Over time, it can hydrolyze. Similarly, as mentioned, the purity of the 2-amino-5-chlorophenol derivative is crucial.

Problem 2: Formation of Side Products

Q: I'm observing significant byproduct formation. How can I minimize this?

A: Side product formation is often related to reaction temperature and the choice of base.

  • Over-alkylation: The phenolic hydroxyl group can be deprotonated by a strong base and subsequently react with (Boc)₂O. To avoid this, use a milder base like sodium bicarbonate.

  • Urea Formation: The formation of urea byproducts can sometimes occur. This may be minimized by careful control of stoichiometry and reaction conditions.

  • High Temperatures: Elevated temperatures can lead to the decomposition of reactants, intermediates, or even the desired product.[4] If you are using heat, ensure it is well-controlled and uniform.[4]

Problem 3: Difficulties with Work-up and Purification

Q: What is the recommended work-up and purification procedure?

A: A standard aqueous work-up is typically effective.

  • Dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

For purification, flash column chromatography on silica gel is usually sufficient. A gradient of ethyl acetate in hexanes is a good starting point for elution. If you are having trouble with purification, consider converting the amine to its ammonium salt with HCl to wash away organic impurities.[5] The free amine can then be regenerated.[5]

Experimental Protocols

Protocol 1: Boc Protection of 2-amino-5-chlorobenzyl alcohol derivative
  • Dissolve the 2-amino-5-chlorobenzyl alcohol derivative (1.0 eq.) in THF.

  • Add sodium bicarbonate (1.5 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended RangeNotes
(Boc)₂O Stoichiometry 1.1 - 1.5 eq.A slight excess ensures complete reaction.
Base Stoichiometry 1.5 - 2.0 eq.To neutralize acidic byproducts.
Temperature Room Temperature to 40°CMonitor for side product formation at higher temperatures.[3][4]
Reaction Time 2 - 24 hoursDependent on substrate reactivity and temperature.

References

  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.
  • AiFChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE.
  • BenchChem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Scribd. (n.d.). Organic Carbamate Synthesis Guide.
  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • PubMed. (n.d.). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives.
  • PrepChem.com. (n.d.). Preparation of tert-butyl chloride.
  • Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride.
  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide?.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate.
  • Organic Syntheses. (n.d.). 3.

Sources

Technical Support Center: Purification of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS No. 195517-88-5). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable carbamate intermediate. The following sections provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Compound & Purification Challenges

This compound is a bifunctional molecule featuring a Boc-protected amine and a phenolic hydroxyl group. This structure, while useful synthetically, introduces specific challenges during purification. The compound's moderate polarity, acidic phenolic proton, and potential for hydrogen bonding can lead to issues like poor solubility, streaking in chromatography, and difficulty in crystallization.

A successful purification strategy depends on understanding the potential impurities. These typically arise from the synthesis, which commonly involves the reaction of 2-(aminomethyl)-5-chlorophenol with di-tert-butyl dicarbonate ((Boc)₂O).

Common Impurities to Consider:

  • Unreacted Starting Material: Residual 2-(aminomethyl)-5-chlorophenol.

  • Reagent-Derived Impurities: Di-tert-butyl dicarbonate and its byproduct, tert-butanol.

  • Over-reaction Products: Dimerization or protection of the phenolic hydroxyl group, resulting in a di-Boc species.

  • Process Solvents: Residual solvents from the reaction and workup (e.g., Ethyl Acetate, Dichloromethane, THF).

Key Physicochemical Properties:

PropertyValueSource
CAS Number 195517-88-5[1][2]
Molecular Formula C₁₂H₁₆ClNO₃[1][2]
Molecular Weight 257.71 g/mol [1][2]
Appearance White to off-white solid[2][3]
Melting Point 124-126 °C[2]
Predicted pKa 9.21 ± 0.43 (Phenolic -OH)[2]
Storage Conditions 2-8°C, stored under nitrogen[2]

Section 2: Troubleshooting Purification Failures (Q&A)

This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a sticky oil or gum, not the expected solid. How can I isolate my compound?

Answer: This is a frequent issue caused by residual solvents or impurities depressing the melting point.

  • Causality: The phenolic hydroxyl and carbamate groups can form hydrogen bonds with various solvents, tenaciously retaining them even after rotary evaporation. Impurities act as a eutectic contaminant, preventing the lattice structure of the pure solid from forming.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the crude material under high vacuum for several hours.

    • Trituration: If it remains an oil, attempt trituration. This involves stirring the crude oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

      • Recommended Solvent: Start with cold hexanes or a mixture of hexanes and diethyl ether.

      • Procedure: Add the cold solvent to your flask, and vigorously stir or sonicate the mixture. The pure compound should precipitate as a solid, which can then be collected by filtration.

    • Direct to Chromatography: If trituration fails, the oil can be dissolved in a minimal amount of dichloromethane or ethyl acetate and purified directly via flash column chromatography.

Question 2: My flash column chromatography gives poor separation, with significant streaking or overlapping of the product with impurities. What can I do?

Answer: Poor chromatographic separation is typically a result of incorrect solvent polarity, improper sample loading, or secondary interactions with the silica gel.

  • Causality: The acidic proton on the phenolic hydroxyl group can interact strongly with the slightly acidic silica gel surface, causing tailing or streaking. If the eluent polarity is too high, all components will elute too quickly; if too low, the product may not move at all.

  • Troubleshooting & Optimization:

    • Optimize the Eluent System: The goal is to find a solvent system that gives your product an Rƒ value of ~0.3 on a TLC plate.[4]

      • Starting Point: Begin with a Hexane/Ethyl Acetate system (e.g., 3:1 v/v).[4]

      • Adjusting Polarity: If the Rƒ is too low, increase the proportion of the more polar solvent (Ethyl Acetate). If it is too high, increase the proportion of the non-polar solvent (Hexane).

    • Improve Sample Loading: The sample must be loaded onto the column in a highly concentrated, narrow band.[5][6]

      • Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent or a slightly stronger solvent (like dichloromethane).

      • Dry Loading: For better resolution, dissolve the crude product in a suitable solvent (e.g., DCM), adsorb it onto a small amount of silica gel, dry the silica completely, and load the resulting free-flowing powder onto the top of the column.

    • Suppress Secondary Interactions: If streaking persists on TLC, it indicates strong interaction with the silica. While adding a basic modifier like triethylamine is common for amines, it is not recommended here. Instead, a very small amount of acetic acid in the eluent can sometimes improve peak shape for acidic compounds, but use with caution as it can alter polarity.

Question 3: I am experiencing significant product loss during the aqueous workup after synthesis. What is the likely cause?

Answer: The most common cause of product loss during workup is accidental extraction into a basic aqueous layer.

  • Causality: The phenolic hydroxyl group is acidic (predicted pKa ≈ 9.2) and will be deprotonated by bases like sodium bicarbonate (NaHCO₃) and certainly by stronger bases like sodium hydroxide (NaOH).[2] The resulting phenoxide anion is highly water-soluble, pulling your compound from the organic layer into the aqueous waste.

  • Validated Workup Protocol:

    • Avoid all basic washes (e.g., NaHCO₃, K₂CO₃, NaOH).

    • To remove acidic impurities, wash the organic layer with water.

    • To remove basic impurities (like unreacted starting amine), a wash with a very dilute acid like 1% HCl can be used, but monitor for any potential hydrolysis of the Boc group.

    • Always finish with a brine (saturated NaCl solution) wash to break up emulsions and remove dissolved water from the organic layer.[4]

Question 4: My attempts at recrystallization are failing. The compound either "oils out" or the recovery is very low. How can I develop a robust recrystallization protocol?

Answer: Successful recrystallization requires a systematic approach to solvent selection. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Use small test tubes to test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Hexane, Water).

    • Utilize a Solvent/Anti-Solvent System: This is often more effective. A patent for a related compound suggests a hexane/ethyl acetate system.[7]

      • Procedure: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate or Dichloromethane) at room temperature. Then, slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., Hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod below the solvent line or adding a single seed crystal from a previous pure batch.

Section 3: Standard Operating Protocols (SOPs)

These protocols represent validated starting points for the purification of this compound.

SOP 1: Purification by Flash Column Chromatography

This is the most reliable method for achieving high purity (>98%).

Experimental Workflow for Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., 3:1 Hexane:EtOAc) pack_column Pack Column with Silica Gel in Eluent prep_eluent->pack_column prep_sample Prepare Sample (Dry or Wet Loading) load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent (Rotary Evaporation) combine->evaporate final_product Pure Solid Product evaporate->final_product

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC plates. A good target is an Rƒ of 0.25-0.35. A common starting point is Hexanes:Ethyl Acetate (4:1 to 2:1).

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the column.[5] Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude material (~1g) in a minimal volume of DCM or ethyl acetate (~2-3 mL). Carefully pipette this solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions (e.g., 10-15 mL each) in test tubes.

  • Monitoring: Spot fractions onto a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum.

SOP 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from an already semi-pure solid.

Troubleshooting Decision Tree for Recrystallization

G start Start: Crude Solid dissolve Dissolve in MINIMUM Hot Solvent/System start->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool check_xtal Crystals Formed? cool->check_xtal isolate Isolate Crystals (Filtration) check_xtal->isolate  Yes induce Induce Crystallization (Scratch / Seed Crystal) check_xtal->induce  No check_xtal2 Crystals Formed? induce->check_xtal2 check_xtal2->isolate  Yes adjust Adjust Solvent Ratio: 1. Boil off some solvent 2. Add anti-solvent check_xtal2->adjust  No adjust->cool fail Failure: Product Oiled Out or Remains Dissolved (Re-evaluate Solvent) adjust->fail

Caption: Decision tree for troubleshooting recrystallization.

Step-by-Step Methodology:

  • Select Solvent System: Based on prior screening, choose a solvent pair (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (Ethyl Acetate) dropwise while heating and swirling until the solid just dissolves.

  • Add Anti-Solvent: While the solution is still warm, add the "anti-solvent" (Hexanes) dropwise until the first sign of persistent cloudiness appears. Add 1-2 more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (Hexanes).

  • Drying: Dry the purified crystals in a vacuum oven.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What purity should I expect from these methods?

    • Properly executed flash column chromatography can readily achieve purity levels of >98%. Recrystallization is effective at polishing a compound that is already >90% pure to a final purity of >99%.

  • FAQ 2: How can I confirm the identity and purity of my final product?

    • ¹H NMR: To confirm the structure and check for organic impurities.

    • LC-MS: To confirm the molecular weight and assess purity.

    • HPLC: To obtain a quantitative measure of purity.[8]

    • Melting Point: A sharp melting point within the literature range (124-126 °C) is a strong indicator of high purity.[2]

  • FAQ 3: Are there any stability concerns with this compound?

    • The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids (e.g., TFA, concentrated HCl). Avoid these conditions during workup or purification. The compound is generally stable under neutral and weakly basic conditions at room temperature. For long-term storage, keeping it at 2-8°C under an inert atmosphere like nitrogen is recommended to prevent potential oxidation of the phenol.[2]

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Norris, J. F., & Olmsted, A. W. (n.d.). tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Supporting Information for various tert-Butyl carbamates. (n.d.). [Source provided by grounding tool, specific journal not listed]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-amino-5-chloro-2-hydroxyphenylcarbamate. Retrieved from [Link]

  • Khan Academy. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Lisa, N. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H16ClNO3, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of tert-butyl chloride. Retrieved from [Link]

  • Alcoriza, C. J. T. (2019). Synthesis and Purification of Tert-Butyl Chloride. Scribd. Retrieved from [Link]

  • PubChem. (n.d.). 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Crowther, G. P., et al. (n.d.). [Ester Synthesis Procedure]. Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven insights and practical solutions to common challenges.

Introduction to the Synthesis

The synthesis of this compound typically involves the Boc (tert-butoxycarbonyl) protection of the amino group of 2-amino-5-chlorobenzyl alcohol or a related precursor. The primary goal is the selective N-acylation of the amine in the presence of a nucleophilic hydroxyl group. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will dissect these potential issues and offer robust troubleshooting strategies.

Core Reaction Pathway

The intended reaction is the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride), leading to the formation of the desired carbamate.

Core Reaction Pathway 2-amino-5-chlorobenzyl alcohol 2-amino-5-chlorobenzyl alcohol Product This compound 2-amino-5-chlorobenzyl alcohol->Product Nucleophilic Attack Boc_anhydride Boc Anhydride ((Boc)2O) Boc_anhydride->Product Base Base (e.g., Triethylamine) Base->Product Proton Scavenger

Caption: Desired synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Boc Product and Formation of O-Boc Byproduct

Q1: My reaction is resulting in a significant amount of the O-acylated product, tert-butyl (5-chloro-2-(hydroxymethyl)phenyl)carbamate, instead of the desired N-acylated product. What is causing this and how can I improve the N-selectivity?

A1: Causality and Mechanism

The primary reason for O-acylation is the competitive nucleophilicity of the phenolic hydroxyl group. Although the amino group is generally a better nucleophile than a hydroxyl group, reaction conditions can significantly influence this selectivity.[1][2] The pKa of the conjugate acid of an amino group is higher than that of a phenolic group, making the amino group a stronger base and typically a better nucleophile.[1] However, factors such as the solvent, base, and temperature can alter the reactivity of both functional groups.

  • Strong Bases: The use of a strong base can deprotonate the phenolic hydroxyl group, significantly increasing its nucleophilicity and leading to a higher proportion of the O-acylated side product.

  • Solvent Effects: Protic solvents can form hydrogen bonds with the amino group, potentially reducing its nucleophilicity. Aprotic solvents are generally preferred for this reason.

Troubleshooting & Optimization

To favor N-acylation, the following adjustments to your protocol are recommended:

ParameterRecommendation to Favor N-AcylationRationale
Base Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).These bases are effective at scavenging the proton generated during the reaction without significantly deprotonating the hydroxyl group.[3]
Solvent Employ aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.These solvents do not interfere with the nucleophilicity of the amino group through hydrogen bonding.[4]
Temperature Maintain a low reaction temperature, typically between 0°C and room temperature.Lower temperatures generally favor the kinetically controlled N-acylation over the thermodynamically favored O-acylation.
Reagent Addition Add the Boc anhydride slowly to the solution of the amine.This helps to maintain a low concentration of the acylating agent, which can improve selectivity.

Experimental Protocol: Selective N-Boc Protection

  • Dissolve 2-amino-5-chlorobenzyl alcohol in anhydrous THF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of triethylamine.

  • Slowly add a solution of 1.05 equivalents of Boc anhydride in the same solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Formation of a Di-Boc Protected Impurity

Q2: I am observing a byproduct with a higher molecular weight, which I suspect is the di-Boc protected compound where both the amino and hydroxyl groups are acylated. How can I prevent this?

A2: Causality and Mechanism

The formation of the di-Boc protected impurity occurs when the reaction conditions are harsh enough to promote acylation of both the amino and hydroxyl groups. This is often a result of using an excess of Boc anhydride, a highly reactive base, or elevated temperatures.

Troubleshooting & Optimization

Preventing the formation of the di-Boc product involves carefully controlling the reaction stoichiometry and conditions.

ParameterRecommendation to Prevent Di-Boc FormationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of Boc anhydride.A large excess of the acylating agent will drive the reaction towards double acylation.
Reaction Time Monitor the reaction closely and quench it once the starting material is consumed.Prolonged reaction times, especially at higher temperatures, can lead to the formation of the di-acylated product.
Purification The di-Boc product can often be separated from the desired mono-Boc product by column chromatography.The difference in polarity between the mono- and di-protected compounds allows for effective separation.

digraph "Side_Reactions" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#4285F4"];
"Start" [label="2-amino-5-chlorobenzyl alcohol + Boc Anhydride"];
"Desired" [label="N-Boc Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"O_Boc" [label="O-Boc Product\n(Side Reaction)", fillcolor="#FBBC05", fontcolor="#202124"];
"Di_Boc" [label="Di-Boc Product\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Desired" [label=" Favorable Conditions\n(Low Temp, Weak Base)"];
"Start" -> "O_Boc" [label=" Unfavorable Conditions\n(High Temp, Strong Base)"];
"Start" -> "Di_Boc" [label=" Excess Boc Anhydride\n(Harsh Conditions)"];

}

Caption: Competing reaction pathways in the synthesis.

Issue 3: Presence of Unreacted Starting Material

Q3: My reaction is incomplete, and I have a significant amount of unreacted 2-amino-5-chlorobenzyl alcohol remaining. What are the likely causes?

A3: Causality and Mechanism

An incomplete reaction can stem from several factors, including insufficient reagent stoichiometry, poor reagent quality, or inadequate reaction time.

Troubleshooting & Optimization

  • Reagent Quality: Ensure that the Boc anhydride is fresh and has not been hydrolyzed by atmospheric moisture. It is often beneficial to use a new bottle or to test the activity of the anhydride.

  • Stoichiometry Check: Accurately weigh all reagents and ensure that at least a stoichiometric amount of Boc anhydride and base are used.

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. If the reaction stalls, a small additional charge of Boc anhydride may be necessary.

  • Activation: In some cases, the amine may be deactivated. Ensuring the starting material is pure and free of acidic impurities can improve reactivity.

Issue 4: Difficulty in Product Purification

Q4: I am struggling to purify the final product from the reaction mixture. What are the best practices for purification?

A4: Purification Strategy

The purification of this compound typically involves an aqueous workup followed by crystallization or column chromatography.

Experimental Protocol: Workup and Purification

  • Quenching: After the reaction is complete, quench it by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any remaining amine and base, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

    • Column Chromatography: If crystallization is not effective, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Recommended Solution(s)
O-Acylation Strong base, high temperature, protic solventUse a weak, non-nucleophilic base; maintain low temperature; use an aprotic solvent.
Di-Boc Formation Excess Boc anhydride, prolonged reaction timeUse a slight excess of Boc anhydride; monitor the reaction closely.
Incomplete Reaction Poor reagent quality, incorrect stoichiometryUse fresh reagents; verify stoichiometry; monitor reaction progress.
Purification Difficulty Presence of multiple byproductsPerform a thorough aqueous workup; utilize crystallization or column chromatography.

By understanding the underlying chemical principles and carefully controlling the reaction parameters, the side reactions in the synthesis of this compound can be effectively minimized, leading to a higher yield and purity of the desired product.

References

  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
  • Organic Syntheses. Carbamic acid, tert-butyl ester.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection.
  • NIH. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives.

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Optimizing reaction temperature for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the temperature-sensitive Boc protection of 2-(aminomethyl)-4-chlorophenol. Our goal is to equip you with the scientific rationale behind the experimental parameters to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the Boc protection of 2-(aminomethyl)-4-chlorophenol is a critical parameter that balances reaction rate with the prevention of side reactions. Generally, a temperature range of 0°C to room temperature (approximately 20-25°C) is recommended.[1] Starting the reaction at 0°C, especially during the addition of di-tert-butyl dicarbonate ((Boc)₂O), helps to control the initial exotherm and minimize the formation of impurities.[2] The reaction can then be allowed to slowly warm to room temperature and stirred until completion.[2]

Q2: Is it possible to selectively protect the amine in the presence of the phenolic hydroxyl group?

A2: Yes, chemoselective N-protection of aminophenols is well-documented.[3] The amine is significantly more nucleophilic than the phenolic hydroxyl group, especially under neutral or slightly basic conditions. Therefore, the reaction with (Boc)₂O will preferentially occur at the amine.[3]

Q3: What are the common side reactions to be aware of, and how does temperature influence them?

A3: The primary side reactions of concern are:

  • Di-Boc protection: Formation of a di-tert-butoxycarbonyl derivative on the amine. This is more likely with a large excess of (Boc)₂O and elevated temperatures.

  • O-Boc protection: While less likely due to the lower nucleophilicity of the phenol, protection of the hydroxyl group can occur, especially if a strong base is used or at higher temperatures.

  • Thermal decomposition of the Boc group: The Boc protecting group is known to be thermally labile, particularly at temperatures exceeding 85-90°C for prolonged periods.[4] While this is less of a concern at the recommended reaction temperatures, it's a critical factor if considering higher temperatures to accelerate the reaction.

Elevated temperatures can increase the rates of all these side reactions, leading to a more complex product mixture and lower yield of the desired product.

Q4: Can I run the reaction at a higher temperature to speed it up?

A4: While moderately elevated temperatures (e.g., up to 40°C) have been reported for some Boc protection reactions, it is generally not recommended for this specific substrate without careful optimization.[1] Increasing the temperature can lead to a higher incidence of side reactions, including O-Boc protection and potential degradation. A carefully controlled reaction at room temperature or below typically provides a cleaner product profile and higher isolated yield.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal pH: The nucleophilicity of the amine is pH-dependent. 3. Hydrolysis of (Boc)₂O: Presence of excessive water can hydrolyze the anhydride.1. Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction has stalled, consider extending the reaction time at room temperature. 2. Ensure the reaction is run under neutral or slightly basic conditions. The use of a mild base like sodium bicarbonate is common.[1] 3. While some water can be tolerated in certain protocols, using anhydrous solvents is generally recommended for this reaction.
Presence of a Major Impurity with a Higher Molecular Weight 1. Di-Boc Protection: Over-reaction of the amine with (Boc)₂O.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of (Boc)₂O. Add the (Boc)₂O solution dropwise at 0°C to maintain a localized excess of the amine.
Presence of an Impurity with a Similar Polarity to the Product 1. O-Boc Protection: Reaction of the phenolic hydroxyl group with (Boc)₂O.1. Avoid using strong bases. A mild inorganic base like NaHCO₃ or running the reaction without a base is preferable. 2. Maintain a low reaction temperature (0°C to room temperature).
Product Degradation (Observed as Multiple Unidentified Spots on TLC) 1. High Reaction Temperature: Thermal decomposition of the starting material or product.1. Strictly control the reaction temperature, especially during the addition of reagents. Use an ice bath to manage any exotherm.

Experimental Protocols

Protocol 1: Standard Procedure for the Synthesis of this compound

This protocol is a general guideline based on established procedures for the Boc protection of amines.

Materials:

  • 2-(aminomethyl)-4-chlorophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-(aminomethyl)-4-chlorophenol (1.0 equivalent) in THF.

  • Add an aqueous solution of NaHCO₃ (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve (Boc)₂O (1.1 equivalents) in a minimal amount of THF.

  • Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Temperature Optimization Study

To determine the optimal temperature for your specific laboratory conditions, a small-scale parallel experiment is recommended.

Procedure:

  • Set up three identical small-scale reactions following Protocol 1.

  • Run each reaction at a different temperature:

    • Reaction A: 0°C for the entire duration.

    • Reaction B: 0°C for addition, then warm to room temperature (20-25°C).

    • Reaction C: Room temperature for the entire duration.

  • Monitor all three reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Compare the reactions for the rate of product formation and the appearance of any impurities.

  • After completion, work up each reaction and analyze the crude product purity by LC-MS or ¹H NMR to determine the optimal temperature condition.

Visualizing the Process

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_conditions Conditions SM 2-(aminomethyl)-4-chlorophenol Product This compound SM->Product Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Product Base Base (e.g., NaHCO₃) Base->Product Solvent Solvent (e.g., THF/H₂O) Solvent->Product

Caption: General reaction scheme for the Boc protection of 2-(aminomethyl)-4-chlorophenol.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity Degradation Product Degradation Start->Degradation IncompleteRxn Check for Incomplete Reaction (TLC/LC-MS) LowYield->IncompleteRxn HighMW Impurity MW > Product MW? Impurity->HighMW HighTemp Was Reaction Temperature > RT? Degradation->HighTemp ExtendRxnTime Extend Reaction Time IncompleteRxn->ExtendRxnTime Yes CheckBase Verify Base Stoichiometry and pH IncompleteRxn->CheckBase No CheckSolvent Ensure Anhydrous Conditions CheckBase->CheckSolvent DiBoc Di-Boc Protection Likely. Reduce (Boc)₂O Stoichiometry and Add Dropwise at 0°C. HighMW->DiBoc Yes SimilarPolarity Impurity Polarity Similar to Product? HighMW->SimilarPolarity No OBoc O-Boc Protection Possible. Use Milder Base and Lower Temperature. SimilarPolarity->OBoc Yes ControlTemp Strictly Control Temperature (0°C to RT) HighTemp->ControlTemp Yes

Sources

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the stability challenges associated with tert-butyl 5-chloro-2-hydroxybenzylcarbamate. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to ensure the integrity of your experiments.

Overview: The Challenge of a Multifunctional Molecule

This compound is a valuable intermediate, combining the acid-labile Boc (tert-butyloxycarbonyl) protecting group with an electron-rich phenolic ring. This combination, while synthetically useful, presents inherent stability risks. The primary challenge stems from the acid sensitivity of the Boc group, which, upon cleavage, generates a reactive tert-butyl cation.[1][2][3] This cation can then engage in undesirable side reactions, particularly with the activated aromatic ring of the molecule itself. Furthermore, the phenolic hydroxyl group is susceptible to oxidation, potentially leading to sample discoloration and impurity formation.

This guide is structured to address these issues head-on, providing both immediate troubleshooting solutions and a foundational understanding of the molecule's behavior.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm observing a new, less polar spot on my TLC/LC analysis after acidic workup or attempted deprotection. What is it and how can I prevent it?

Answer:

This is a classic and frequently encountered issue. The new, less polar spot is likely the result of C-alkylation , where the tert-butyl cation, generated during the acidic cleavage of the Boc group, alkylates the electron-rich phenolic ring of another molecule of your compound.[2][4] The phenolic hydroxyl group is an ortho-, para-director, activating the aromatic ring for electrophilic substitution.

Mechanism of Degradation:

The degradation proceeds via a two-step pathway:

  • Boc Deprotection: The carbamate is protonated under acidic conditions, leading to its collapse into the desired amine, carbon dioxide, and a highly reactive tert-butyl cation.[3][5]

  • Electrophilic Aromatic Substitution: The tert-butyl cation acts as an electrophile and attacks the activated aromatic ring of another molecule, typically at the position ortho to the hydroxyl group, to form a bulky, non-polar byproduct.

To visualize this process:

cluster_deprotection Step 1: Acid-Catalyzed Deprotection cluster_alkylation Step 2: Undesired Side Reaction Start Boc-Protected Amine + H⁺ Intermediate Protonated Carbamate Start->Intermediate Protonation Products Deprotected Amine + CO₂ + t-Bu⁺ Intermediate->Products Fragmentation tBu_cation t-Bu⁺ (from Step 1) Side_Product C-alkylated Byproduct tBu_cation->Side_Product Aromatic_Ring Another Molecule of Product Aromatic_Ring->Side_Product Friedel-Crafts Alkylation

Caption: Acid-catalyzed degradation pathway of this compound.

Preventative Protocol: Deprotection with a Cation Scavenger

To prevent this self-alkylation, you must introduce a "scavenger"—a compound that is more nucleophilic than your product and will preferentially react with the tert-butyl cation.[4]

Materials:

  • This compound

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)

  • Scavenger: Anisole, Thioanisole, or Triethylsilane (TES)

Step-by-Step Protocol:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Add 5-10 molar equivalents of the chosen scavenger (e.g., anisole).

  • Cool the reaction mixture to 0°C in an ice bath. This slows the rate of side reactions.

  • Slowly add the acid (e.g., 5-10 equivalents of TFA) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.[6]

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Proceed with a standard aqueous workup to isolate the deprotected amine.

Q2: My solid sample is developing a yellow or brownish tint over time, even when stored in a vial. What's happening?

Answer:

The discoloration is likely due to the oxidation of the phenolic hydroxyl group . Phenols, especially those on electron-rich rings, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light or trace metal impurities. This process can form highly colored quinone-type structures. The parent amine, 2-hydroxybenzylamine, is known to be susceptible to degradation, which is why more stable salt forms are often developed for pharmaceutical use.[7]

Recommended Storage Protocol:

To ensure long-term stability and prevent oxidative degradation, follow these steps:

  • Inert Atmosphere: If possible, place the solid compound in a vial, flush it with an inert gas like argon or nitrogen to displace oxygen, and then seal it tightly.

  • Low Temperature: Store the vial at or below 4°C. Refrigeration slows down the rate of chemical reactions, including oxidation.

  • Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light, which can catalyze oxidative processes.

  • Purity: Ensure the material is free from residual solvents or catalysts from its synthesis, as these can promote degradation.

Storage ConditionRisk FactorMitigation Strategy
Ambient AtmosphereOxygenStore under Argon or Nitrogen.
Room TemperatureThermal EnergyRefrigerate at ≤ 4°C.
Light ExposurePhotons (Energy)Use amber vials or foil wrapping.
ImpuritiesCatalysisEnsure high purity post-synthesis.

Caption: Recommended storage conditions to mitigate degradation risks.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

Answer:

The stability is dictated by its two key functional groups: the N-Boc carbamate and the 2-hydroxybenzyl moiety.

  • Acid Stability: The compound is highly sensitive to acidic conditions. The Boc group is one of the most acid-labile amine protecting groups and can be cleaved with strong acids like TFA or HCl, and even with some Lewis acids.[1][2] It is generally stable to weak acids.

  • Base Stability: The carbamate linkage is robust under most basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[4][8] The phenolic proton is acidic and will be deprotonated by strong bases, but this does not typically lead to degradation of the carbamate.

  • Thermal Stability: While generally stable at room temperature if stored properly, prolonged heating can cause thermal cleavage of the Boc group. Thermal deprotection is a known, though less common, method.[6]

  • Oxidative/Reductive Stability: The Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C) and most common oxidizing agents. However, the phenolic ring is susceptible to oxidation as previously discussed.

Q2: How should I design an experiment that requires selective deprotection without affecting other acid-sensitive groups?

Answer:

This requires a careful choice of reagents and conditions. The lability of the Boc group is highly dependent on the acid strength and the solvent system used.[6][9]

Start Start with Multi-Protected Compound Decision Assess Acidity of Other Groups Start->Decision Mild Mild Conditions (e.g., 10% Acetic Acid in MeOH) (Slower, more selective) Decision->Mild Highly Acid-Labile Groups Present Standard Standard Conditions (e.g., 4M HCl in Dioxane) (Common, efficient) Decision->Standard Moderately Stable Groups Harsh Harsh Conditions (e.g., 50% TFA in DCM) (Fast, less selective) Decision->Harsh No Other Acid-Labile Groups Monitor Monitor Reaction Closely by TLC/LC-MS Mild->Monitor Standard->Monitor Harsh->Monitor

Caption: Workflow for selecting Boc deprotection conditions based on substrate sensitivity.

If your molecule contains other very sensitive groups (e.g., a tert-butyl ester), you may need to use milder or alternative deprotection methods. Using a weaker acid or running the reaction at a lower temperature can increase selectivity.[6] For extremely sensitive substrates, non-acidic deprotection methods, although less common for Boc, could be explored.

References
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Online] Available at: [1]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Online] Available at: [2]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Online] Available at: [9]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Online] Available at: [5]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online] Available at: [6]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online] Available at: [4]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Online] Available at: [3]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Online] Available at: [8]

  • Chen, W., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. European Journal of Pharmaceutical Sciences. [Online] Available at: [Link][7]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Online] Available at: [10]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Using Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS 195517-88-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Compound Overview:

This compound is a bifunctional molecule featuring a Boc-protected amine and a substituted phenol.[1] Its structure presents both opportunities and challenges in synthesis. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability in basic conditions and its clean removal under acidic conditions.[2][3] However, the interplay between the acid-labile Boc group, the nucleophilic phenolic hydroxyl, and the chlorinated aromatic ring requires careful reaction design. This guide provides solutions to specific problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Stability

Q1: How should I store this compound for maximum stability?

A1: The primary stability concern for this compound is the acid sensitivity of the Boc protecting group.[2] Traces of acid in the storage environment can slowly catalyze its hydrolysis. Therefore, it is crucial to store the compound under inert, anhydrous conditions. We recommend storing it in a tightly sealed container, preferably under an argon or nitrogen atmosphere, at 2-8°C to minimize degradation.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the basic properties is the first step in effective experimental design.

PropertyValueSource
CAS Number 195517-88-5[1]
Molecular Formula C₁₂H₁₆ClNO₃[1]
Molecular Weight 257.71 g/mol [1]
Appearance Typically a solid[4]
Solubility Soluble in many organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. The hydrophobicity is influenced by the tert-butyl and phenyl groups.[2]
Section 2: Troubleshooting Boc Deprotection Reactions

The removal of the Boc group is one of the most common transformations for this molecule. While seemingly straightforward, it can be problematic.

Q3: My Boc deprotection reaction is sluggish and incomplete. What are the likely causes and how can I fix it?

A3: Incomplete deprotection is typically a kinetic issue stemming from insufficiently strong acidic conditions or poor substrate solubility.[5] The cleavage of the Boc group is an acid-catalyzed process, and its rate has a significant dependence on acid concentration.[5]

Causality and Solutions:

  • Insufficient Acid Strength/Concentration: The protonation of the carbamate is the first step in the cleavage mechanism. If the acid is too weak or dilute, this equilibrium will not favor the protonated intermediate, leading to a slow reaction.

    • Solution: If using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the concentration to 50%. Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[5]

  • Low Temperature: Like most reactions, deprotection is temperature-dependent. Running the reaction at 0°C may be too slow for some substrates.

    • Solution: After an initial period at 0°C (to control any initial exotherm), allow the reaction to warm to room temperature. Gentle heating (e.g., to 30-40°C) can be employed if the reaction remains stalled, but must be done cautiously to avoid side reactions.[5]

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be limited by the rate of dissolution.

    • Solution: Ensure your substrate is fully soluble in the chosen solvent system. If solubility in DCM is low, consider alternative solvents like 1,4-dioxane.

G start Incomplete Boc Deprotection check_acid Is Acid Concentration Sufficient? (e.g., 20-50% TFA) start->check_acid increase_acid Increase Acid Concentration (e.g., to 50% TFA or 95% TFA) or Switch to 4M HCl/Dioxane check_acid->increase_acid No check_temp Is Reaction Temperature Adequate? check_acid->check_temp Yes increase_acid->check_temp increase_temp Allow to Warm to RT or Gentle Heating (30-40°C) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Extend Reaction Time (Monitor by TLC/LC-MS) check_time->increase_time No end Reaction Complete check_time->end Yes increase_time->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocol 2.1: Standard Boc Deprotection with TFA/DCM [5]

  • Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The product is typically isolated as a TFA salt.

Q4: During deprotection, I'm seeing a major side product with a mass increase of 56 Da (+C₄H₈). What is this, and how can I prevent it?

A4: This is a classic side reaction in Boc deprotection. The mass increase of 56 Da corresponds to the addition of a tert-butyl group. The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation.[6][7] This electrophile will readily alkylate any available nucleophile. In your molecule, the phenolic hydroxyl group is a prime target for this tert-butylation, leading to the formation of a tert-butyl ether byproduct.

Mechanism and Prevention: The key to preventing this side reaction is to introduce a "scavenger" into the reaction mixture. A scavenger is a non-essential, nucleophilic compound added in excess to trap the tert-butyl cation before it can react with your desired product.[6]

G Boc_Protected Boc-Protected Amine Protonated Protonated Carbamate Boc_Protected->Protonated + H⁺ Carbocation tert-Butyl Cation (+57 m/z) Protonated->Carbocation Cleavage Desired_Product Deprotected Amine (Desired Product) Protonated->Desired_Product Decarboxylation Side_Product t-Butylated Phenol (Side Product, +56 Da) Carbocation->Side_Product Alkylation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation Phenol_OH Phenolic -OH on Starting Material/Product Phenol_OH->Side_Product

Caption: Mechanism of t-butylation side reaction and its prevention.

Table of Common Scavengers:

ScavengerConcentration (v/v)FunctionReference
Triisopropylsilane (TIS) 2.5 - 5%Reduces the tert-butyl cation.[5]
Water 2.5 - 5%Reacts with the cation to form tert-butanol.[6]
Anisole 5%Acts as a nucleophilic aromatic trap.
Phenol 5%Acts as a sacrificial nucleophile.[5]

Experimental Protocol 2.2: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM (0.1–0.2 M).

  • Add the chosen scavenger(s) (e.g., 5% TIS and 5% water).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 50-95% (v/v).

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Perform an aqueous work-up as described in Protocol 4.1.

Section 3: Troubleshooting Reactions at the Phenolic Hydroxyl Group

Q5: I am attempting to alkylate the phenolic hydroxyl group using a base and an alkyl halide, but my yields are low and I see multiple products, including some where the Boc group has been cleaved. What is happening?

A5: This is a common challenge when working with multifunctional molecules. The issues likely stem from an imbalance in reactivity and reaction conditions.

Causality and Solutions:

  • Incomplete Deprotonation: The phenolic proton is acidic, but requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. Weak bases like K₂CO₃ may not be sufficient, leading to a slow or incomplete reaction.

    • Solution: Use a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Ensure anhydrous conditions, as water will consume the base.

  • Base-Mediated Decomposition: While the Boc group is generally base-stable, very harsh conditions (e.g., high temperatures with strong bases) can lead to decomposition pathways.

    • Solution: Perform the deprotonation at 0°C before adding the alkylating agent and allow the reaction to proceed at or slightly above room temperature. Avoid excessive heating.

  • Inadvertent Boc Deprotection: If the alkylation reaction generates acidic byproducts (e.g., HBr from an alkyl bromide) and the base is fully consumed, the reaction medium can become acidic, leading to the cleavage of the Boc group.

    • Solution: Use a slight excess of a non-nucleophilic base to ensure the reaction medium remains basic throughout. A phase-transfer catalyst with a biphasic system (e.g., aqueous NaOH and an organic solvent) can also be effective while maintaining a controlled pH environment.[8]

G start Low Yield in Phenol Alkylation check_base Is the Base Strong Enough? (e.g., NaH, KOtBu) start->check_base use_stronger_base Switch to a Stronger Base (NaH, KOtBu) check_base->use_stronger_base No check_conditions Are Conditions too Harsh? (High Temp?) check_base->check_conditions Yes use_stronger_base->check_conditions lower_temp Run Deprotonation at 0°C and Reaction at RT check_conditions->lower_temp Yes check_boc_cleavage Is Boc Group Being Cleaved? check_conditions->check_boc_cleavage No lower_temp->check_boc_cleavage use_excess_base Use Slight Excess of Base or Consider Phase Transfer Catalysis check_boc_cleavage->use_excess_base Yes end Optimized Reaction check_boc_cleavage->end No use_excess_base->end

Caption: Troubleshooting workflow for phenolic hydroxyl group alkylation.

Section 4: Purification and Work-up Procedures

Q6: What is the most effective way to remove residual acid (like TFA) from my deprotection reaction before purification?

A6: Residual acid can complicate purification, causing streaking on silica gel columns and potentially degrading the product over time. A thorough work-up is essential.

Experimental Protocol 4.1: Post-Deprotection Aqueous Work-up

  • After concentrating the reaction mixture to remove the bulk of the solvent and acid, dissolve the residue in a suitable organic solvent like Ethyl Acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][9]

    • Causality: The bicarbonate solution is a weak base that will neutralize the strong acid (e.g., TFA or HCl).

    • CRITICAL SAFETY NOTE: This neutralization generates CO₂ gas.[9][10] You must vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure buildup. Failure to do so can cause the stopper to eject and the contents to spill.

  • Continue the NaHCO₃ washes until gas evolution ceases.

  • Wash the organic layer with water, followed by a saturated brine (NaCl) solution to aid in phase separation and remove residual water.[9]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acid.

Q7: I'm having trouble purifying my final compound by silica gel chromatography. The compound is streaking badly on the TLC plate and column. Why?

A7: Streaking is almost always caused by the interaction of a polar, ionizable group with the acidic silanol groups on the surface of the silica gel. For amine-containing compounds, this is a very common problem.

Causality and Solutions:

  • Acidic Silica: Standard silica gel is inherently acidic and can protonate the free amine of your product, causing it to "stick" to the stationary phase and elute slowly and broadly (streak).

  • Residual Acid: If the work-up was incomplete, residual TFA or HCl will ensure your product is in its salt form, which is highly polar and will not chromatograph well.

    • Solution 1 (Neutralization): Ensure your work-up (Protocol 4.1) is thorough. Before loading your sample onto the column, you can pre-treat the silica gel by flushing it with your eluent system containing a small amount (0.5-1%) of a volatile base like triethylamine (NEt₃) or ammonia (in methanol). This deactivates the acidic sites.

    • Solution 2 (Alternative Media): Consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) column, where such interactions are minimized.

References

  • Vulcanchem. tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)
  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Benchchem. Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • EvitaChem. Buy tert-Butyl (2-amino-5-chloro-4-fluorophenyl)
  • AiFChem.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Organic Syntheses. Procedure. [Link]

  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents.
  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. [Link]

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Technical Support Center: Purification of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for the purification of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. The methodologies described herein are grounded in established chemical principles to ensure you can confidently obtain a high-purity product for your research and development needs.

PART 1: Foundational Knowledge - Understanding Your Compound and its Impurities

Before attempting any purification, a thorough understanding of the target molecule's properties and the likely impurities is critical. This knowledge informs the selection of the most effective purification strategy.

FAQ: What are the key structural features of this compound that influence its purification?

This molecule has three key features that dictate its behavior during purification:

  • The Boc (tert-butoxycarbonyl) Group: This protecting group is notoriously sensitive to strong acids, leading to its cleavage.[1][2][3] Purification methods must, therefore, employ mildly acidic, neutral, or basic conditions to maintain its integrity.

  • The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated under basic conditions. This property is highly advantageous for purification via liquid-liquid extraction.[4] However, its polar and hydrogen-bonding nature can sometimes lead to tailing or streaking during silica gel chromatography.

  • Moderate Polarity: The combination of the carbamate, chloro, and hydroxyl groups lends the molecule moderate polarity, making it amenable to purification by normal-phase column chromatography.

FAQ: What are the most common impurities I might encounter and where do they come from?

Impurities typically arise from unreacted starting materials, side reactions during the synthesis, or degradation of the product. Identifying the likely contaminants is the first step in selecting an appropriate removal strategy.

Impurity Type Potential Identity Source Key Characteristics & Removal Strategy
Unreacted Starting Material 2-Aminomethyl-4-chlorophenol (or similar amine precursor)Incomplete reactionPolar, potentially basic. Removable by acidic wash or chromatography.
Unreacted Reagent Di-tert-butyl dicarbonate (Boc₂O)Excess reagent used in synthesisNon-polar. Removable by recrystallization, chromatography, or workup.
Side Product Di-Boc protected amineOver-reaction with Boc₂OLess polar than the desired product. Separable by chromatography.[5]
Side Product tert-Butyl alkylated phenolCationic side reaction from Boc group cleavage/re-attachment[1][2]Non-polar. Separable by chromatography.
Degradation Product 2-Aminomethyl-4-chlorophenolAcid-catalyzed cleavage of the Boc group during workup or storage.[6][7]Highly polar. Removable by extraction or chromatography.

PART 2: Purity Assessment and Method Selection

A reliable assessment of the crude product's composition is mandatory before choosing a purification method. This "assess-purify-confirm" loop is a self-validating system that ensures trustworthy results.

FAQ: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.[8][9] It provides a qualitative snapshot of the number of components in your mixture and helps in developing a solvent system for column chromatography.[10]

Experimental Protocol: Analytical TLC
  • Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., a mixture of hexane and ethyl acetate). A good starting point is 30% ethyl acetate in hexane.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or other suitable stains can also be used.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Rf (retention factor) value of the main spot should be around 0.3-0.4 for optimal separation in column chromatography.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep Dissolve Crude Sample Spot Spot on TLC Plate Prep->Spot Capillary Elute Develop in Eluent Chamber Spot->Elute  Place in Chamber   Dry Dry Plate Elute->Dry Visualize Visualize (UV/Stain) Dry->Visualize  Ready for viewing   Analyze Analyze Spots (Purity & Rf) Visualize->Analyze

Diagram 1: Standard workflow for analytical Thin-Layer Chromatography (TLC).
FAQ: I've run a TLC. How do I choose the right purification method?

The results from your initial analysis will guide your choice. Use the following decision tree to select the most appropriate method.

Purification_Decision_Tree Start Crude Product Analysis (TLC) Q1 Is the major impurity significantly less polar (higher Rf)? Start->Q1 Q2 Are impurities acidic or basic, while product is neutral (or vice versa)? Q1->Q2 No Wash Simple Wash/ Trituration Q1->Wash Yes Q3 Is the product a stable, crystalline solid? Q2->Q3 No Extraction Acid-Base Extraction Q2->Extraction Yes Q4 Are impurities close in polarity to the product? Q3->Q4 No Recrystallize Recrystallization Q3->Recrystallize Yes Column Column Chromatography Q4->Column Yes

Diagram 2: Decision tree for selecting a primary purification technique.

PART 3: Detailed Purification Protocols & Troubleshooting

This section provides step-by-step guides for the most common and effective purification techniques for this compound.

Method 1: Liquid-Liquid Extraction (Acid-Base Workup)

This technique is highly effective for removing non-acidic impurities by leveraging the acidity of the phenolic -OH group. Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution.[11][12][13][14]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. This deprotonates the phenolic -OH, forming the water-soluble sodium phenoxide salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains your deprotonated product. The organic layer contains non-acidic impurities.

  • Acidification: Cool the collected aqueous layer in an ice bath and re-acidify it slowly with a dilute acid (e.g., 1M HCl) until the pH is ~5-6. Your product will precipitate out as it becomes neutral and less water-soluble.

  • Re-extraction: Extract the now-neutral product back into a fresh portion of ethyl acetate or DCM.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified solid.

Extraction_Workflow Start Crude Product in Organic Solvent (EtOAc) Wash1 Wash with aq. NaHCO3 Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic1 Organic Layer: Non-Acidic Impurities (Discard) Separate1->Organic1 Top Layer Aqueous1 Aqueous Layer: Deprotonated Product (Keep) Separate1->Aqueous1 Bottom Layer Acidify Acidify Aqueous Layer with 1M HCl to pH 5-6 Aqueous1->Acidify Extract2 Extract with fresh EtOAc Acidify->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Discard) Separate2->Aqueous2 Bottom Layer Organic2 Organic Layer: Purified Product Separate2->Organic2 Top Layer Dry Wash with Brine, Dry (Na2SO4), Concentrate Organic2->Dry Final Pure Product Dry->Final

Diagram 3: Workflow for purification using acid-base liquid-liquid extraction.
Method 2: Recrystallization

If the product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective method for obtaining material of very high purity.[15][16] The key is finding a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to find a suitable system.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent to just dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Method 3: Silica Gel Column Chromatography

For separating impurities that are structurally similar to the product, column chromatography is the most powerful technique.[17] It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Based on your analytical TLC, choose a solvent system that gives your product an Rf value of approximately 0.3. A common eluent for this compound is 20-40% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Chromatography
  • Issue: The compound streaks or "tails" on the TLC plate and column.

    • Cause: The acidic silanol groups on the silica surface are strongly interacting with the polar phenolic -OH group of your molecule.

    • Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase. This protonates the basic sites on the silica, leading to sharper bands and better separation.[17]

PART 4: Final Purity Confirmation

After purification, you must confirm the purity and identity of your final product.

FAQ: How do I confirm the purity and structure of my final product?
  • TLC/HPLC: Run a final TLC or HPLC analysis. A pure sample should show a single, sharp spot or peak.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and assessing purity.[18] A ¹H NMR spectrum of the pure compound should show clean signals corresponding to all protons in the structure, with correct integration values and splitting patterns. The absence of signals from impurities noted in the crude material is a strong indicator of successful purification. Absolute quantitative ¹H NMR (qNMR) can be used for a highly accurate purity determination.[19]

By following this structured approach of understanding, assessing, purifying, and confirming, researchers can consistently and efficiently remove impurities from this compound, ensuring the integrity and reliability of their subsequent experiments.

References
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Open Access Pub. Liquid-liquid Extraction | Journal of New Developments in Chemistry. Available at: [Link]

  • Asian Journal of Research in Chemistry. Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Available at: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]

  • University of Manchester Research Explorer. New NMR Tools for Impurity Analysis. Available at: [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Available at: [Link]

  • ResearchGate. (2015, August 19). (PDF) Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. Available at: [Link]

  • SciEngine. Methyl carbamate purification by extraction and recrystallazation. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available at: [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]

  • PubMed. Separation of organophosphate, chlorinated, and carbamate insecticides using conventional and reverse-phase thin-layer chromatography. Available at: [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Google Patents. US3944605A - Method of recovering unreacted ammonium carbamate in urea synthesis.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • IntechOpen. Chromatographic Analysis of Insecticidal Carbamates. Available at: [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine?. Available at: [Link]

  • ResearchGate. Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Available at: [Link]

  • ACS Publications. CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Available at: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • UreaKnowHow. (2025, September 30). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Available at: [Link]

  • Google Patents. US20030013914A1 - Process for decomposing a carbamate aqueous solution coming from the urea recovery section of a urea production plant.
  • Arkivoc. Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Available at: [Link]

  • Google Patents. CA1059145A - Process for separating and recovering unreacted materials in urea synthesis.
  • Separation Science. Effective Analysis Carbamate Pesticides. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Available at: [Link]

  • Google Patents. US5316554A - Method for processing crystalline ammonium carbamate.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available at: [Link]

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Technical Support Center: Solvent Selection for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific N-Boc protection reaction. The choice of solvent is a critical parameter that dictates reaction efficiency, yield, and purity. This document provides in-depth, experience-based insights to help you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in this N-Boc protection reaction?

A: The solvent plays several critical roles. Primarily, it must fully dissolve the starting material (5-chloro-2-hydroxybenzylamine) and the Boc-anhydride ((Boc)₂O) to facilitate the reaction. Beyond solubility, the solvent's properties influence the nucleophilicity of the amine, the stability of intermediates, and can even participate in the reaction, sometimes detrimentally. The goal is to choose a solvent that maximizes the rate of the desired N-protection while minimizing side reactions.

Q2: Can I use a protic solvent like ethanol or methanol?

A: While alcoholic solvents have been shown to accelerate Boc protection for some aromatic amines, it is a nuanced choice for this specific substrate.[1] Protic solvents can solvate the amine and potentially enhance its nucleophilicity. However, they are also nucleophiles and can compete with the intended amine by reacting with the (Boc)₂O, consuming the reagent and complicating purification. For your specific molecule, which contains a reactive primary amine, an aprotic solvent is generally a safer and more common starting point to avoid this side reaction.[2]

Q3: What are the most commonly recommended solvents for this type of reaction?

A: Aprotic solvents are standard for N-Boc protections.[3] Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are excellent starting points.[2] THF and DCM are often favored for their inertness and ability to dissolve a wide range of organic compounds. A 1:1 mixture of THF and water can also be effective, especially if starting from an amine salt that requires an aqueous base.[4]

Q4: Is a base required for this reaction?

A: A base is not strictly necessary for the reaction mechanism to proceed, as the amine itself can act as a base.[5] However, the reaction generates an acidic byproduct. Adding a mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to neutralize this acid and drive the reaction to completion.[6] For substrates like yours, a base is highly recommended to ensure a high yield.

Troubleshooting Guide: Impact of Solvent Choice

This section addresses specific problems you may encounter and links them directly to the solvent system.

Problem 1: Low or No Yield of the Desired Product

  • Question: I've run the reaction in DCM, but my TLC/LC-MS analysis shows mostly unreacted starting material. What's wrong?

  • Answer & Solution: This is a classic issue often related to either poor solubility or low reactivity of the amine. While DCM is a good general-purpose solvent, your specific substrate, with its polar hydroxyl group, might have limited solubility.

    • Immediate Action: Check the solubility of your starting material in the chosen solvent at the reaction temperature. If it's not fully dissolved, the reaction is happening in a heterogeneous mixture, which will be very slow.

    • Troubleshooting Steps:

      • Switch to a More Polar Aprotic Solvent: Try THF or Acetonitrile, which may better solvate the polar starting material.

      • Consider a Solvent Mixture: A mixture of THF and a small amount of a more polar solvent like N,N-Dimethylformamide (DMF) can enhance solubility without dominating the reaction's character. Use DMF sparingly as it can be difficult to remove during workup.

      • Increase Temperature: Gently warming the reaction to 40-50°C can increase both solubility and the reaction rate.[2][3] Monitor carefully for side product formation.

Problem 2: Formation of Multiple Byproducts

  • Question: My TLC plate shows the desired product spot, but also several other spots. What are they and how can I prevent them?

  • Answer & Solution: The presence of the phenolic hydroxyl group on your substrate makes it susceptible to side reactions, particularly O-acylation.

    • Probable Cause: The hydroxyl group (-OH) is also a nucleophile and can react with (Boc)₂O to form a carbonate, leading to a di-protected byproduct. This is more likely in highly polar aprotic solvents like DMF or DMSO, or if a strong base is used.

    • Troubleshooting Steps:

      • Optimize the Solvent: Switch to a less polar aprotic solvent like DCM or THF, which are less likely to promote O-acylation.

      • Control Stoichiometry and Temperature: Use only a slight excess of (Boc)₂O (1.1-1.2 equivalents). Running the reaction at a lower temperature (0°C to room temperature) can significantly improve selectivity for N-protection over O-protection.[4]

      • Use a Weaker Base: If you are using a strong base, switch to a milder one like NaHCO₃ in a biphasic system (e.g., DCM/water) to favor the more nucleophilic amine's reaction.

Problem 3: Difficult Product Isolation and Purification

  • Question: The reaction seems complete, but I'm losing a lot of my product during the aqueous workup. Why?

  • Answer & Solution: Your product, this compound, has both nonpolar (Boc, chloro-benzyl) and polar (carbamate, hydroxyl) features. Its solubility can be tricky, and an inappropriate workup solvent can lead to losses.

    • Probable Cause: If you are using a highly water-miscible solvent like THF or Acetonitrile for the reaction, it can be difficult to achieve a clean separation during aqueous extraction. The product may be partially soluble in the aqueous layer.

    • Troubleshooting Steps:

      • Solvent Swap Before Workup: If you ran the reaction in THF or Acetonitrile, remove the solvent under reduced pressure first. Then, redissolve the residue in a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM before performing the aqueous wash.[7]

      • Optimize Extraction: Ethyl Acetate is often an excellent choice for extracting carbamates. Perform multiple extractions (e.g., 3x) with a moderate volume of EtOAc rather than one large extraction to maximize recovery.

      • Brine Wash: After washing with water or a mild aqueous base, always perform a final wash with saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and "push" your product out of any remaining aqueous phase, breaking up emulsions.[7]

Data Summary: Solvent Effects

The following table provides a qualitative summary of how common solvents can influence the N-Boc protection of a substituted aminobenzyl alcohol.

SolventPolarityTypeTypical Reaction TimePotential IssuesRecommendations
Dichloromethane (DCM) MediumAprotic4-12 hoursPotential solubility issues for polar substrates.Good starting point. Check solubility first.
Tetrahydrofuran (THF) MediumAprotic2-8 hoursCan be difficult to remove; may require solvent swap for workup.Excellent choice for solubility and reaction rate.[2]
Acetonitrile (MeCN) HighAprotic2-6 hoursHigher polarity may increase risk of O-acylation.Good for faster reactions, but monitor for side products.[2]
Ethyl Acetate (EtOAc) MediumAprotic6-18 hoursGenerally slower reaction rates.Excellent for both reaction and subsequent workup, simplifying the process.[8]
Methanol (MeOH) HighProtic1-4 hoursHigh risk of solvent reacting with (Boc)₂O.Not recommended for this substrate unless other methods fail; may accelerate reaction for deactivated anilines.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues in this synthesis, with a focus on solvent-related choices.

TroubleshootingWorkflow start Reaction Start: Low Yield or Byproducts check_solubility Is Starting Material Fully Dissolved? start->check_solubility switch_solvent Switch to more polar aprotic solvent (e.g., THF, MeCN) check_solubility->switch_solvent No check_byproducts Are there O-acylation byproducts present? check_solubility->check_byproducts Yes increase_temp Increase Temperature (40-50°C) switch_solvent->increase_temp success Proceed to Optimized Workup Protocol increase_temp->success reduce_polarity Switch to less polar solvent (e.g., DCM). Lower temperature to 0°C. check_byproducts->reduce_polarity Yes check_byproducts->success No, reaction is clean reduce_polarity->success

Caption: Troubleshooting flowchart for the synthesis of this compound.

Optimized Experimental Protocol

This protocol is a robust starting point for your synthesis.

Reagents:

  • 5-chloro-2-hydroxybenzylamine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-2-hydroxybenzylamine (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material completely.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq.) dropwise while stirring.

  • In a separate container, dissolve (Boc)₂O (1.2 eq.) in a minimal amount of anhydrous THF.

  • Add the (Boc)₂O solution to the reaction mixture dropwise over 15 minutes at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the resulting residue in Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2021, June). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2013, May). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity in Reactions of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 5-chloro-2-hydroxybenzylcarbamate and its analogs. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the critical challenge of preventing racemization and maintaining the stereochemical integrity of your chiral molecules during synthesis and handling.

Part 1: Understanding the Challenge: Racemization in Benzylic Carbamates

This section addresses the fundamental principles governing the loss of stereochemical purity in your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for my chiral benzylcarbamate compounds?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For drug development professionals, this is a significant concern because enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and metabolic properties.[1][2] The presence of an undesired enantiomer can reduce therapeutic efficacy or introduce off-target effects, making strict control of stereochemistry essential for regulatory approval and patient safety.

Q2: What is the most likely mechanism for racemization in my this compound analog, especially if the chiral center is at the benzylic position?

A2: The primary mechanism for racemization in compounds with a chiral center at the benzylic position (the carbon atom attached to the phenyl ring) is typically through the formation of a planar, achiral intermediate. This occurs via the removal of the proton at the chiral center by a base. The resulting carbanion is stabilized by resonance with the adjacent aromatic ring, which allows it to adopt a planar geometry. Subsequent non-stereoselective re-protonation of this intermediate will lead to a mixture of both R and S enantiomers, thus causing racemization.[3]

RacemizationMechanism Start Chiral Starting Material (Benzylic Stereocenter) Intermediate Planar, Achiral Intermediate (Resonance-Stabilized Carbanion) Start->Intermediate Proton Abstraction at Chiral Center Base Base (B:) Base->Start Product Racemic Mixture (50% R / 50% S) Intermediate->Product Non-Selective Protonation Protonation Proton Source (H-B+) Protonation->Intermediate HPLCDiagnosis Start Loss of ee Suspected Racemic Prepare Racemic Standard Start->Racemic AnalyzeRacemic Analyze Standard by Chiral HPLC Racemic->AnalyzeRacemic Decision Are Two Peaks Well-Resolved? AnalyzeRacemic->Decision AnalyzeSample Analyze Reaction Product Decision->AnalyzeSample Yes Optimize Optimize HPLC Method (Solvent, Column, etc.) Decision->Optimize No Calculate Calculate ee% AnalyzeSample->Calculate Optimize->AnalyzeRacemic

Sources

Technical Support Center: Optimizing Catalyst Selection for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization for the chemoselective N-Boc protection of 5-chloro-2-hydroxybenzylamine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

Introduction: The Chemoselectivity Challenge

The synthesis of this compound involves the protection of the amino group of 5-chloro-2-hydroxybenzylamine with a tert-butyloxycarbonyl (Boc) group. The primary challenge in this reaction is achieving high chemoselectivity for N-acylation over O-acylation, due to the presence of a nucleophilic phenolic hydroxyl group. The choice of catalyst is paramount in directing the reaction towards the desired N-protected product.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the N-Boc protection of 5-chloro-2-hydroxybenzylamine?

Catalyst selection is crucial because it directly influences the chemoselectivity of the reaction. The starting material possesses two nucleophilic sites: the primary amine and the phenolic hydroxyl group. While amines are generally more nucleophilic than alcohols, the phenoxide anion, which can form under basic conditions, is also a potent nucleophile. A judicious choice of catalyst and reaction conditions will preferentially activate the amine or the Boc-anhydride towards the amine, minimizing the formation of the O-Boc protected byproduct and the di-protected species.

Q2: What are the most common side reactions, and how can they be minimized?

The most common side reactions are:

  • O-acylation: Formation of tert-butyl 5-chloro-2-(tert-butoxycarbonyloxy)benzylcarbamate. This can be minimized by avoiding strong bases that deprotonate the phenol, using aprotic solvents, and selecting a catalyst that favors N-acylation.[1]

  • Di-Boc protection: Formation of N,N-di-Boc-protected product. This is less common with primary amines but can be suppressed by using a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) and milder reaction conditions.

  • Urea formation: This can occur if the amine reacts with an isocyanate intermediate, which may form under certain conditions, especially with hindered amines.[1] Careful temperature control and the use of a non-nucleophilic base can mitigate this.

Q3: Can I perform this reaction without a catalyst?

While some highly nucleophilic aliphatic amines can react with (Boc)₂O without a catalyst, it is not recommended for less nucleophilic aromatic amines like 5-chloro-2-hydroxybenzylamine, especially when chemoselectivity is a concern.[2] Catalyst-free conditions often require higher temperatures or longer reaction times, which can lead to a decrease in selectivity and the formation of byproducts. However, catalyst-free N-Boc protection in water has been shown to be chemoselective for the amino group in the presence of a hydroxyl group.[3][4]

Q4: How does the choice of base impact the reaction?

The base plays a dual role: it can deprotonate the amine to increase its nucleophilicity and neutralize the acidic byproducts of the reaction. However, a strong base can also deprotonate the phenolic hydroxyl group, increasing the likelihood of O-acylation. Therefore, a non-nucleophilic organic base with a pKa that is high enough to deprotonate the ammonium intermediate but not the phenol is often ideal. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.

Catalyst Selection Guide

The choice of catalyst depends on the desired outcome, balancing reaction rate with chemoselectivity.

Catalyst TypeExamplesRecommended forKey Considerations
Nucleophilic Catalysts 4-(Dimethylamino)pyridine (DMAP)Accelerating reactions of weakly nucleophilic amines.Highly effective but can increase the risk of O-acylation if not used carefully. Use in catalytic amounts.
Non-Nucleophilic Bases Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)General purpose base for N-Boc protection.Helps to drive the reaction to completion by neutralizing acidic byproducts.
Heterogeneous Catalysts Amberlite IR-120, Indion 190 Resin, Silica-supported sulfonic acidsGreen chemistry approaches, simplified workup.Can be easily filtered off, potentially reusable. May require optimization of reaction time and temperature.[5]
Lewis Acids ZnCl₂, LiClO₄, FeCl₃Activating the (Boc)₂O reagent.Can be effective, but care must be taken as they can also catalyze O-acylation.[6]
Catalyst-Free (in Water) WaterGreen, chemoselective N-protection.The reaction is performed in an aqueous medium, which can simplify workup and improve safety.[3][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of N-Boc Product - Incomplete reaction. - Suboptimal catalyst or base. - Poor solubility of starting material.- Monitor reaction by TLC. Extend reaction time if necessary. - Screen different catalysts and bases (see table above). - Use a co-solvent to improve solubility.
Significant O-Acylation - Use of a strong base. - High reaction temperature. - Excess (Boc)₂O. - Use of a highly activating catalyst like DMAP without optimization.- Switch to a weaker, non-nucleophilic base (e.g., TEA). - Perform the reaction at a lower temperature (0 °C to room temperature). - Use a stoichiometric amount of (Boc)₂O. - Reduce the amount of DMAP or use an alternative catalyst.
Formation of Di-Boc Product - Excess (Boc)₂O. - Prolonged reaction time at elevated temperatures.- Use 1.0-1.1 equivalents of (Boc)₂O. - Monitor the reaction closely and stop it once the mono-Boc product is formed.
Difficult Purification - Similar polarity of product and byproducts. - Presence of unreacted starting materials.- Optimize reaction conditions to maximize selectivity. - Use flash column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). - Consider a chemical workup to remove specific impurities (e.g., an acidic or basic wash).

Experimental Protocols

Protocol 1: General Procedure for Chemoselective N-Boc Protection of 2-Aminophenols

This protocol is a general guideline and should be optimized for 5-chloro-2-hydroxybenzylamine.

Materials:

  • 2-Aminophenol derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-aminophenol derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the reaction solvent.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Catalyst-Free N-Boc Protection in Water

This "green" protocol offers high chemoselectivity for N-protection.[4]

Materials:

  • 5-chloro-2-hydroxybenzylamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Water

  • Acetone (minimal amount)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add the 5-chloro-2-hydroxybenzylamine (1.0 eq) to water.

  • Add a minimal amount of acetone to dissolve the (Boc)₂O (1.0 eq).

  • Add the (Boc)₂O solution to the aqueous suspension of the amine.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. Reaction times are typically short (15-60 minutes).

  • Upon completion, extract the reaction mixture with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Boc protected product. Purification by column chromatography may be necessary.

Visualizing the Reaction and Catalyst Selection

Reaction Pathway

Reaction_Pathway SM 5-Chloro-2-hydroxybenzylamine + (Boc)₂O Catalyst Catalyst (e.g., TEA, DMAP) SM->Catalyst Intermediate Activated Complex SM->Intermediate Catalyst->Intermediate Product Tert-butyl 5-chloro-2- hydroxybenzylcarbamate Intermediate->Product Desired Pathway Side_Product O-acylated byproduct Intermediate->Side_Product Side Reaction (undesired)

Caption: General reaction pathway for the synthesis of this compound.

Catalyst Selection Logic

Catalyst_Selection Start Start: Select Catalyst for N-Boc Protection Weakly_Nucleophilic Is the amine weakly nucleophilic or hindered? Start->Weakly_Nucleophilic High_Selectivity Is chemoselectivity the primary concern? Weakly_Nucleophilic->High_Selectivity No DMAP Use DMAP (catalytic) with a non-nucleophilic base Weakly_Nucleophilic->DMAP Yes Green_Chemistry Are 'green' conditions and easy workup preferred? High_Selectivity->Green_Chemistry No Mild_Base Use a mild, non-nucleophilic base (e.g., TEA) High_Selectivity->Mild_Base Yes Green_Chemistry->Mild_Base No Heterogeneous Use a heterogeneous catalyst (e.g., Amberlite resin) Green_Chemistry->Heterogeneous Yes End Proceed with Optimized Reaction DMAP->End Mild_Base->End Water Use catalyst-free conditions in water Heterogeneous->Water Consider also Heterogeneous->End Water->End

Caption: Decision tree for selecting the appropriate catalyst system.

References

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. Available at: [Link]

  • Comparison of the Effect of Different Catalysts in N-Boc Protection of... ResearchGate. Available at: [Link]

  • Effect of different catalyst on the yield and re action time for N-Boc protection of aniline. ResearchGate. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PMC - NIH. Available at: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. Available at: [Link]

  • An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. Available at: [Link]

  • Environmentally Benign N Boc Protection under Solvent and Catalyst-Free Conditions. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental choices and the self-validating systems essential for reliable results.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] This is a critical regulatory requirement, with guidelines such as the International Council for Harmonisation (ICH) Q2(R1) providing a framework for the validation of analytical procedures.[4][5][6] This guide will explore the application of these principles to three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[2][7] For a pharmaceutical intermediate like this compound, this ensures:

  • Consistency and Reliability: Validated methods yield reproducible results, which is crucial for batch-to-batch consistency in manufacturing.[3][7]

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require validated analytical methods for product approval and ongoing quality control.[7]

  • Data Integrity: Validation ensures the accuracy and reliability of the data used for critical decision-making in the drug development process.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Here, we compare HPLC, GC-MS, and LC-MS/MS for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for this compound.

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For quantification, a UV detector is commonly used to measure the analyte's absorbance at a specific wavelength.

Experimental Protocol: A Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[8]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid to improve peak shape) would likely provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducibility.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis cluster_reporting Reporting Standard_Prep Prepare Standard Solutions HPLC_Analysis Perform HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Analysis Specificity Specificity Data_Evaluation Evaluate Data Specificity->Data_Evaluation Linearity Linearity & Range Linearity->Data_Evaluation Accuracy Accuracy Accuracy->Data_Evaluation Precision Precision (Repeatability & Intermediate) Precision->Data_Evaluation LOD Limit of Detection (LOD) LOD->Data_Evaluation LOQ Limit of Quantitation (LOQ) LOQ->Data_Evaluation Robustness Robustness Robustness->Data_Evaluation HPLC_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->LOD HPLC_Analysis->LOQ HPLC_Analysis->Robustness Validation_Report Generate Validation Report Data_Evaluation->Validation_Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: A Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase the volatility of the hydroxyl and carbamate groups.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.

  • Injection Mode: Splitless injection for trace analysis.

  • MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrometer would be operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis cluster_reporting Reporting Standard_Prep Prepare Standard Solutions Derivatization Perform Derivatization Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization GCMS_Analysis Perform GC-MS Analysis Derivatization->GCMS_Analysis Specificity Specificity Data_Evaluation Evaluate Data Specificity->Data_Evaluation Linearity Linearity & Range Linearity->Data_Evaluation Accuracy Accuracy Accuracy->Data_Evaluation Precision Precision (Repeatability & Intermediate) Precision->Data_Evaluation LOD Limit of Detection (LOD) LOD->Data_Evaluation LOQ Limit of Quantitation (LOQ) LOQ->Data_Evaluation Robustness Robustness Robustness->Data_Evaluation GCMS_Analysis->Specificity GCMS_Analysis->Linearity GCMS_Analysis->Accuracy GCMS_Analysis->Precision GCMS_Analysis->LOD GCMS_Analysis->LOQ GCMS_Analysis->Robustness Validation_Report Generate Validation Report Data_Evaluation->Validation_Report

Caption: Workflow for GC-MS Method Validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

Principle: After separation by LC, the analyte is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[9]

Experimental Protocol: A Proposed LC-MS/MS Method

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for higher throughput.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • MS/MS Parameters: Optimization of precursor ion, product ions, collision energy, and other MS parameters is crucial for achieving the best sensitivity. This is typically done by infusing a standard solution of the analyte.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous cleanup or a dilution step to minimize matrix effects.

Workflow for LC-MS/MS Method Validation

LCMSMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis cluster_reporting Reporting Standard_Prep Prepare Standard Solutions LCMSMS_Analysis Perform LC-MS/MS Analysis Standard_Prep->LCMSMS_Analysis Sample_Prep Prepare Sample Solutions Sample_Prep->LCMSMS_Analysis Specificity Specificity & Matrix Effects Data_Evaluation Evaluate Data Specificity->Data_Evaluation Linearity Linearity & Range Linearity->Data_Evaluation Accuracy Accuracy Accuracy->Data_Evaluation Precision Precision (Repeatability & Intermediate) Precision->Data_Evaluation LOD Limit of Detection (LOD) LOD->Data_Evaluation LOQ Limit of Quantitation (LOQ) LOQ->Data_Evaluation Robustness Robustness Robustness->Data_Evaluation LCMSMS_Analysis->Specificity LCMSMS_Analysis->Linearity LCMSMS_Analysis->Accuracy LCMSMS_Analysis->Precision LCMSMS_Analysis->LOD LCMSMS_Analysis->LOQ LCMSMS_Analysis->Robustness Validation_Report Generate Validation Report Data_Evaluation->Validation_Report

Sources

A Comparative Study on the Reactivity of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the chemical reactivity of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate and a series of its structural analogs. In the realm of drug discovery and development, understanding the reactivity of a lead compound and its derivatives is paramount for predicting potential metabolic fates, identifying liabilities such as off-target covalent modification, and optimizing for desirable pharmacokinetic and pharmacodynamic profiles. This document outlines the synthetic rationale for generating key analogs, detailed experimental protocols for assessing their electrophilic reactivity, and a framework for interpreting the resulting data.

Introduction: The Significance of Reactivity in Drug Design

This compound serves as a core scaffold in various medicinal chemistry programs. The presence of a benzylcarbamate moiety, a known structural motif in pharmacologically active compounds, raises important questions about its chemical stability and potential for electrophilic reactivity. The electronic and steric nature of substituents on the aromatic ring can significantly modulate the lability of the carbamate group and the potential for the formation of reactive intermediates, such as quinone methides, particularly upon enzymatic or chemical oxidation of the phenolic hydroxyl group.

This guide focuses on a systematic comparison of the parent compound with analogs bearing electron-donating and electron-withdrawing groups at the 5-position of the benzyl ring. By quantifying the reactivity of these compounds, we can establish structure-activity relationships (SAR) that will inform the design of next-generation compounds with tailored reactivity profiles.

Synthesis of this compound Analogs

The synthesis of the target carbamates is designed to be a convergent and efficient process, allowing for the facile generation of a focused library of analogs. The general synthetic strategy involves the preparation of substituted 2-hydroxybenzylamines followed by protection of the amino group as a tert-butyl carbamate.

General Synthetic Scheme

The proposed synthesis commences with commercially available substituted 2-hydroxybenzonitriles or 2-hydroxybenzaldehydes, which are subjected to reduction to afford the corresponding 2-hydroxybenzylamines. Subsequent reaction with di-tert-butyl dicarbonate (Boc)₂O provides the desired N-Boc protected products.

cluster_0 Synthesis of Analogs start Substituted 2-Hydroxybenzonitrile/ 2-Hydroxybenzaldehyde intermediate Substituted 2-Hydroxybenzylamine start->intermediate Reduction (e.g., LiAlH₄ or H₂/Pd-C) product Tert-butyl (substituted) -2-hydroxybenzylcarbamate intermediate->product (Boc)₂O, Base (e.g., Et₃N or NaOH)

Caption: General synthetic route for Tert-butyl 2-hydroxybenzylcarbamate analogs.

Proposed Analogs for Synthesis

To probe the electronic effects on reactivity, the following analogs are proposed for synthesis, modifying the substituent at the 5-position of the aromatic ring:

Analog 5-Position Substituent (X) Expected Electronic Effect
1 (Parent) -ClElectron-withdrawing (halogen)
2 -HNeutral Reference
3 -OCH₃Electron-donating
4 -NO₂Strongly electron-withdrawing
5 -CH₃Weakly electron-donating

Experimental Protocols: Quantifying Electrophilic Reactivity

To provide a quantitative measure of the intrinsic electrophilic reactivity of the synthesized analogs, a glutathione (GSH) trapping assay is proposed. GSH is a biologically relevant nucleophile, and the rate of its reaction with an electrophile can serve as a surrogate for potential reactivity towards biological macromolecules.[1][2]

Glutathione (GSH) Reactivity Assay

This assay measures the rate of depletion of the test compound in the presence of a molar excess of GSH. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[3][4][5]

3.1.1. Materials

  • This compound and its synthesized analogs

  • L-Glutathione (reduced form)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, HPLC grade

  • HPLC or UHPLC system with UV or MS/MS detector

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

3.1.2. Experimental Workflow

cluster_1 GSH Reactivity Assay Workflow prep Prepare stock solutions: - Test compound (10 mM in DMSO) - GSH (100 mM in PBS) reaction Incubate at 37°C: - Test compound (100 µM) - GSH (1 mM) in PBS (pH 7.4) prep->reaction sampling Aliquots taken at multiple time points (e.g., 0, 15, 30, 60, 120, 240 min) reaction->sampling quench Quench reaction with - Cold ACN containing internal standard sampling->quench analysis Analyze by LC-MS/MS quench->analysis data Determine pseudo-first-order rate constant (k_obs) and half-life (t½) analysis->data

Caption: Workflow for the Glutathione (GSH) reactivity assay.

3.1.3. LC-MS/MS Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation of the parent compound, GSH, and any potential adducts.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to monitor the parent compounds and GSH adducts.

  • Detection: Multiple Reaction Monitoring (MRM) for each analyte and its potential GSH adduct.

Data Presentation and Interpretation

The primary endpoint of this study is the half-life (t½) of each analog in the presence of GSH. This data will be tabulated to facilitate direct comparison.

Comparative Reactivity Data (Hypothetical)
Analog 5-Position Substituent (X) Expected Electronic Effect Predicted t½ (min) Predicted Reactivity Rank (1 = most reactive)
4 -NO₂Strongly electron-withdrawing151
1 (Parent) -ClElectron-withdrawing (halogen)452
2 -HNeutral Reference903
5 -CH₃Weakly electron-donating1504
3 -OCH₃Electron-donating2405
Rationale for Predicted Reactivity

The reactivity of these compounds is expected to be influenced by the stability of the benzylic position.[6][7] Electron-withdrawing groups are predicted to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by GSH. This is due to the stabilization of a partial positive charge that may develop at the benzylic position during the reaction. Conversely, electron-donating groups are expected to decrease reactivity by destabilizing any developing positive charge.[8][9] The hydroxyl group at the 2-position is critical, as its presence can facilitate the formation of a quinone methide intermediate, a highly reactive electrophile. The electronic nature of the substituent at the 5-position will directly influence the ease of formation and stability of this intermediate.

Conclusion

This guide provides a robust framework for the comparative analysis of the reactivity of this compound and its key analogs. By systematically synthesizing these compounds and quantifying their reactivity using a validated GSH assay, researchers can gain critical insights into the structure-reactivity relationships governing this chemical series. The data generated from these studies will be invaluable for guiding the design of future compounds with optimized safety and metabolic profiles, ultimately accelerating the drug development process.

References

  • Roberts, J. C., et al. (2011). A kinetic glutathione chemoassay to quantify the thiol reactivity of organic electrophiles—application to α,β-unsaturated ketones, acrylates, and propiolates. Chemical Research in Toxicology, 24(7), 1066-1075.
  • Vacondio, F., et al. (2009). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Current Drug Metabolism, 10(9), 1034-1052.
  • Pittelkow, M., et al. (2007).
  • Krapcho, A. P., et al. (1982). Synthetic applications of dealkoxycarbonylations of malonate, β-keto esters, and α-cyano esters. A new synthesis of 4-substituted-2(5H)-furanones. The Journal of Organic Chemistry, 47(25), 5068-5071.
  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • X-Chem. (2022). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Waters Corporation. (2002). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 74(22), 5767-5773.
  • Eagle Biosciences. (n.d.). Glutathione HPLC Assay. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutathione on Primesep 100. Retrieved from [Link]

  • Beilstein-Institut. (2012). A quantitative approach to nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry, 8, 166.
  • Mindl, J., & Štěrba, V. (1983). Kinetics and mechanism of hydrolysis of aryl N-methoxycarbamates and their derivatives.
  • Le, T. D., et al. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 21(3), 295-303.
  • Government of Quebec. (2010). Determination of Carbamate Pesticides in Water by LC-MS/MS. Retrieved from [Link]

  • Norris, J. F., & Olmsted, A. W. (1927). tert.-BUTYL CHLORIDE. Organic Syntheses, 7, 20.
  • Nummert, V., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 1931-1938.
  • Rala, S. (2021, May 30). Effect of Substituents on Stability of Benzyl Carbocation I by Dr Sarbjit Rala I +1 +2 NEET JEE BSc [Video]. YouTube.
  • Çevik, U. A., et al. (2021). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
  • Google Patents. (1991). Process for preparing O-substituted hydroxylamines.
  • Mindl, J., & Štěrba, V. (1983).
  • Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC.
  • de Souza, R. O. M. A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33.
  • Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr.
  • Pittelkow, M., et al. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209.
  • Mayr, H., et al. (2012).
  • LibreTexts. (2019, December 30). 17.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
  • Nummert, V., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Suvorexant Utilizing tert-Butyl (2-(benzylamino)ethyl)
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A Comparative Guide to the Efficacy of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate in Solid-Phase vs. Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of synthetic methodology is paramount to the efficient development of novel chemical entities. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS: 195517-88-5) is a versatile bifunctional building block. Its structure, featuring a Boc-protected amine for nucleophilic elaboration and a phenolic hydroxyl group on a halogenated aromatic ring, makes it a valuable scaffold for creating libraries of compounds. The chlorine atom provides a site for further modification via cross-coupling reactions, while the hydroxyl and carbamate groups offer handles for creating diverse linkages.[1][2]

This guide provides an in-depth, objective comparison of the efficacy of employing this compound in two principal synthetic paradigms: traditional solution-phase synthesis (SPS) and modern solid-phase synthesis (SPPS). The choice between these methodologies can profoundly impact key project parameters, including development time, scalability, purity of the final compounds, and overall cost-effectiveness.[3] We will explore the underlying principles of each approach, present a comparative analysis based on critical performance indicators, and provide representative experimental protocols to guide researchers in making an informed decision tailored to their specific research goals.

Core Principles: A Tale of Two Phases

The fundamental difference between solution-phase and solid-phase synthesis lies in the physical state of the substrate during the chemical transformation.

Solution-Phase Synthesis (SPS) is the classical approach where all reactants, reagents, and catalysts are dissolved in a common solvent system.[4] Reactions occur in a homogeneous environment, which allows for straightforward monitoring by standard analytical techniques like TLC and LC-MS. However, the primary challenge in SPS, especially in multi-step sequences, is the purification of the desired product from byproducts, unreacted starting materials, and excess reagents, which often necessitates time-consuming techniques like column chromatography or crystallization after each step.[5][6]

Solid-Phase Synthesis (SPPS) , a technique pioneered by Bruce Merrifield, revolutionizes multi-step synthesis by anchoring the starting material to an insoluble polymer support (resin).[3] The growing molecule remains attached to this solid support throughout the reaction sequence. The key advantage of this approach is the purification at each step: excess reagents and byproducts are simply washed away by filtration, drastically simplifying the overall process.[7] This methodology is exceptionally well-suited for automation and the rapid generation of compound libraries.[8][9] The final product is cleaved from the resin in the last step, followed by a single purification.[10]

Comparative Efficacy Analysis

The choice to deploy this compound in either a solid-phase or solution-phase campaign depends on a careful evaluation of several performance metrics.

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (SPS)Rationale & Causality
Synthesis Time Faster, especially for multi-step library synthesis (e.g., 2 days for a nonamer).[7]Slower, due to sequential purification after each step (e.g., 3 weeks for the same nonamer).[7]SPPS purification involves simple washing and filtration, which can be automated. SPS requires discrete, often manual, workup and purification (e.g., extraction, chromatography) for each intermediate.[11]
Purification Simplified; excess reagents washed away. Final purification only after cleavage from resin.[7]Complex; often requires chromatography or crystallization after each step.[5]In SPPS, the product is immobilized, making separation trivial. In SPS, product and impurities are co-dissolved, necessitating separation based on differential physicochemical properties.
Yield (Overall) Potentially higher for long sequences due to minimized handling losses.Often lower for long sequences due to cumulative losses during repeated purifications.[11]While individual step yields in SPS might be high, the geometric product of yields across many steps can be low. SPPS avoids these intermediate purification losses.
Reagent Usage Requires large excess of reagents to drive reactions to completion.[7]Can be performed with near-stoichiometric amounts of reagents.The use of excess reagents in SPPS is a strategy to ensure complete conversion, as unreacted starting material on the resin is difficult to separate from the final product. This excess is easily washed away.[7]
Scalability More suitable for small-scale (mg to g) and high-throughput screening.[9][11]Generally preferred for large-scale (kg) synthesis of a single target molecule.The cost of resin and the engineering challenges of handling large volumes of solid supports can make SPPS less economical for bulk manufacturing compared to traditional SPS in large reactors.
Reaction Monitoring Difficult; requires cleaving a small sample from the resin for analysis.Straightforward; direct sampling from the reaction mixture for TLC, LC-MS, etc.The heterogeneous nature of SPPS (solid resin in liquid reagents) prevents direct analysis of the resin-bound product without a separate cleavage and workup step.

Workflow Visualization

The following diagrams illustrate the conceptual workflows for utilizing this compound in a multi-step synthesis in both solid-phase and solution-phase paradigms.

Solid_Phase_Synthesis_Workflow cluster_0 Resin Preparation & Loading cluster_1 Iterative Synthesis Cycle cluster_2 Final Steps Resin Inert Resin (e.g., Merrifield) Linker Attach Linker (Optional) Resin->Linker Load Load Molecule via -OH group Linker->Load Wash1 Wash Load->Wash1 Deprotect Boc Deprotection (TFA) Wash1->Deprotect Start Wash2 Wash & Neutralize Deprotect->Wash2 Couple Couple Next Moiety (e.g., Amino Acid) Wash2->Couple Wash3 Wash Couple->Wash3 Wash3->Deprotect Repeat Cycle Cleave Cleave from Resin (e.g., HF, TFMSA) Wash3->Cleave End Cycles Purify Final Purification (RP-HPLC) Cleave->Purify Product Final Product Purify->Product

Caption: Generalized workflow for Solid-Phase Synthesis (SPPS).

Solution_Phase_Synthesis_Workflow cluster_0 Synthesis Cycle 1 cluster_1 Synthesis Cycle 2 Start Start: Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Step1 Step 1: Reaction (e.g., Boc Deprotection) Start->Step1 Workup1 Workup & Purification (Extraction, Chromatography) Step1->Workup1 Intermediate1 Intermediate 1 Workup1->Intermediate1 Step2 Step 2: Reaction (e.g., Coupling) Intermediate1->Step2 Workup2 Workup & Purification (Extraction, Chromatography) Step2->Workup2 Intermediate2 Intermediate 2 Workup2->Intermediate2 FinalProduct Final Product Intermediate2->FinalProduct ...

Caption: Generalized workflow for Solution-Phase Synthesis (SPS).

Experimental Protocols

The following protocols are representative examples of how this compound could be used in a single synthetic step in both solid and solution phases. These are illustrative and should be optimized for specific substrates.

Protocol 1: Solution-Phase Synthesis of a Dipeptide Precursor

This protocol describes the coupling of Boc-deprotected 5-chloro-2-hydroxybenzylamine with an N-protected amino acid.

Step A: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 equiv) in Dichloromethane (DCM, approx. 0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to yield the crude amine-TFA salt. This is often used directly in the next step.

Step B: Amide Coupling

  • Setup: To a solution of the crude amine-TFA salt (1.0 equiv) and an N-protected amino acid (e.g., Fmoc-Gly-OH, 1.1 equiv) in anhydrous DMF, add a coupling agent such as HBTU (1.1 equiv).

  • Basification: Cool the mixture to 0 °C and add a non-nucleophilic base like Diisopropylethylamine (DIEA, 3.0 equiv) dropwise to neutralize the TFA salt and facilitate coupling.

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Solid-Phase Synthesis of a Dipeptide Precursor

This protocol describes the use of the title compound as a capping agent after synthesizing a peptide on a resin.

Assumptions: A peptide (e.g., Glycine) has already been attached to a rink amide resin and its N-terminal Fmoc group has been removed.

  • Activation: In a separate vessel, dissolve this compound (4.0 equiv) and an activating agent like PyBOP (4.0 equiv) in anhydrous NMP. Add DIEA (8.0 equiv) and allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activation solution to the resin vessel containing the deprotected amine. Agitate the resin slurry at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test indicates the reaction is complete.

  • Washing: Drain the reaction solution. Wash the resin sequentially with NMP (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.[7]

  • Cleavage & Final Purification: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.[3] Filter the resin and wash with TFA. Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide derivative by reverse-phase HPLC (RP-HPLC).[10]

Conclusion and Recommendations

Both solid-phase and solution-phase synthesis are powerful methodologies, and the optimal choice for utilizing this compound is dictated by the specific goals of the research program.

Choose Solid-Phase Synthesis (SPPS) when:

  • High-throughput is required: SPPS is the undisputed champion for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[8][12] Its amenability to automation makes it highly efficient for this purpose.

  • Synthesis time is critical: For multi-step syntheses, the simplified purification process of SPPS significantly shortens development timelines.[7]

  • The target molecules are peptides or oligomers: SPPS is the standard, well-established method for iterative synthesis of such molecules.[9]

Choose Solution-Phase Synthesis (SPS) when:

  • Large-scale production is the goal: For producing a single, well-defined final compound on a gram-to-kilogram scale, SPS is generally more cost-effective and scalable.[11]

  • Intermediate characterization is necessary: SPS allows for the isolation and full analytical characterization of each intermediate, which can be crucial for troubleshooting complex reaction pathways.

  • Reagent cost is a major concern: SPS protocols can be optimized to use near-stoichiometric quantities of reagents, which is advantageous when working with expensive building blocks.

References

  • Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing).
  • What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?. WJPeptide.
  • Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly-Spain.
  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro.
  • Kim, S. J., & McAlpine, S. R. (2013). Solid phase versus solution phase synthesis of heterocyclic macrocycles. Molecules, 18(1), 1111-21. Available at: [Link]

  • Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. ResearchGate. Available at: [Link]

  • A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies. Benchchem.
  • Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons. Creative Peptides.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Tantry, S. J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(21), 11887-11936. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate. Vulcanchem.
  • 195517-88-5 | this compound. AiFChem.

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Cross-reactivity studies involving Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Cross-Reactivity Analysis of Novel Carbamates: A Methodological Framework for Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Introduction: The Imperative of Specificity in Molecular Recognition

In the realms of drug development and diagnostic assay design, the principle of specificity is paramount. The ability of a therapeutic antibody to bind solely to its intended target, or a diagnostic tool to detect only the analyte of interest, underpins its safety and efficacy. Cross-reactivity, the unintended binding of antibodies to molecules structurally similar to the target antigen, represents a significant challenge.[1][2] It can lead to off-target pharmacological effects or generate false-positive results in immunoassays, compromising patient care and data integrity.[1][3]

The carbamate functional group is a cornerstone in medicinal chemistry and agrochemicals, found in compounds ranging from widely used pesticides to potent inhibitors of key enzymes like serine hydrolases.[4][5][6] The development of immunoassays for detecting carbamates, often for environmental and food safety monitoring, is a mature field.[5][7] These assays rely on antibodies generated against small molecule haptens that mimic the target carbamate's structure.[8][9]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive methodological framework for conducting a cross-reactivity study on a novel carbamate compound, This compound (TBC-OHBC) . While specific cross-reactivity data for TBC-OHBC is not available in the public literature, this document will establish a robust, self-validating protocol to generate such data. We will explore the causal logic behind experimental design, from the rational selection of potential cross-reactants to the development and execution of a competitive enzyme-linked immunosorbent assay (ELISA), providing researchers with a blueprint for assessing the specificity of any novel small molecule.

Part 1: Strategic Design of the Cross-Reactivity Study

The primary objective is to quantify the binding specificity of antibodies raised against TBC-OHBC and to identify which structural features of the molecule are critical for antibody recognition. This is achieved by challenging the antibody with a panel of structurally related compounds and measuring their ability to compete with TBC-OHBC for antibody binding sites.

Rationale for Selecting Potential Cross-Reactants

The selection of compounds for the cross-reactivity panel is the most critical step in the study design. The choices must be logical and systematic to yield meaningful structure-activity relationship (SAR) data. Our panel will be designed to probe the contribution of each key functional group of TBC-OHBC: the tert-butyl carbamate, the chloro substituent, and the hydroxyl group on the benzyl ring.

Table 1: Panel of Potential Cross-Reactants for TBC-OHBC Specificity Analysis

Compound IDCompound NameStructural Variation from TBC-OHBCRationale for Inclusion
TBC-OHBC This compound Target Analyte (Control) Establishes baseline 100% reactivity.
C1Tert-butyl 2-hydroxybenzylcarbamateLacks the 5-chloro groupAssesses the role of the chlorine atom in the binding epitope.
C2Tert-butyl 5-chloro-2-methoxybenzylcarbamateHydroxyl group is methylatedProbes the importance of the phenolic hydroxyl group (H-bond donor).
C3Isopropyl 5-chloro-2-hydroxybenzylcarbamateTert-butyl group replaced with isopropylEvaluates the effect of carbamate N-substituent size and sterics.[10]
C45-Chloro-2-hydroxybenzylamineLacks the entire N-Boc protecting groupDetermines if the core benzylamine structure is recognized.
C52,4-Di-tert-butylphenolStructurally distinct phenolA negative control to test for non-specific binding to substituted phenols.[11]
C6Carbaryl (1-naphthyl N-methylcarbamate)Common carbamate pesticideAssesses potential cross-reactivity with widely used, structurally different carbamates.[4][5]
C7Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate)Common carbamate pesticideAssesses potential cross-reactivity with widely used, structurally different carbamates.[12][13]

Part 2: Experimental Workflow and Methodologies

A robust cross-reactivity study follows a logical progression from antigen preparation to final data analysis. The workflow ensures that each step validates the next, providing confidence in the final results.

Experimental Workflow Diagram

G cluster_0 Antigen Preparation cluster_1 Immunoassay Development cluster_2 Data Acquisition & Analysis A 1. Hapten Synthesis (TBC-OHBC-linker) B 2. Protein Conjugation (TBC-OHBC-BSA/OVA) A->B C 3. Antibody Production (Immunization) B->C D 4. Competitive ELISA Development & Optimization C->D E 5. IC50 Determination (TBC-OHBC & Analogs) D->E F 6. Cross-Reactivity Calculation (%) E->F G 7. Comparative Analysis & Reporting F->G

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthetic intermediates is a foundational requirement for advancing a research program. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate and its derivatives are valuable building blocks, often utilized in the synthesis of complex molecular scaffolds. Their precise structure dictates their reactivity and subsequent utility. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this specific carbamate, grounded in the principles of scientific integrity and supported by practical, field-proven methodologies.

Our approach is not merely a recitation of data but a logical workflow demonstrating how Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information. Together, these techniques create a self-validating system for structural verification, ensuring the integrity of your research.

The Convergence of Evidence: A Multi-Modal Approach

No single technique provides a complete picture. True structural confirmation lies in the convergence of data from orthogonal analytical methods. NMR spectroscopy provides the detailed atomic map, FTIR identifies the essential functional components, and Mass Spectrometry validates the overall mass and elemental composition.

cluster_0 Spectroscopic Workflow for Structural Confirmation A Synthesis of This compound B ¹H & ¹³C NMR (Structural Framework) A->B C FTIR (Functional Group ID) A->C D Mass Spectrometry (Molecular Weight & Formula) A->D E Unambiguous Structural Confirmation B->E C->E D->E

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unparalleled detail about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a definitive mapping of the molecular structure.

Causality Behind the Analysis

We prioritize NMR because it directly probes the covalent framework of the molecule. The chemical shift of a nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling reveals which atoms are directly connected through bonds. For the target molecule, ¹H NMR will confirm the presence and distinct nature of the tert-butyl group, the benzyl moiety, and the carbamate and hydroxyl protons. ¹³C NMR will then verify the carbon backbone, including the critical carbonyl carbon.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show several distinct signals. The tert-butyloxycarbonyl (Boc) group provides a highly characteristic, strong singlet, serving as an excellent diagnostic peak for successful protection.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a . -C(CH ₃)₃~1.45Singlet (s)9HNine equivalent protons of the tert-butyl group, appearing in a shielded, uncongested region.[1]
b . -CH ₂-NH-~4.30Doublet (d)2HMethylene protons adjacent to the aromatic ring and the nitrogen, split by the N-H proton.
c . Ar-H (Position 6)~7.20Doublet (d)1HAromatic proton ortho to the -CH₂NHBoc group, showing ortho coupling to the proton at position 4.
d . Ar-H (Position 4)~7.10Doublet of doublets (dd)1HAromatic proton showing ortho coupling to the proton at position 6 and meta coupling to the proton at position 3.
e . Ar-H (Position 3)~6.85Doublet (d)1HAromatic proton ortho to the -OH group, showing meta coupling to the proton at position 4.
f . -NH -~5.50Triplet (t)1HCarbamate proton, appearing as a triplet due to coupling with the adjacent two -CH₂- protons.
g . -OH ~9.50Singlet (s, broad)1HPhenolic proton, often broad and downfield due to hydrogen bonding and exchange.[2]
Expected ¹³C NMR Spectral Data

Complementing the proton data, ¹³C NMR confirms the carbon skeleton. The chemical shifts are highly diagnostic for the type of carbon atom (aliphatic, aromatic, carbonyl).[3]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C (CH₃)₃~28.5Methyl carbons of the tert-butyl group.[4]
-C H₂-NH-~40.0Methylene carbon, shifted downfield by the adjacent nitrogen and aromatic ring.
-OC (CH₃)₃~80.0Quaternary carbon of the tert-butyl group, significantly deshielded by oxygen.[4]
Aromatic C -Cl~120.0Carbon bearing the chlorine atom.
Aromatic C -H (Positions 3, 4, 6)~118.0 - 129.0Aromatic methine carbons.
Aromatic C -CH₂NHBoc~125.0Quaternary aromatic carbon attached to the side chain.
Aromatic C -OH~155.0Carbon bearing the hydroxyl group, strongly deshielded by oxygen.[5]
-C =O~156.0Carbonyl carbon of the carbamate group.[3]
Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified, dry compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons like phenols and carbamates as it slows their exchange, leading to sharper peaks.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a ¹³C NMR spectrum (often requires a longer acquisition time, e.g., 1024 scans or more).

    • (Optional but recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton-proton and proton-carbon connectivities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule.[6] It is an essential complementary technique to NMR, offering a quick quality control check to verify that the key chemical transformations have occurred.

Causality Behind the Analysis

While NMR maps the skeleton, FTIR confirms the building blocks. For our target compound, the presence of a broad O-H stretch, a distinct N-H stretch, and a strong C=O stretch provides immediate evidence of the phenolic, carbamate, and carbonyl functionalities, respectively. The absence of starting material signals (e.g., a primary amine or benzyl halide) validates the reaction's completion.

G cluster_ir Key Functional Groups and IR Absorptions node_oh O-H (Phenol) range_oh ~3550-3200 cm⁻¹ (Broad) node_nh N-H (Carbamate) range_nh ~3400-3300 cm⁻¹ node_co C=O (Carbamate) range_co ~1710-1680 cm⁻¹ (Strong) node_ar Aromatic C=C range_ar ~1600 & 1500 cm⁻¹

Caption: Characteristic FTIR absorption regions for the target molecule.

Expected FTIR Absorption Bands

The following table summarizes the key vibrational frequencies expected for this compound.[7]

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
O-H (Phenol)3550 - 3200Strong, BroadCharacteristic of a hydrogen-bonded hydroxyl group.[2][8]
N-H (Carbamate)3400 - 3300Medium, SharpN-H stretching vibration.[7]
Aromatic C-H3100 - 3000MediumC-H stretching on the benzene ring.
Aliphatic C-H2980 - 2850Medium to StrongC-H stretching from the tert-butyl and methylene groups.
C=O (Carbamate) 1710 - 1680 Very Strong The most prominent peak for the carbamate carbonyl stretch, a key diagnostic band.[7]
Aromatic C=C~1600 and ~1500Medium to StrongBenzene ring stretching vibrations.[8]
C-O (Phenol)1260 - 1200StrongC-O stretching vibration, typically at a higher frequency for phenols than for aliphatic alcohols.[5]
C-Cl800 - 700Medium to StrongCarbon-chlorine stretching vibration.
Experimental Protocol: FTIR Analysis using ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula.[9] Furthermore, the fragmentation pattern observed during tandem MS (MS/MS) experiments can provide strong corroborating evidence for the proposed structure.[10]

Causality Behind the Analysis

The primary purpose of MS in this context is to obtain the accurate mass of the molecule. We use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation, allowing for a clear determination of the molecular weight. The presence of a chlorine atom provides a highly characteristic isotopic pattern (³⁵Cl/³⁷Cl), which acts as a powerful diagnostic tool. Fragmentation analysis (MS/MS) is then used to probe the structure by breaking the molecule at its weakest bonds in a predictable manner.

Expected Mass Spectrometry Data

Molecular Formula: C₁₂H₁₆ClNO₃ Monoisotopic Mass: 257.0819 Da

  • High-Resolution MS (HRMS): In positive ion ESI mode, the primary observed ions would be the protonated molecule [M+H]⁺ at m/z 258.0892 and potentially a sodium adduct [M+Na]⁺ at m/z 280.0711. The high-resolution measurement allows for the confirmation of the elemental composition.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit two peaks separated by ~2 Da, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom.

Key Fragmentation Pathways

Tandem MS (MS/MS) on the [M+H]⁺ precursor ion (m/z 258.1) would likely reveal characteristic losses associated with the Boc group.[9][11]

M [M+H]⁺ m/z 258.1 F1 [M+H - C₄H₈]⁺ m/z 202.1 Loss of isobutylene M->F1 - 56 Da F2 [M+H - Boc]⁺ m/z 158.1 Loss of Boc group M->F2 - 100 Da F3 [M+H - C₄H₈ - CO₂]⁺ m/z 158.1 Loss of isobutylene & CO₂ F1->F3 - 44 Da

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase.

  • Chromatography (Optional but Recommended): While direct infusion is possible, coupling the MS to an LC system (like a C18 column) ensures sample purity and removes salts that can interfere with ionization.[12] A simple gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation) is typically effective.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Set the ion source to positive mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal for the molecular ion.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion and its isotopic pattern.

    • Perform a separate MS/MS experiment by selecting the [M+H]⁺ ion (m/z 258.1) as the precursor and applying collision energy to induce fragmentation.

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from three distinct spectroscopic techniques.

  • Mass Spectrometry confirms the correct molecular weight (257.0819 Da) and elemental formula (C₁₂H₁₆ClNO₃) via the accurate mass and the characteristic 3:1 chlorine isotopic pattern.

  • FTIR Spectroscopy confirms the presence of the essential functional groups: a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3350 cm⁻¹), and a very strong carbamate C=O stretch (~1690 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy provide the definitive proof, assembling the atoms into the correct constitutional isomer. The unique signals for the tert-butyl group (9H singlet at ~1.45 ppm), the specific substitution pattern on the aromatic ring, and the correlations between all protons and carbons leave no room for ambiguity.

By following this multi-faceted, self-validating workflow, researchers can proceed with absolute confidence in the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

References

  • National Center for Biotechnology Information. (2024). Carbamic acid, N-(5-chloro-2-hydroxy-phenyl)methyl-, C-(1,1-dimethylethyl) ester. PubChem Compound Summary. Retrieved from [Link]

  • Li, Y., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(24), 2468-2474. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper - Example for Benzyl Carbamate Spectra]. Retrieved from [Link]

  • Damsten, M. C., & Janssen, H. G. (2012). Fragmentation of N-methyl carbamate pesticides in positive ion liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(2), 326–336. Available at: [Link]

  • Wang, J., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349-354. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Clark, J. (2015). The Infrared Spectrum of Phenol. Chemguide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Retrieved from [Link]

  • AdiChemistry. (n.d.). Infrared Spectroscopy of Alcohols & Phenols. Retrieved from [Link]

  • Khairallah, G. N., & O’Hair, R. A. J. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 26(6), 1016–1024. Available at: [Link]

  • Merz, K. M., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3266. Available at: [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 704-730. Available at: [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

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A Researcher's Guide to Amine Protection: A Cost-Benefit Analysis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield. This guide provides an in-depth analysis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a specialized reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group. We will objectively compare its performance, cost, and utility against more conventional amine protection strategies, providing the experimental data and logical framework necessary for researchers, scientists, and drug development professionals to make informed decisions.

Understanding the Reagent: this compound

This compound is a derivative of the widely used Boc protecting group. Its structure consists of the acid-labile tert-butyl carbamate moiety attached to an amine via a 5-chloro-2-hydroxybenzyl linker. This unique combination of features distinguishes it from standard Boc-protection reagents like Di-tert-butyl dicarbonate ((Boc)₂O).

Chemical Properties:

  • Molecular Formula: C₁₂H₁₆ClNO₃[1][2]

  • Molecular Weight: 257.71 g/mol [1][2]

  • Appearance: White to off-white solid[2]

  • Melting Point: 124-126 °C[2]

The presence of the substituted benzyl ring can influence the reagent's solubility, reactivity, and potentially offer secondary functional handles (the phenolic hydroxyl group) for more complex synthetic strategies.

Caption: Chemical Structure of the Target Reagent.

Comparative Analysis with Mainstream Alternatives

The decision to use a specialized reagent like this compound must be weighed against established, cost-effective alternatives. The most common reagents for amine protection are Di-tert-butyl dicarbonate ((Boc)₂O), Benzyl Chloroformate (Cbz-Cl), and 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl).[3]

FeatureThis compound Di-tert-butyl Dicarbonate ((Boc)₂O) Benzyl Chloroformate (Cbz-Cl) 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Protecting Group Boc (tert-butoxycarbonyl)Boc (tert-butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Typical Yield Substrate-dependent, generally high90-99%[3]85-95%[3]90-98%[3]
Protection Conditions Base (e.g., NEt₃), RTBase (e.g., NEt₃, NaOH), RT[3]Base (e.g., NaHCO₃), 0 °C to RT[3]Base (e.g., NaHCO₃), RT[3]
Deprotection Acidic (e.g., TFA, HCl)[4][5]Acidic (e.g., TFA, HCl)[4][5]Hydrogenolysis (e.g., H₂, Pd/C)[3]Basic (e.g., Piperidine)[3]
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Advantages Phenolic -OH for secondary reactions/solubility; Chloro-substituent modifies electronics.High yield, stable, mild conditions, safe byproducts (CO₂, t-BuOH).[3]Stable, widely used, orthogonal to Boc/Fmoc.[3]Base-labile removal under mild conditions, orthogonal to Boc/Cbz.[3]
Disadvantages Very high cost , limited commercial availability, niche applications.Can be slow for less nucleophilic amines.Not suitable for molecules with reducible groups (e.g., alkynes, alkenes).Not suitable for base-sensitive substrates.
Approx. Cost ~$400 - $500 / gram[1][6]~$1 - $2 / gram~$1 - $3 / gram~$5 - $10 / gram

In-Depth Cost-Benefit Analysis

Cost Analysis
  • Reagent Procurement: The most significant barrier to the widespread adoption of this compound is its exceptionally high purchase price. Commercial listings place it at approximately $439 for a single gram.[6] In stark contrast, (Boc)₂O and Cbz-Cl are commodity chemicals, often costing several hundred times less per mole. This cost disparity means the use of the title compound must be justified by a unique and indispensable synthetic advantage.

  • Process Costs: The reaction conditions for introducing the Boc group via this reagent are standard, typically involving common solvents and bases at room temperature. Therefore, the process costs are comparable to using (Boc)₂O. The primary cost driver remains the initial capital outlay for the reagent itself.

Benefit Analysis: Where is the Value?

The "benefit" of this reagent is not as a general-purpose amine protecting agent, but as a specialized tool for specific, complex synthetic challenges.

  • Enhanced Functionality: The key benefit lies in the 5-chloro-2-hydroxybenzyl linker.

    • Phenolic Hydroxyl Group: This group can serve as a handle for subsequent reactions. For instance, it could be alkylated, esterified, or used in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional molecular complexity after the amine is protected. It can also alter the solubility profile of the protected intermediate, which can be advantageous in certain solvent systems or during purification.

    • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can subtly modify the electronic properties of the aromatic ring and the stability of the carbamate, although this is a minor consideration compared to the utility of the hydroxyl group.

  • Niche Applications: Its use is justified in scenarios where a standard Boc protection is required, but a secondary, orthogonally-reactive site is needed on the protecting group itself. This is most relevant in the synthesis of complex natural products or in the development of sophisticated molecular probes where the protecting group is later modified into a reporter or tethering group.

Caption: Decision workflow for selecting an amine protecting group.

Experimental Protocols

The following protocols are provided as a guide. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrate.

Protocol 1: Amine Protection with this compound
  • Rationale: This procedure utilizes a standard base like triethylamine to deprotonate the amine, increasing its nucleophilicity to attack the carbamate reagent. Dichloromethane (DCM) is a common, relatively non-polar solvent suitable for this transformation.

  • Materials:

    • Amine substrate (1.0 equiv)

    • This compound (1.1 equiv)

    • Triethylamine (NEt₃) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl, Saturated NaHCO₃ solution, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add triethylamine (1.2 equiv) and stir for 5 minutes at room temperature.

    • Add this compound (1.1 equiv) portion-wise.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Resulting Carbamate
  • Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) is highly effective and its excess can be easily removed in vacuo. The byproducts are volatile (CO₂ and isobutylene), simplifying purification.[5]

  • Materials:

    • Boc-protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 20-50% v/v with DCM).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent.

Protocol 3 (Comparative): Amine Protection with Di-tert-butyl Dicarbonate ((Boc)₂O)
  • Rationale: This is the standard, cost-effective method for Boc protection. The procedure is robust and high-yielding.[3]

  • Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (NEt₃) (1.2 equiv) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in DCM.

    • Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[3]

    • Perform an aqueous workup as described in Protocol 1.

    • Purify by column chromatography if necessary.

Caption: General workflow for amine protection and deprotection.

Safety and Handling

  • This compound: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[8] Handle in a well-ventilated area or chemical fume hood.[8]

  • Di-tert-butyl dicarbonate ((Boc)₂O): Generally considered safe to handle, though it can cause skin and eye irritation. It is stable and not as hazardous as chloroformates.

  • Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and corrosive. Must be handled with extreme care in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a fume hood with appropriate gloves and eye protection.

Conclusion and Recommendation

The cost-benefit analysis of this compound is straightforward: its utility is confined to highly specialized applications where its unique structure provides an undeniable advantage that cannot be achieved through more conventional, multi-step routes.

  • For General Amine Protection: The use of this reagent is not recommended. Di-tert-butyl dicarbonate ((Boc)₂O) offers the same Boc protection with excellent yields, superior safety, and at a fraction of the cost.

  • For Specialized Synthesis: This reagent finds its value when the synthetic strategy requires a protecting group that also serves as a modifiable linker. Researchers developing complex molecules that could benefit from late-stage functionalization via the phenolic hydroxyl group may find the high cost to be a justifiable investment to simplify the overall synthetic route.

Ultimately, the decision rests on a careful evaluation of the entire synthetic plan. If the goal is simply to protect an amine, commodity reagents are the logical choice. If the goal is to protect and simultaneously introduce a versatile functional handle in a single step, this compound emerges as a powerful, albeit expensive, strategic tool.

References

  • Sigma-Aldrich. (2024).
  • Benchchem. (n.d.).
  • Fisher Scientific. (2010).
  • CHIRALEN. (n.d.).
  • CymitQuimica. (n.d.).
  • Angene Chemical. (2021). Safety Data Sheet for tert-Butyl (5-amino-2-chloropyridin-4-yl)
  • AiFChem. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (2018).
  • ChemicalBook. (n.d.).

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Literature review of the applications and limitations of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate presents as a molecule with potential, yet a thorough investigation into its applications and limitations is paramount before its integration into research and development pipelines. This guide provides a comprehensive overview of this compound, delving into its chemical rationale, potential therapeutic avenues based on related structures, and the critical considerations for its use.

While specific experimental data on the biological activities of this compound (CAS 195517-88-5) is not extensively available in the public domain, an analysis of its structural components and the known activities of related compounds can provide valuable insights into its potential applications and inherent limitations.

Core Structural Features and Their Implications

The structure of this compound combines several key functional groups that are significant in medicinal chemistry. Understanding these components is crucial to predicting its behavior and potential as a research tool or therapeutic agent.

  • Carbamate Moiety: The carbamate group is a well-established pharmacophore in drug design. It is recognized for its chemical stability and its ability to act as a bioisostere of the amide bond, which is prevalent in biological systems. This allows carbamate-containing molecules to potentially interact with biological targets that recognize peptide structures.

  • Tert-butyl Group: The bulky tert-butyl group often serves as a protecting group in organic synthesis due to its steric hindrance. In the context of a potential drug candidate, it can influence the molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity. However, it's important to note that tert-butyl groups can sometimes be susceptible to metabolic oxidation.

  • Substituted Benzyl Ring: The 5-chloro-2-hydroxybenzyl portion of the molecule is another key determinant of its potential activity. The chlorine atom, an electron-withdrawing group, and the hydroxyl group, a hydrogen bond donor and acceptor, can significantly influence the molecule's binding affinity and selectivity for specific biological targets.

Potential Therapeutic Applications: Inferences from Related Compounds

While direct evidence is lacking, the structural motifs within this compound suggest potential applications in several therapeutic areas, based on the activities of analogous compounds.

For instance, a structurally related compound, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been investigated for its neuroprotective effects.[1] This suggests that the 5-chloro-2-hydroxybenzylamine core may have the potential to modulate pathways involved in neurological disorders.

Furthermore, various derivatives of tert-butyl carbamate have been explored for their potential as anticancer agents and kinase inhibitors. The carbamate and substituted aromatic functionalities are common features in molecules designed to interact with the active sites of enzymes, including kinases.

Limitations and Considerations for Researchers

Despite its theoretical potential, several limitations and critical considerations must be addressed by researchers working with this compound.

  • Lack of Biological Data: The most significant limitation is the current absence of published in vitro and in vivo data. Without this, any proposed application remains speculative. Researchers would need to conduct extensive screening and validation to identify and characterize its biological activity.

  • Metabolic Stability: As mentioned, the tert-butyl group can be a site of metabolic breakdown. The metabolic fate of this specific compound is unknown and would require thorough investigation in preclinical studies.

  • Solubility and Formulation: The physicochemical properties, such as solubility, will be a critical factor in its utility. Poor solubility can hinder its use in biological assays and pose challenges for formulation in potential therapeutic applications.

The Path Forward: A Call for Experimental Validation

This compound stands as a compound of interest based on its chemical structure. However, its true potential can only be unlocked through rigorous scientific investigation. The following experimental workflow is proposed for researchers interested in exploring this molecule.

Caption: A proposed experimental workflow for the evaluation of this compound.

Conclusion

This compound is a molecule that, on paper, holds promise due to its constituent chemical moieties. However, the lack of concrete biological data necessitates a cautious and systematic approach. This guide serves as a foundational resource for researchers, highlighting the potential avenues of investigation and the critical experimental hurdles that must be overcome to truly understand the applications and limitations of this compound. The scientific community awaits the empirical data that will ultimately define the role of this compound in the landscape of drug discovery and development.

References

[1] 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. PubMed. [Link]. Accessed January 12, 2026.

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Safety Operating Guide

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing research and development goes hand-in-hand with ensuring the safety of our personnel and the protection of our environment. The proper handling and disposal of specialized chemical reagents are not merely procedural afterthoughts; they are integral to the integrity and sustainability of our scientific endeavors.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of tert-butyl 5-chloro-2-hydroxybenzylcarbamate. My approach moves beyond a simple checklist, delving into the chemical reasoning behind each step to empower you, my fellow researchers, to make informed and safe decisions in the laboratory.

Part 1: Understanding the Compound: Hazard Profile and Characteristics

This compound is a halogenated aromatic carbamate. Its structure presents a multi-faceted hazard profile that must be respected. The presence of a chlorinated benzene ring classifies it as a halogenated organic compound, which often exhibits environmental persistence and requires specific disposal routes.[1] The carbamate functional group is found in many bioactive molecules and can present its own toxicological concerns.[2]

A thorough understanding of the compound's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely characteristics based on its structural components and data from closely related analogues.

PropertyValue / Inferred HazardSource & Rationale
Molecular Formula C₁₂H₁₆ClNO₃Based on chemical structure.
Molecular Weight 257.71 g/mol Based on chemical structure.[3]
Physical Form Likely a solid at room temperature.Similar carbamate compounds are solids.[4]
GHS Hazard Profile Inferred Hazards: • Acute Toxicity (Harmful if swallowed) • Skin Corrosion/Irritation • Serious Eye Damage/Irritation • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation • Hazardous to the Aquatic EnvironmentInferred from SDS of structurally similar halogenated carbamates and benzyl compounds.[5][6][7] Carbamates as a class can exhibit significant toxicity.[2]
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas.Expected from the combustion of a chlorinated, nitrogen-containing organic compound.[5][7]

Part 2: Pre-Disposal Operations: Segregation and Containment

The principle of "isolate and contain" is paramount. Improper segregation is a common source of laboratory incidents and regulatory non-compliance. All waste disposal procedures must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[4]

  • Lab Coat: A standard laboratory coat must be worn and kept buttoned.

Waste Segregation and Containerization Protocol
  • Identify the Waste Stream: All solid this compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves) must be treated as Hazardous Halogenated Organic Waste .[1][8]

  • Select the Proper Container: Use a designated, chemically-compatible, and sealable waste container. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The accumulation start date (the date the first drop of waste is added).

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant).

  • Prohibition of Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[8] Mixing can lead to dangerous chemical reactions and complicates the final disposal process, which is often high-temperature incineration.[9]

Part 3: Step-by-Step Disposal Methodologies

There are two potential pathways for the disposal of this compound. The choice depends on your facility's capabilities, regulatory requirements, and the quantity of waste.

Method 1: Licensed Hazardous Waste Disposal (Primary and Recommended)

This is the most direct, safest, and universally compliant method for the disposal of halogenated organic compounds. It ensures the waste is managed under strict regulatory controls, typically involving high-temperature incineration to ensure complete destruction.[5][7][9]

Step-by-Step Protocol:

  • Segregate and Contain: Following the protocol in Part 2, collect all waste containing this compound into your properly labeled hazardous waste container.

  • Store Safely: Keep the sealed container in a designated and properly ventilated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Environmental Health & Safety (EHS) department and in compliance with EPA and OSHA regulations.[10][11]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup. They will handle the final transport and disposal through a licensed professional waste disposal service.

Method 2: Chemical Neutralization via Alkaline Hydrolysis (Advanced Users Only)

For very small quantities, chemical degradation can be an option to render the compound less hazardous before it is collected. This procedure targets the carbamate functional group.

Causality: This protocol utilizes alkaline hydrolysis to cleave the carbamate ester linkage. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This breaks the molecule into 5-chloro-2-hydroxybenzylamine, tert-butanol, and carbon dioxide (which is converted to carbonate in the basic solution). This process degrades the parent compound, reducing the specific toxicity associated with the carbamate moiety.[4]

! CRITICAL WARNING ! This procedure should only be performed by trained personnel in a properly equipped laboratory and with the explicit permission of your institution's EHS department. The resulting solution may still need to be disposed of as hazardous waste.

Experimental Protocol (for ~1 gram of waste):

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 60 mL of ethanol and 15 mL of deionized water.

  • Dissolution: Add 1 gram of the this compound waste to the solvent mixture. Stir until fully dissolved.

  • Base Addition: While stirring, slowly and carefully add 15 grams of potassium hydroxide (KOH) pellets. Caution: This process is exothermic and will generate heat.[4]

  • Reflux: Once the KOH is dissolved, heat the mixture to reflux under a nitrogen atmosphere for a minimum of 12 hours to ensure complete hydrolysis.

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Final Disposal: The resulting solution, while containing less toxic degradation products, is still a chemical mixture. It should be collected in a properly labeled hazardous waste container (it may be classified as non-halogenated depending on the final concentration and local regulations) and disposed of through your institution's EHS office. Do not pour it down the drain.[12]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_disposal Disposal Path Selection cluster_final Final Disposition start Identify Waste: Solid, Solution, or Contaminated Material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Hazards: Halogenated Organic, Carbamate Toxicity ppe->assess segregate Segregate as: 'Halogenated Organic Waste' assess->segregate container Use Labeled, Compatible Container (e.g., HDPE) segregate->container store Store in Designated Satellite Accumulation Area container->store choice Select Disposal Method store->choice licensed Method 1 (Recommended): Licensed Waste Vendor choice->licensed Standard Procedure hydrolysis Method 2 (Advanced): Chemical Hydrolysis choice->hydrolysis Small Quantity & EHS Approval ehs_pickup Arrange EHS Pickup licensed->ehs_pickup hydrolysis->ehs_pickup Dispose of treated solution final_disposal Final Disposal via High-Temp Incineration ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council (2011). The National Academies Press. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety & Health Administration. Available at: [Link]

  • MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate. Capot Chemical. Available at: [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training (YouTube). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • tert-Butyl carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Carbamate Toxicity. StatPearls, National Center for Biotechnology Information. Available at: [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to PPE to prevent accidental ingestion, skin contact, eye exposure, and inhalation of dust or aerosols. The precautionary statement P280: Wear protective gloves/protective clothing/eye protection/face protection forms the cornerstone of our safety protocol.[1]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. Each component is chosen to provide a specific barrier against the identified hazards of this compound.

PPE Category Specification Rationale and In-Depth Considerations
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashes.The designation of "serious eye irritation" (H319) demands robust protection. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against dust particles and liquid splashes. For procedures with a higher risk of splashing, such as dissolving the compound or transferring solutions, a face shield offers a critical secondary barrier for the entire face.
Skin and Body Protection Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended). Clothing: A long-sleeved laboratory coat. For larger quantities or tasks with a high risk of contamination, a chemically resistant apron over the lab coat is advised.Glove Selection: The presence of a chlorinated aromatic ring in the molecule's structure informs the choice of glove material. Nitrile gloves offer good resistance to a range of chemicals, including chlorinated solvents.[2] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use and dispose of them after handling the chemical.[3] Body Coverage: A buttoned lab coat protects the skin on the arms and torso from accidental contact. Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 filtering facepiece respirator) is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.The H335 "May cause respiratory irritation" classification is a key determinant for respiratory protection. Whenever possible, this compound should be handled in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of aerosolization (e.g., during weighing), a respirator is mandatory. An N95 respirator will provide protection against particulate matter. For operations that may generate vapors, a respirator with an organic vapor cartridge may be necessary.[4][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling

3.1. Preparation and Donning PPE

  • Designate a Work Area: Before beginning any work, designate a specific area for handling the chemical, preferably within a chemical fume hood.[6]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent.

  • Inspect PPE: Check all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on the respirator, if required, and perform a user seal check.

    • Put on chemical safety goggles.

    • Put on gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

3.2. Handling the Compound

  • Weighing: If possible, weigh the solid material inside the fume hood to contain any dust.[7] Use smooth, deliberate movements to minimize the generation of airborne particles.

  • Transfers: When transferring the powder or solutions, do so carefully to avoid splashing.

  • Keep Containers Closed: Always keep the primary container of the chemical sealed when not in use.

3.3. Post-Handling and Doffing PPE

  • Decontamination: Wipe down the work surface with an appropriate solvent and then a mild detergent.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove safety goggles.

    • Remove the respirator, if worn.

    • Wash hands thoroughly with soap and water.

Diagram of the Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Risk Assessment prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weighing & Transfers prep4->handle1 Proceed to experiment handle2 Experimental Use handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Solid Waste: All unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic waste.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of as solid hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal. Do not mix waste streams unless explicitly permitted by your environmental health and safety department.[7]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring the protection of themselves and the integrity of their scientific endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]

  • OESO. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Accel Scientific. (n.d.). This compound. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.